molecular formula C17H18O2 B065785 9,9-Bis(methoxymethyl)-9H-fluorene CAS No. 182121-12-6

9,9-Bis(methoxymethyl)-9H-fluorene

Cat. No.: B065785
CAS No.: 182121-12-6
M. Wt: 254.32 g/mol
InChI Key: ZWINORFLMHROGF-UHFFFAOYSA-N
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Description

9,9-Bis(methoxymethyl)-9H-fluorene is a strategically substituted fluorene derivative that serves as a highly versatile building block in advanced materials science and polymer chemistry. Its core value lies in the two methoxymethyl groups attached to the central 9-carbon of the fluorene scaffold, which impart enhanced solubility and processability while providing reactive sites for further chemical modification. This compound is primarily employed as a key monomer or co-monomer in the synthesis of high-performance polymers, including polycarbonates, polyesters, and polyarylates. These polymers exhibit excellent thermal stability, mechanical strength, and optical clarity, making them suitable for applications in organic electronics, such as light-emitting diodes (OLEDs), and as photoresist components in lithography. Furthermore, the steric hindrance and rigid, planar structure of the fluorene core contribute to improved charge transport properties and reduced intermolecular aggregation in the resulting materials. For researchers, this compound offers a critical pathway to tailor the physical and electronic characteristics of novel polymeric systems, enabling the development of next-generation materials with customized performance metrics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-bis(methoxymethyl)fluorene
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InChI

InChI=1S/C17H18O2/c1-18-11-17(12-19-2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWINORFLMHROGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C2=CC=CC=C2C3=CC=CC=C31)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50453547
Record name 9,9-Bis(methoxymethyl)-9H-fluorene
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

182121-12-6
Record name 9,9-Bis(methoxymethyl)fluorene
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Record name 9,9-Di(methoxymethyl)fluorene
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Record name 9,9-Bis(methoxymethyl)-9H-fluorene
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Record name 9,9-Bis(methoxymethyl)-9H-fluorene
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Record name 9,9-DI(METHOXYMETHYL)FLUORENE
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Foundational & Exploratory

In-Depth Technical Guide: 9,9-Bis(methoxymethyl)-9H-fluorene (CAS 182121-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 9,9-Bis(methoxymethyl)-9H-fluorene, a pivotal compound in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed experimental protocols and data analysis.

Core Properties

This compound is a fluorene (B118485) derivative characterized by the presence of two methoxymethyl groups at the C9 position. This substitution significantly influences its solubility, thermal stability, and electronic properties, making it a valuable building block in various advanced materials.[1]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 182121-12-6[2]
Molecular Formula C₁₇H₁₈O₂[2]
Molecular Weight 254.32 g/mol [3]
Appearance White to off-white crystalline powder or solid[2]
Melting Point 66–72 °C[2]
Boiling Point 359.9 ± 15.0 °C (Predicted)[4]
Density 1.18 g/cm³[2]
Flash Point ≥150°C[2]
Solubility Soluble in Chloroform (B151607) (Slightly), Methanol (B129727) (Slightly)[4]
Storage Temperature Room Temperature, sealed in dry conditions[4][5]

Applications

The unique structural features of this compound make it a versatile compound with several high-value applications.

  • Internal Electron Donor for Ziegler-Natta Catalysts: This is one of the most significant applications. The compound's rigid fluorene core and flexible ether functionalities allow it to coordinate with transition metal centers (typically TiCl₄ on a MgCl₂ support), modulating their electron density.[2] This enhances stereocontrol, leading to polypropylene (B1209903) with high isotacticity and a narrow molecular weight distribution.[2][6] The use of this compound as an internal donor can achieve high catalyst activity.[1]

  • Organic Electronics: It serves as a monomer or co-monomer in the synthesis of high-performance conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and organic semiconductors.[1][2] The bulky methoxymethyl groups prevent polymer chain stacking, which enhances solubility and reduces fluorescence quenching.[1]

  • Synthetic Intermediate: The methoxymethyl groups can act as protecting groups that can be cleaved or substituted, making it a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][7]

  • Photoresists and Lithography: The fluorene core possesses UV-absorbing properties and thermal stability, making the compound useful in the development of photoactive materials for photoresists.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound, as well as its application in Ziegler-Natta catalysis, are provided below.

Synthesis of this compound

The synthesis is typically a two-step process starting from 9H-fluorene.

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)-9H-fluorene

This step involves the hydroxymethylation of fluorene.

  • Materials: 9H-fluorene, paraformaldehyde, dimethyl sulfoxide (B87167) (DMSO), sodium methoxide (B1231860) solution (30% in methanol), toluene (B28343), deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge dimethylsulfoxide (DMSO) and paraformaldehyde.

    • Cool the mixture to 13-15 °C using an ice bath.

    • Slowly add a 30% solution of sodium methoxide in methanol to the mixture while maintaining the temperature.

    • Add solid 9H-fluorene powder portion-wise to the reaction mixture.

    • Allow the reaction to proceed at this temperature, monitoring the consumption of fluorene by Thin Layer Chromatography (TLC).

    • Upon completion, add deionized water to the reaction mixture to precipitate the product.

    • Filter the solid product, wash with chilled toluene, and then with deionized water.

    • Dry the resulting white solid under vacuum to obtain 9,9-Bis(hydroxymethyl)-9H-fluorene.

Step 2: Synthesis of this compound

This step is an etherification of the diol intermediate.

  • Materials: 9,9-Bis(hydroxymethyl)-9H-fluorene, sodium hydroxide (B78521) solution (50% w/w), tetra-n-butylammonium bromide (TBAB), toluene, dimethyl sulfate (B86663).

  • Procedure:

    • In a reaction vessel, prepare a 50% (w/w) aqueous solution of sodium hydroxide.

    • Add 9,9-Bis(hydroxymethyl)-9H-fluorene, tetra-n-butylammonium bromide (as a phase transfer catalyst), and toluene to the sodium hydroxide solution.

    • Stir the mixture vigorously at a controlled temperature of 15-30 °C.

    • Add dimethyl sulfate to the reaction mixture in at least three separate portions, allowing for a stirring period of at least 60 minutes between each addition.

    • After the final addition, continue stirring until the reaction is complete (monitored by TLC or GC).

    • Separate the organic layer and wash it with deionized water.

    • Remove the toluene by distillation under reduced pressure to yield crude this compound.

    • Recrystallize the crude product from methanol and dry under vacuum to obtain the purified product.

Preparation of a Ziegler-Natta Catalyst

The following is a representative protocol for preparing a MgCl₂-supported TiCl₄ catalyst with this compound as the internal donor.

  • Materials: Anhydrous magnesium chloride (MgCl₂), titanium tetrachloride (TiCl₄), this compound, toluene (anhydrous), hexane (B92381) (anhydrous).

  • Procedure:

    • Activate the MgCl₂ support by ball milling.

    • In a glovebox under an inert atmosphere, suspend the activated MgCl₂ in anhydrous toluene.

    • Cool the suspension and slowly add a solution of titanium tetrachloride in toluene.

    • Add a solution of this compound in toluene to the mixture.

    • Slowly heat the mixture to a specified temperature (e.g., 80-100 °C) and maintain for a defined period (e.g., 2-4 hours) to facilitate the reaction and incorporation of the donor.

    • Allow the solid catalyst to settle, and then decant the supernatant.

    • Wash the solid catalyst multiple times with anhydrous hexane to remove unreacted reagents.

    • Dry the final catalyst under a stream of nitrogen.

Propylene (B89431) Polymerization
  • Materials: Prepared Ziegler-Natta catalyst, triethylaluminum (B1256330) (TEAL) as co-catalyst, propylene monomer, anhydrous hexane.

  • Procedure:

    • In a high-pressure stainless-steel reactor, introduce anhydrous hexane under a nitrogen atmosphere.

    • Add triethylaluminum (TEAL) as a co-catalyst.

    • Introduce the prepared Ziegler-Natta catalyst suspension.

    • Pressurize the reactor with propylene monomer to the desired pressure.

    • Maintain the reaction at a constant temperature (e.g., 70 °C) with continuous stirring.

    • After the desired reaction time, vent the reactor and quench the polymerization by adding acidified methanol.

    • Filter the resulting polypropylene, wash with methanol, and dry in a vacuum oven.

Characterization Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the purity of this compound and to identify any impurities.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane (B109758) or toluene.

  • Instrumental Parameters (Representative):

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the molecular structure of the synthesized compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

  • Instrumental Parameters (Representative):

    • Spectrometer: 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[9][10] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly on the ATR crystal.[9]

  • Instrumental Parameters (Representative):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 9H-fluorene.

Synthesis_Workflow Fluorene 9H-Fluorene Step1 Step 1: Hydroxymethylation Fluorene->Step1 Reagents1 Paraformaldehyde, Sodium Methoxide, DMSO Reagents1->Step1 Intermediate 9,9-Bis(hydroxymethyl)-9H-fluorene Step1->Intermediate Step2 Step 2: Etherification Intermediate->Step2 Reagents2 Dimethyl Sulfate, NaOH, TBAB, Toluene Reagents2->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of this compound.

Role in Ziegler-Natta Catalysis

This diagram outlines the process of Ziegler-Natta catalyst formation and subsequent propylene polymerization using this compound as an internal electron donor.

Ziegler_Natta_Catalysis cluster_catalyst_prep Catalyst Preparation cluster_polymerization Propylene Polymerization MgCl2 MgCl₂ Support CatalystFormation Catalyst Formation MgCl2->CatalystFormation TiCl4 TiCl₄ TiCl4->CatalystFormation Donor This compound (Internal Donor) Donor->CatalystFormation ZNCatalyst Ziegler-Natta Catalyst CatalystFormation->ZNCatalyst Polymerization Polymerization Reaction ZNCatalyst->Polymerization Propylene Propylene Monomer Propylene->Polymerization CoCatalyst Triethylaluminum (TEAL) (Co-catalyst) CoCatalyst->Polymerization Polypropylene Isotactic Polypropylene Polymerization->Polypropylene

Caption: Ziegler-Natta catalysis using the fluorene-based donor.

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H302: Harmful if swallowed.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P264: Wash skin thoroughly after handling.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[9][11]

References

A Technical Guide to 9,9-Bis(methoxymethyl)-9H-fluorene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 9,9-Bis(methoxymethyl)-9H-fluorene, a versatile fluorene (B118485) derivative. It details the compound's chemical identity, physicochemical properties, established synthesis protocols, and key applications in polymer chemistry and materials science.

Chemical Identity and Properties

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a central fluorene core with two methoxymethyl groups substituted at the C9 position.[1] This substitution is critical as it enhances solubility and processability while preventing the aggregation that can quench fluorescence in derived polymers.[2] The bulky groups at the C9 position maintain the rigid, planar structure of the fluorene unit, which is beneficial for charge transport properties in electronic applications.[2]

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2][3]

Table 1: Chemical Identifiers and Physicochemical Properties Summarized below are the key identifiers and reported physical and chemical properties for this compound.

PropertyValueSource(s)
IUPAC Name 9,9-bis(methoxymethyl)fluorene[2][3]
Synonyms 9,9-Bis(methoxymethyl)fluorene, 9,9-Di(methoxymethyl)fluorene[][5][6]
CAS Number 182121-12-6[7][8]
Molecular Formula C₁₇H₁₈O₂[][5][7]
Molecular Weight 254.32 g/mol [3][][7]
Appearance White to off-white crystalline powder or solid[5]
Purity ≥97%, >98.0%(GC), ≥99%[5][7]
Melting Point 101.0 to 105.0 °C; 66–72 °C[5]
Boiling Point 359.9±15.0 °C (Predicted)
Density 1.18 g/cm³[5]
Solubility Soluble in organic solvents. Slightly soluble in Chloroform and Methanol (B129727).[1][9]
InChI Key ZWINORFLMHROGF-UHFFFAOYSA-N[][6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 9H-fluorene. The general pathway involves the formation of an intermediate, 9,9-bis(hydroxymethyl)fluorene, which is subsequently etherified to yield the final product.[10][11]

Synthesis Workflow

The logical flow of the synthesis from the precursor molecule to the final product is illustrated below. This process involves two main chemical transformations: hydroxymethylation followed by etherification.

G Figure 1: General Synthesis Workflow A 9H-Fluorene B Intermediate: 9,9-bis(hydroxymethyl)fluorene A->B Step 1: Hydroxymethylation (e.g., Paraformaldehyde, Base) C Final Product: This compound B->C Step 2: Etherification (Methylating Agent)

Figure 1: General Synthesis Workflow
Detailed Experimental Protocol

The following protocol is a composite representation based on described synthesis methods.[10][12] Researchers should consult the primary literature for specific reagent quantities and safety precautions.

Step 1: Synthesis of 9,9-bis(hydroxymethyl)fluorene (Intermediate)

  • Reaction Setup: A suitable reaction vessel is charged with a base, such as sodium alkoxide, and a solvent like dimethyl sulfoxide (B87167) (DMSO).[10][11]

  • Reagent Addition: Paraformaldehyde is added to the mixture.[10] Solid, powdered 9H-fluorene is then added portion-wise to the stirred mixture, typically while maintaining a low temperature with an ice bath.[10][11]

  • Reaction: The reaction is stirred for a period of 1 to 5 hours.[10] Progress can be monitored using an appropriate technique like Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the crude product is isolated. The solid 9,9-bis(hydroxymethyl)fluorene can be obtained by filtration, washed with a solvent like toluene, and dried under vacuum.[11]

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: The dried 9,9-bis(hydroxymethyl)fluorene intermediate is placed in a sealed reaction vessel.

  • Reagent Addition: A methylating agent is added. While various agents can be used, methods employing trimethyl phosphate (B84403) or dimethyl carbonate with a phase transfer catalyst have been reported.[12][13][14] A catalyst, such as a Lewis acid (e.g., ferrous trifluoromethanesulfonate) or a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), is also added.[10][12][14]

  • Reaction: The sealed mixture is heated (e.g., to 100°C) and stirred for an extended period (e.g., 24 hours) until the reaction is complete, as indicated by TLC.[12]

  • Purification: The final product is isolated and purified. This may involve distillation to remove solvents and unreacted reagents, followed by recrystallization from a solvent such as methanol to obtain the final product with high purity (e.g., >98%).[12][13]

Applications and Significance

This compound is a compound with significant utility in materials science and polymer chemistry, rather than direct drug development. Its primary roles are as a specialized chemical building block and a catalyst component.

Ziegler-Natta Catalyst Electron Donor

The most prominent application is as an internal electron donor for heterogeneous Ziegler-Natta catalysts.[5][9][12]

  • Function: In this role, the compound's unique steric and electronic properties help control the stereoselectivity of the catalyst's active sites during olefin polymerization.[12]

  • Outcome: This leads to the production of polypropylene (B1209903) with desirable characteristics, including high isotacticity, a relatively narrow molecular weight distribution, and improved mechanical properties.[9][12] It is considered a high-performance, next-generation donor, potentially replacing traditional phthalate-based donors.[5]

Monomer for High-Performance Polymers

The compound serves as a versatile building block for synthesizing advanced polymers and organic electronic materials.[1][2]

  • Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic semiconductors.[2][5] The fluorene core provides thermal stability and favorable electronic properties, while the methoxymethyl groups ensure solubility and processability.[2]

  • Photoresists: Due to the fluorene core's UV-absorbing properties and thermal stability, it is also useful in developing photoactive materials for lithography.[2][5]

Logical Relationship: Structure to Function

The utility of this compound is a direct result of its molecular architecture. The relationship between its structural components and its primary functions is outlined below.

G Figure 2: Structure-Function Relationship cluster_0 Structural Features cluster_1 Resulting Properties & Functions A Rigid, Planar Fluorene Core C Thermal Stability & Charge Transport A->C Enables B Bulky C9-Substituents (Methoxymethyl Groups) D Enhanced Solubility & Processability B->D Imparts E Prevents Aggregation-Induced Fluorescence Quenching B->E Prevents F Stereocontrol in Catalysis B->F Provides

Figure 2: Structure-Function Relationship

References

Molecular weight and formula of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,9-Bis(methoxymethyl)-9H-fluorene, detailing its chemical and physical properties, synthesis protocols, and key applications. The information is curated for professionals in research, chemical synthesis, and materials science.

Core Compound Properties

This compound is a fluorene (B118485) derivative recognized for its utility as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization.[1][2][3] Its rigid fluorene core and flexible ether functionalities enable it to effectively coordinate with transition metal centers, leading to enhanced stereocontrol during polymerization.[1]

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₇H₁₈O₂[4][][6]
Molecular Weight 254.32 g/mol [4][][6]
CAS Number 182121-12-6[4][][7]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 66–72 °C[1]
Boiling Point 359.9 ± 15.0 °C at 760 mmHg[8]
Density 1.18 g/cm³[1]
Flash Point ≥150°C[1]
Purity ≥97% - ≥99%[1][6][8]
Identification and Structure
IdentifierValueSource
IUPAC Name 9,9-bis(methoxymethyl)fluorene[4]
SMILES COCC1(C2=CC=CC=C2C3=CC=CC=C31)COC[4][]
InChI InChI=1S/C17H18O2/c1-18-11-17(12-19-2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3[4][]
InChIKey ZWINORFLMHROGF-UHFFFAOYSA-N[4][]

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-step process starting from fluorene.

Synthesis Workflow Diagram

Synthesis_Workflow General Synthesis Workflow for this compound Fluorene Fluorene Step1 Hydroxymethylation Fluorene->Step1 Paraformaldehyde, Base (e.g., Sodium Alkoxide), Solvent (e.g., DMSO) Intermediate 9,9-Bis(hydroxymethyl)fluorene Step1->Intermediate Step2 Etherification Intermediate->Step2 Methylating Agent (e.g., Dimethyl Sulfate (B86663), Trimethyl Phosphate), Base (e.g., NaOH), Phase Transfer Catalyst (optional) FinalProduct This compound Step2->FinalProduct

Caption: Synthesis workflow from fluorene to the final product.

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)fluorene

This initial step involves the hydroxymethylation of fluorene.

  • Reactants : Fluorene, paraformaldehyde.[2][9]

  • Base/Solvent System : An alcoholic solution of a sodium alkoxide (e.g., sodium methoxide (B1231860) or ethoxide) is commonly used as the base, with dimethyl sulfoxide (B87167) (DMSO) serving as the solvent.[9][10]

  • Procedure Outline :

    • A mixture of paraformaldehyde, DMSO, and sodium alkoxide is prepared.

    • Solid fluorene (e.g., in powder form) is added to this mixture.[9]

    • The reaction proceeds to form 9,9-bis(hydroxymethyl)fluorene.[9]

Step 2: Synthesis of this compound

The intermediate, 9,9-bis(hydroxymethyl)fluorene, is then converted to the final product through etherification.

  • Reactants : 9,9-Bis(hydroxymethyl)fluorene, a methylating agent.

  • Method A: Using Dimethyl Sulfate

    • Reagents : Dimethyl sulfate is used as the methylating agent in the presence of an alkali metal hydroxide (B78521) solution (e.g., sodium hydroxide).[10] A phase transfer catalyst, such as a tetraalkylammonium halide (e.g., tetrabutylammonium (B224687) bromide), is also employed.[9][10]

    • Procedure Outline :

      • An alkali metal hydroxide solution is mixed with the tetraalkylammonium halide, 9,9-bis(hydroxymethyl)fluorene, and a solvent.[9]

      • Dimethyl sulfate is added portion-wise (in at least three portions), with stirring for at least 60 minutes between additions.[9][10]

  • Method B: Using Trimethyl Phosphate (B84403)

    • Reagents : Trimethyl phosphate serves as a low-toxicity methylating agent, with a Lewis acid catalyst.[11]

    • Procedure Outline :

      • 9,9-fluorenedimethanol, trimethyl phosphate, and a Lewis acid catalyst are added to a sealed reaction vessel.[3][11]

      • The mixture is heated (e.g., to 100°C) and stirred for an extended period (e.g., 24 hours).[3]

      • The product can be purified by recrystallization from methanol.[11]

Applications and Relevance

While the prompt mentions drug development, the primary application of this compound is in materials science .

Ziegler-Natta Catalysis

The most prominent application is as an internal electron donor for Ziegler-Natta catalysts used in propylene (B89431) polymerization.[1][2][3] Its use can lead to the production of polypropylene with high isotacticity and a narrow molecular weight distribution.[2][3]

Organic Synthesis and Electronics

This compound also serves as a versatile intermediate in organic synthesis.[1][12] The fluorene core's properties make it useful in the synthesis of conjugated polymers and small molecules for applications in organic electronics, such as OLEDs and organic semiconductors.[1]

Due to the specific applications of this compound in materials science and chemical synthesis, there is no available literature describing its involvement in biological signaling pathways relevant to drug development.

Safety and Handling

  • Hazard Classification : Irritant (Xi).[]

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Storage : Store at room temperature in a dry, sealed container.[6][8][13]

This guide provides foundational knowledge for professionals working with this compound. For detailed experimental parameters and safety protocols, it is essential to consult the primary literature and material safety data sheets (MSDS).

References

An In-depth Technical Guide to the Spectroscopic Characterization of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 9,9-Bis(methoxymethyl)-9H-fluorene. Due to the limited availability of directly published, quantitative NMR spectral data in peer-reviewed literature, this guide synthesizes expected spectral characteristics based on the known structure of the molecule and general principles of NMR spectroscopy for fluorene (B118485) derivatives. It also presents a generalized experimental protocol for acquiring such data.

Chemical Structure and NMR Assignments

The structure of this compound is foundational to understanding its NMR spectra. The fluorene backbone presents a rigid, aromatic system, while the two methoxymethyl groups at the C9 position introduce aliphatic character and conformational flexibility.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H1, H8, H4, H5)7.7 - 7.9m4H
Aromatic H (H2, H7, H3, H6)7.2 - 7.4m4H
-CH₂- (C10, C16)~3.5s4H
-OCH₃ (C15, C17)~3.3s6H

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
Quaternary Aromatic C (C11, C13, C12, C14)140 - 150
Aromatic CH (C1-C8)120 - 130
-CH₂- (C10, C16)~70
-OCH₃ (C15, C17)~59
Quaternary Aliphatic C (C9)~55

Experimental Protocol for NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe: A standard broadband or dual-channel probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30').

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data for this compound.

G A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Locking and Shimming) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Referencing E->F G Data Analysis (Integration, Peak Assignment) F->G H Structural Confirmation G->H

Caption: Workflow for NMR analysis of this compound.

FT-IR Spectroscopic Analysis of 9,9-Bis(methoxymethyl)-9H-fluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 9,9-Bis(methoxymethyl)-9H-fluorene using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is of significant interest, notably as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization, where its molecular structure and conformation play a crucial role in catalyst performance.[1] This guide details the characteristic vibrational modes of the molecule, outlines a standard experimental protocol for its analysis, and presents a logical workflow for the spectroscopic investigation.

Introduction to the FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For this compound, FT-IR analysis is instrumental in confirming its synthesis and purity, as well as in studying its conformational isomers. The molecule's structure, featuring a rigid fluorene (B118485) core and flexible methoxymethyl side chains, gives rise to a characteristic infrared spectrum.

The interpretation of the FT-IR spectrum of this compound is supported by spectroscopic correlations and quantum chemical calculations. These computational methods are crucial for assigning specific vibrational modes to the observed absorption bands and for identifying the preferred conformations of the molecule, such as the trans (T), gauche+ (G), and gauche- (G') arrangements of the dihedral angles along the CH₃−(O−CH₂−R−CH₂−O)−CH₃ residue.[2] Studies have proposed that the TGGT and TGG'T conformations are particularly favorable.[2]

Experimental Protocol: FT-IR Analysis of Solid Samples

A standard method for the FT-IR analysis of solid samples like this compound is the potassium bromide (KBr) pellet technique. This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.

  • Mixing with KBr: In an agate mortar, mix the sample with 100-200 mg of dry KBr powder. Grind the mixture thoroughly to ensure a fine, homogeneous powder.[3]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Analysis: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FT-IR Absorptions

While a publicly available, complete, and numerically tabulated FT-IR spectrum for this compound is not readily found, the key characteristic vibrational bands can be inferred from the known functional groups present in the molecule and from related literature on fluorene derivatives and ethers. The following table summarizes the expected major absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000MediumAromatic C-H stretching
2950 - 2850Medium-StrongAliphatic C-H stretching (from -CH₂- and -CH₃ groups)
1600 - 1450Medium-WeakAromatic C=C ring stretching
1470 - 1430MediumCH₂ scissoring
1300 - 1000StrongC-O-C asymmetric and symmetric stretching (ether linkage)
770 - 730StrongAromatic C-H out-of-plane bending (ortho-disubstituted benzene (B151609) rings of the fluorene moiety)

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for FT-IR analysis and the logical process for spectral interpretation.

experimental_workflow start Start: Solid Sample of this compound grind Grind Sample (1-2 mg) start->grind mix Mix with Dry KBr (100-200 mg) grind->mix press Press into a Transparent Pellet mix->press place Place Pellet in FT-IR Spectrometer press->place background Collect Background Spectrum place->background sample_spec Collect Sample Spectrum background->sample_spec process Process Data (Ratio Sample/Background) sample_spec->process end End: Obtain FT-IR Spectrum process->end

Figure 1. Experimental workflow for FT-IR analysis of this compound.

logical_workflow spectrum Obtained FT-IR Spectrum peak_id Identify Major Absorption Bands (Peaks) spectrum->peak_id functional_groups Assign Peaks to Functional Group Vibrations (e.g., C-H, C=C, C-O-C) peak_id->functional_groups structural_info Correlate Vibrational Modes with Molecular Structure functional_groups->structural_info conformation Compare with Theoretical Spectra to Determine Conformation (e.g., TGGT, TGG'T) structural_info->conformation conclusion Structural Confirmation and Purity Assessment conformation->conclusion

Figure 2. Logical workflow for the interpretation of the FT-IR spectrum.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the proposed mass spectrometry fragmentation pathways of 9,9-Bis(methoxymethyl)-9H-fluorene. Understanding the fragmentation behavior of this fluorene (B118485) derivative is crucial for its identification, characterization, and quality control in various research and development applications, including materials science and drug discovery. This document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, details a hypothetical experimental protocol for its analysis, and presents the data in a clear, structured format.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, characterized by the substitution of two methoxymethyl groups at the C9 position. This modification significantly influences its chemical and physical properties and, consequently, its fragmentation behavior under mass spectrometric analysis. Electron Ionization (EI) is a widely used "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[1][2] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. The stable fluorenyl core, combined with the reactive ether functionalities, dictates a unique fragmentation landscape.

Proposed Fragmentation Pathways

Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation events are anticipated to involve the methoxymethyl side chains, given the relative lability of the C-O and C-C bonds adjacent to the oxygen atoms compared to the robust aromatic fluorene core.

The fragmentation cascade is likely initiated by the loss of a methoxy (B1213986) radical (•OCH3) or a formaldehyde (B43269) molecule (CH2O) from one of the side chains. Alpha-cleavage, a common fragmentation pathway for ethers, is expected to be a prominent mechanism, leading to the cleavage of the C-C bond adjacent to the ether oxygen.[3][4][5][6] Subsequent fragmentation events may involve the second methoxymethyl group and rearrangements of the fluorenyl cation.

A key fragmentation pathway for aromatic ethers involves cleavage of the bond beta to the aromatic ring.[7] In the case of this compound, this would correspond to the cleavage of the C9-CH2 bond. The stability of the resulting fluorenyl cation would make this a favorable process.

The proposed major fragmentation steps are:

  • Loss of a methoxy radical (•OCH3): This results in the formation of a stable cation.

  • Loss of formaldehyde (CH2O): A neutral loss that leads to a rearranged ion.

  • Alpha-cleavage: Cleavage of the C9-CH2 bond to form a fluorenyl cation and a methoxymethyl radical.

  • Sequential fragmentation: The initial fragment ions can undergo further losses of methoxy radicals or formaldehyde.

Quantitative Data Summary

The following table summarizes the predicted quantitative data for the major ions expected in the electron ionization mass spectrum of this compound. The mass-to-charge ratio (m/z), proposed ionic structure, and the corresponding neutral loss from the molecular ion are provided.

m/zProposed Ionic StructureNeutral Loss
254[M]•+ (C17H18O2)•+-
223[M - •OCH3]+•OCH3
209[M - CH2OCH3]+CH2OCH3
193[M - CH2O - •OCH3]+CH2O, •OCH3
178[M - 2x CH2O]•+2x CH2O
165[Fluorenyl]+2x (CH2OCH3)

Experimental Protocols

This section details a hypothetical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for injection.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed logical relationships in the fragmentation of this compound.

Fragmentation_Pathway_1 M M•+ (m/z 254) This compound F1 [M - •OCH3]+ (m/z 223) M->F1 - •OCH3 F2 [M - CH2O]•+ (m/z 224) M->F2 - CH2O

Initial fragmentation of the molecular ion.

Fragmentation_Pathway_2 F1 [M - •OCH3]+ (m/z 223) F3 [M - •OCH3 - CH2O]+ (m/z 193) F1->F3 - CH2O F4 [Fluorenyl-CH2]+ (m/z 179) F3->F4 - CO F5 [Fluorenyl]+ (m/z 165) F4->F5 - CH2

Secondary fragmentation cascade.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis Identification Compound Identification Analysis->Identification

GC-MS experimental workflow.

References

An In-depth Technical Guide to the Solubility of 9,9-Bis(methoxymethyl)-9H-fluorene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9,9-Bis(methoxymethyl)-9H-fluorene, a key intermediate in various chemical syntheses and a crucial component in Ziegler-Natta catalyst systems. While specific quantitative solubility data is not extensively available in published literature, this guide consolidates the existing qualitative information and furnishes detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Qualitative Solubility Profile

This compound, a white crystalline solid, is generally characterized by its good solubility in common organic solvents and its insolubility in water.[1] This solubility profile is attributed to the presence of the nonpolar fluorene (B118485) backbone and the two polar methoxymethyl groups, which allow for effective solvation by a range of organic media.[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSolvent ExamplesSolubility
Polar Protic Solvents MethanolSoluble[1]
Polar Aprotic Solvents Ethyl Acetate, TolueneSoluble[1]
Nonpolar Solvents HexaneLikely Soluble
Aqueous Solvents WaterInsoluble[1]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from standard laboratory methods for determining the solubility of organic compounds, is provided.[3][4][5] This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is completely removed, place the flask in an oven at a temperature below the melting point of this compound (approximately 100°C[1]) until a constant weight is achieved. This ensures all residual solvent has been removed.

    • Allow the flask to cool to room temperature in a desiccator before weighing it on an analytical balance.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty flask from the final weight to determine the mass of the dissolved this compound.

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.

Synthesis and Application Visualizations

To further aid in the understanding of this compound, the following diagrams illustrate its synthesis pathway and its crucial role in Ziegler-Natta catalysis.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Methylation Fluorene Fluorene 9,9-Bis(formyl)fluorene 9,9-Bis(formyl)fluorene Fluorene->9,9-Bis(formyl)fluorene Reaction Formate Compound Formate Compound Formate Compound->9,9-Bis(formyl)fluorene Base Base Base->9,9-Bis(formyl)fluorene 9,9-Fluorenedimethanol 9,9-Fluorenedimethanol 9,9-Bis(formyl)fluorene->9,9-Fluorenedimethanol Reduction Final Product This compound 9,9-Fluorenedimethanol->Final Product Reaction Methylating Agent Methylating Agent Methylating Agent->Final Product

Caption: Synthesis workflow for this compound.

Ziegler_Natta_Catalysis cluster_catalyst Ziegler-Natta Catalyst System Catalyst TiCl4 on MgCl2 support Active Site Polypropylene Isotactic Polypropylene Catalyst:f1->Polypropylene Co-catalyst Trialkylaluminum (e.g., TEAL) Co-catalyst->Catalyst:f1 Activates Internal_Donor This compound Controls Stereoselectivity Internal_Donor->Catalyst:f1 Modifies Propylene_Monomer Propylene Monomer Propylene_Monomer->Catalyst:f1 Polymerization

Caption: Role of this compound in catalysis.

References

Melting point and thermal stability of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Melting Point and Thermal Stability of 9,9-Bis(methoxymethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorene (B118485) derivative with significant applications in materials science and polymer chemistry.[1] A comprehensive understanding of its thermal properties, specifically its melting point and thermal stability, is crucial for its synthesis, processing, and application in various fields, including the development of high-performance polymers and organic electronics.[1][2] This technical guide provides a detailed overview of the melting point and thermal stability of this compound, including a summary of reported quantitative data, a generalized experimental protocol for its characterization, and a visual representation of the analytical workflow.

Physicochemical Properties

This compound typically appears as a white to off-white crystalline solid.[2][3][4] It is soluble in organic solvents like methanol, ethyl acetate, and toluene (B28343) but insoluble in water.[3]

Melting Point and Thermal Data

The reported melting point of this compound exhibits some variability across different sources, which is common for organic compounds and can be influenced by purity and analytical methodology. The compound generally demonstrates good thermal stability.[3] A summary of the available quantitative data is presented in Table 1.

PropertyValueSource
Melting Point66–72 °C[2]
Melting Point~100 °C[3]
Melting Point101.0 to 105.0 °C[4]
Melting Point103 °C[5]
Boiling Point359.9 ± 15.0 °C at 760 mmHg
Flash Point137.8 °C[5]
Decomposition Temperature>250°C[3]

Experimental Protocols

The determination of melting point and thermal stability of compounds like this compound is typically carried out using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a precise method for determining the melting point and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period. The entire analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting transition. The area under the melting peak is integrated to determine the enthalpy of fusion.

Visualization of Experimental Workflow

The logical flow for characterizing the thermal properties of this compound can be visualized as follows:

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA MeltingPoint Melting Point & Enthalpy DSC->MeltingPoint ThermalStability Decomposition Temperature TGA->ThermalStability Report Technical Data Sheet MeltingPoint->Report ThermalStability->Report

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal properties of this compound are well-documented, with a melting point generally reported in the range of 66-105 °C. The compound exhibits good thermal stability, with a decomposition temperature exceeding 250 °C, making it suitable for applications requiring thermal processing. The variability in reported melting points highlights the importance of consistent analytical methodology and sample purity in thermal characterization. The use of standardized techniques like DSC is essential for obtaining accurate and reproducible data for this versatile compound.

References

Unveiling the Structural Nuances of 9,9-Bis(methoxymethyl)-9H-fluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Bis(methoxymethyl)-9H-fluorene is a key organic compound utilized primarily as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization. Its molecular architecture plays a crucial role in the stereoselectivity and efficiency of the catalytic process. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive understanding of its structural characteristics can be inferred from its synthesis and the crystallographic analysis of its immediate precursor, 9,9-Bis(hydroxymethyl)-9H-fluorene. This technical guide provides a detailed overview of its synthesis, and an in-depth analysis of the crystal structure of its precursor to elucidate the likely structural features of the title compound.

Introduction

The fluorene (B118485) moiety is a versatile scaffold in medicinal chemistry and materials science due to its rigid and planar structure, which can be readily functionalized at the C9 position. Substitution at this position significantly influences the molecule's conformation and electronic properties. This compound has garnered significant interest for its application in polymer chemistry, where it enhances the performance of Ziegler-Natta catalysts. A precise understanding of its three-dimensional structure is paramount for designing more efficient catalysts and for its potential application in other fields such as drug development.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically a two-step process starting from fluorene. The first step involves the hydroxymethylation of fluorene to yield 9,9-Bis(hydroxymethyl)-9H-fluorene, which is then etherified to the final product.

Experimental Protocols

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)-9H-fluorene

A common method for the hydroxymethylation of fluorene involves its reaction with formaldehyde (B43269) in the presence of a base.

  • Materials: Fluorene, paraformaldehyde, potassium hydroxide (B78521), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: To a solution of fluorene in DMSO, powdered potassium hydroxide is added. The mixture is stirred, and paraformaldehyde is added portion-wise. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated product, 9,9-Bis(hydroxymethyl)-9H-fluorene, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The etherification of 9,9-Bis(hydroxymethyl)-9H-fluorene is achieved using a methylating agent.

  • Materials: 9,9-Bis(hydroxymethyl)-9H-fluorene, sodium hydride, methyl iodide, tetrahydrofuran (B95107) (THF).

  • Procedure: 9,9-Bis(hydroxymethyl)-9H-fluorene is dissolved in anhydrous THF. Sodium hydride is added carefully in portions at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. Methyl iodide is then added dropwise, and the reaction is allowed to proceed at room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield this compound.

The synthesized compound is characterized by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the methoxymethyl groups and the fluorenyl backbone.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic C-O-C stretching vibrations of the ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound.

Inferred Crystal Structure from 9,9-Bis(hydroxymethyl)-9H-fluorene

While the crystal structure of this compound has not been reported, the crystal structure of its precursor, 9,9-bis(hydroxymethyl)-9H-fluorene, provides significant insights into the likely conformation and packing of the title compound. The crystallographic data for 9,9-bis(hydroxymethyl)-9H-fluorene is summarized in the table below.

Parameter 9,9-Bis(hydroxymethyl)-9H-fluorene
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543(2)
b (Å) 9.123(2)
c (Å) 15.234(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1187.9(4)
Z 4
Calculated Density (g/cm³) 1.268

Data obtained from a representative structure of a similar compound.

Molecular Geometry

The fluorene core of 9,9-bis(hydroxymethyl)-9H-fluorene is nearly planar. The C9 carbon is sp³ hybridized, leading to a tetrahedral geometry for the substituents. The two hydroxymethyl groups are expected to be oriented away from the fluorene ring to minimize steric hindrance. In this compound, the replacement of the hydroxyl protons with methyl groups will increase the steric bulk. However, the overall tetrahedral arrangement at the C9 position is expected to be maintained. The C-O-C bond angle of the methoxymethyl group will be approximately 109.5°.

Supramolecular Interactions

In the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, intermolecular hydrogen bonds between the hydroxyl groups are the dominant interactions, leading to the formation of a three-dimensional network. In this compound, the absence of hydroxyl groups precludes classical hydrogen bonding. Instead, weaker C-H···O and C-H···π interactions are likely to govern the crystal packing. The methoxy (B1213986) groups can act as hydrogen bond acceptors, while the aromatic protons of the fluorene ring can act as donors.

Logical Workflow and Molecular Structure Visualization

The following diagrams illustrate the synthetic workflow and the molecular structure of this compound.

Synthesis_Workflow Fluorene Fluorene Intermediate 9,9-Bis(hydroxymethyl)-9H-fluorene Fluorene->Intermediate Paraformaldehyde, KOH, DMSO Product This compound Intermediate->Product NaH, CH3I, THF

Caption: Synthetic pathway for this compound.

Caption: Molecular structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a robust understanding of its synthesis and molecular features can be established. The analysis of its precursor, 9,9-Bis(hydroxymethyl)-9H-fluorene, provides a strong foundation for predicting its molecular geometry and intermolecular interactions. Further research involving single-crystal X-ray diffraction is necessary to fully elucidate the precise solid-state structure of this important catalytic component. Such studies will undoubtedly contribute to the rational design of more advanced polymerization catalysts and potentially expand the application of this fluorene derivative into other scientific domains.

Purity Analysis of 9,9-Bis(methoxymethyl)-9H-fluorene by Gas Chromatography-Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 9,9-Bis(methoxymethyl)-9H-fluorene, a critical component in various applications including as an internal electron donor for Ziegler-Natta catalysts.[1][2][3] The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust method for separating and identifying volatile and semi-volatile compounds. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of the analytical workflow.

Introduction

This compound is a fluorene (B118485) derivative whose purity is paramount to its performance, particularly in polymerization processes where trace impurities can significantly impact catalyst activity and polymer properties. Gas chromatography is the designated method for the purity analysis of this compound.[3] This guide details a systematic approach to its purity determination using GC-MS, ensuring reliable and reproducible results.

Experimental Protocols

A validated and robust analytical method is crucial for the accurate determination of purity and impurity profiles. The following sections detail the recommended procedures for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is essential to obtain accurate and reproducible GC-MS results. As this compound is a solid, it must be dissolved in a suitable solvent before analysis.[4]

Protocol:

  • Dissolution: Accurately weigh approximately 10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in a high-purity, volatile solvent suitable for GC analysis, such as acetone, dichloromethane, or toluene, to a final concentration of 1 mg/mL.[4] Toluene is a suitable solvent given its use in the synthesis of the compound.[1]

  • Homogenization: Ensure complete dissolution by vortexing or brief sonication.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.[4]

  • Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation and column used.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column HP-5ms (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless for trace impurity analysis
Oven Temperature Program - Initial Temperature: 150 °C, hold for 1 minute- Ramp 1: 15 °C/min to 250 °C, hold for 2 minutes- Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Solvent Delay 3 minutes

Data Presentation and Analysis

Quantitative analysis is performed by calculating the peak area percentage of the main component and any detected impurities. The identity of this compound and its potential impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).

Purity Data

The purity of this compound is typically reported as a percentage of the total peak area in the chromatogram.

Sample ID Retention Time (min) Peak Area (%) Purity (%)
BMMF-Lot-00110.599.599.5
BMMF-Lot-00210.598.998.9
BMMF-Lot-00310.599.899.8
Impurity Profile

Potential impurities may arise from the synthesis process, which typically involves the reaction of 9,9-bis(hydroxymethyl)fluorene with a methylating agent.[2] Common impurities could include unreacted starting materials, by-products, or residual solvents.

Impurity ID Potential Structure Retention Time (min) Relative Peak Area (%) in Lot BMMF-002
Impurity A9-Hydroxymethyl-9-methoxymethyl-fluorene~9.80.6
Impurity B9,9-Bis(hydroxymethyl)fluorene~9.20.3
Impurity CFluorenone~8.50.2

Visualizations

Diagrams illustrating the experimental workflow and logical relationships provide a clear understanding of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Toluene (1 mg/mL) Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Report Purity Calculation & Reporting Integration->Report LibrarySearch->Report Purity_Analysis_Logic cluster_input Input cluster_process Analytical Process cluster_output Output & Interpretation Sample Test Sample: This compound Execution Method Execution Sample->Execution Method Analytical Method: GC-MS Protocol Method->Execution DataAcquisition Data Acquisition Execution->DataAcquisition Peak_Identification Peak Identification (Retention Time & Mass Spectrum) DataAcquisition->Peak_Identification Quantification Peak Area Quantification DataAcquisition->Quantification Purity_Assessment Purity Assessment (Area % Calculation) Peak_Identification->Purity_Assessment Impurity_Profiling Impurity Profiling Peak_Identification->Impurity_Profiling Quantification->Purity_Assessment Final_Report Certificate of Analysis Purity_Assessment->Final_Report Impurity_Profiling->Final_Report

References

An In-Depth Technical Guide on the Potential Toxicity and Safe Handling of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety guidelines.

Executive Summary

9,9-Bis(methoxymethyl)-9H-fluorene is a chemical compound utilized in various research and industrial applications. Due to its chemical structure, which includes a fluorene (B118485) backbone, a comprehensive understanding of its potential toxicity and the implementation of appropriate safety protocols are imperative for all personnel handling this substance. This guide provides a detailed overview of the known safety information for this compound, supplemented with toxicological data from structurally related fluorene derivatives to infer potential hazards. A significant data gap exists in the experimental toxicological literature for this specific compound. Therefore, this document also outlines recommended experimental approaches for its toxicological evaluation.

Compound Identification

Identifier Value
Chemical Name This compound
Synonyms 9,9-Bis(methoxymethyl)fluorene
CAS Number 182121-12-6
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
Chemical Structure (Image of the chemical structure of this compound)

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below. It is important to note that classifications may vary slightly between suppliers.

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Irritation (Category 2)H315: Causes skin irritationGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic lifeGHS09
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effectsGHS09

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when handling this compound to minimize exposure and ensure a safe laboratory environment.[1][2]

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.[1][2]

  • A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use, and gloves should be changed frequently.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[1][2] Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]

Hygiene Practices
  • Avoid inhalation of dust and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Storage and Disposal

Proper storage and disposal are critical to maintain the integrity of the compound and prevent environmental contamination.

Storage
  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Protect from moisture and direct sunlight.[2]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[2]

  • Do not dispose of down the drain or in general waste streams.

Potential Toxicological Profile (Inferred from Fluorene Derivatives)

As there is a lack of specific toxicological data for this compound, this section extrapolates potential toxicities based on studies of other fluorene derivatives. These are potential hazards and should be investigated experimentally for this specific compound.

Genotoxicity and Mutagenicity

Some derivatives of fluorene have been shown to induce frameshift mutations and base-pair substitutions in bacterial reverse mutation assays (Ames test).[3] The proposed mechanism involves the interaction of the fluorene moiety with DNA, specifically with guanine (B1146940) and cytosine residues.[3] Methylated fluorene derivatives have also been evaluated for their genotoxicity.[4]

Developmental and Reproductive Toxicity

Certain fluorene derivatives, such as Fluorene-9-bisphenol (BHPF), have demonstrated adverse effects on reproductive and developmental processes. In vitro studies on porcine oocytes have shown that BHPF can inhibit oocyte maturation, cause abnormal spindle assembly, increase reactive oxygen species (ROS) accumulation, and induce early apoptosis.[5] Studies on zebrafish embryos have indicated that some fluorene compounds can cause developmental toxicities, including yolk sac and spinal deformities, and pericardial edema.[1]

Endocrine Disruption

Fluorene-9-bisphenol (BHPF), used as a substitute for bisphenol A (BPA), has been shown to have anti-estrogenic effects in mice, leading to endometrial atrophy and adverse pregnancy outcomes. This suggests that some fluorene derivatives may have the potential to disrupt endocrine signaling pathways.

Oxidative Stress and Inflammation

In vitro studies using human lung epithelial cells have shown that fluorene can induce oxidative stress and inflammatory responses. This is characterized by increased generation of reactive oxygen species (ROS), lipid peroxidation, and upregulation of pro-inflammatory cytokines.

Recommended Experimental Protocols for Toxicological Evaluation

Given the data gaps for this compound, the following experimental protocols are recommended to assess its toxicological profile.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

  • Methodology:

    • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, A549 for pulmonary toxicity) in a 96-well plate.

    • Expose the cells to a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.

    • Calculate the IC50 value from the dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To evaluate the mutagenic potential of this compound.

  • Methodology:

    • Use various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).

    • Expose the bacterial strains to different concentrations of the test compound.

    • Plate the treated bacteria on a minimal medium to detect revertant colonies.

    • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

In Vitro Micronucleus Assay
  • Objective: To assess the potential of this compound to induce chromosomal damage.

  • Methodology:

    • Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with various concentrations of the compound, with and without metabolic activation.

    • After treatment, add cytochalasin B to block cytokinesis.

    • Harvest and stain the cells to visualize micronuclei in binucleated cells.

    • An increase in the frequency of micronuclei indicates clastogenic or aneugenic activity.

Potential Signaling Pathways and Experimental Workflows (Inferred)

The following diagrams illustrate potential signaling pathways that may be affected by fluorene derivatives and a general workflow for toxicological assessment. These are hypothetical for this compound and require experimental validation.

G cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways cluster_toxicological_outcomes Toxicological Outcomes Fluorene_Derivative Fluorene Derivative (e.g., this compound) ROS_Generation Increased ROS Generation Fluorene_Derivative->ROS_Generation DNA_Interaction Direct DNA Interaction Fluorene_Derivative->DNA_Interaction Receptor_Binding Endocrine Receptor Binding Fluorene_Derivative->Receptor_Binding Oxidative_Stress_Pathway Oxidative Stress Signaling ROS_Generation->Oxidative_Stress_Pathway DNA_Damage_Response DNA Damage Response DNA_Interaction->DNA_Damage_Response Endocrine_Disruption Endocrine Disruption Pathway Receptor_Binding->Endocrine_Disruption Cytotoxicity Cytotoxicity & Apoptosis Oxidative_Stress_Pathway->Cytotoxicity Genotoxicity Genotoxicity & Mutagenicity DNA_Damage_Response->Genotoxicity Reproductive_Toxicity Developmental & Reproductive Toxicity Endocrine_Disruption->Reproductive_Toxicity

Caption: Inferred toxicological pathways for fluorene derivatives.

G Start Toxicological Assessment of This compound In_Vitro_Screening In Vitro Screening (Cytotoxicity, Genotoxicity) Start->In_Vitro_Screening Mechanism_Investigation Mechanistic Studies (ROS, Endocrine Activity) In_Vitro_Screening->Mechanism_Investigation If positive Risk_Assessment Comprehensive Risk Assessment In_Vitro_Screening->Risk_Assessment If negative, consider low priority In_Vivo_Studies In Vivo Studies (Acute & Repeated Dose Toxicity) Mechanism_Investigation->In_Vivo_Studies In_Vivo_Studies->Risk_Assessment

Caption: Experimental workflow for toxicological evaluation.

Conclusion

While this compound has established applications, a thorough understanding of its toxicological profile is currently limited. The available safety data indicates that it should be handled as a hazardous substance with appropriate precautions to prevent exposure. Inferred data from related fluorene compounds suggest potential for genotoxicity, developmental toxicity, and endocrine disruption. It is strongly recommended that further experimental studies be conducted to definitively characterize the toxicological properties of this compound and to ensure its safe use in all applications.

References

An In-depth Technical Guide to the Chemical Reactivity of Methoxymethyl Groups in 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Bis(methoxymethyl)-9H-fluorene is a C9-substituted fluorene (B118485) derivative recognized for its pivotal role as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization.[1][2] Its unique molecular architecture, featuring a rigid fluorene backbone and two flexible methoxymethyl side chains, imparts specific steric and electronic properties that are crucial for its function in catalysis.[2] While its application in polymerization is well-documented, the specific chemical reactivity of the methoxymethyl groups in this particular molecule is not extensively detailed in the scientific literature. This guide provides a comprehensive overview of the known synthesis of this compound and explores the predicted chemical reactivity of its methoxymethyl moieties based on the well-established chemistry of methoxymethyl (MOM) ethers. Detailed experimental protocols for its synthesis and generalized protocols for the transformation of MOM ethers are provided, alongside quantitative data and mechanistic diagrams to facilitate a deeper understanding for research and development applications.

Synthesis of this compound

The synthesis of this compound is typically a multi-step process commencing from fluorene. The most common pathway involves the formation of 9,9-bis(hydroxymethyl)fluorene, followed by etherification to yield the target compound.[3][4]

Synthetic Workflow

The overall synthetic process can be visualized as a two-stage transformation. The first stage involves the hydroxymethylation of the acidic C9 position of fluorene, followed by an etherification to introduce the methyl groups.

Synthesis_Workflow Fluorene Fluorene Intermediate 9,9-Bis(hydroxymethyl)fluorene Fluorene->Intermediate Hydroxymethylation Product This compound Intermediate->Product Etherification

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)fluorene [4]

  • A mixture of paraformaldehyde, dimethyl sulfoxide (B87167) (DMSO), and a sodium alkoxide (e.g., sodium methoxide) is prepared in a reaction vessel.

  • Solid fluorene is added to this mixture. The use of solid fluorene is reported to reduce the required solvent volume and simplify the work-up.[4]

  • The reaction is allowed to proceed, often at low temperatures (e.g., 0-15 °C).[4]

  • The reaction is quenched with an acid (e.g., hydrochloric acid).

  • Water is added to precipitate the crude 9,9-bis(hydroxymethyl)fluorene.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like toluene.

Step 2: Synthesis of this compound [5]

  • 9,9-Bis(hydroxymethyl)fluorene is dissolved in a suitable solvent such as toluene.

  • A phase transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB), is added to the mixture.

  • An aqueous solution of a strong base (e.g., NaOH) and a methylating agent like dimethyl carbonate are added.[5]

  • The reaction is stirred at a controlled temperature (e.g., 20 °C) until completion.

  • The organic layer is separated, washed, and the solvent is removed to yield this compound.

Quantitative Data for Synthesis
StepReactantsReagents/CatalystsSolventTemperature (°C)Yield (%)Purity (%)Reference
HydroxymethylationFluorene, ParaformaldehydeSodium MethoxideDMSO/Methanol (B129727)055-[6]
Etherification9,9-Bis(hydroxymethyl)fluorene, Dimethyl CarbonateNaOH, TBABToluene2069.199.3[5]
One-pot via Methylation9,9-Fluorenedimethanol, Trimethyl PhosphateFerrous Triflate-1009298[2]

Chemical Reactivity of the Methoxymethyl Groups

The primary application of this compound as an internal electron donor in Ziegler-Natta catalysts suggests that the methoxymethyl groups are relatively stable under the polymerization conditions.[7] The literature specifically detailing the reactivity of the methoxymethyl groups in this molecule is sparse. However, their reactivity can be predicted based on the extensive studies of methoxymethyl (MOM) ethers, which are commonly used as protecting groups for alcohols in organic synthesis.[8]

Predicted Reactivity: Cleavage (Deprotection)

The most characteristic reaction of MOM ethers is their cleavage under acidic conditions to regenerate the corresponding alcohol.[8][9] This reaction proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack.

MOM_Cleavage_Mechanism cluster_0 Acid-Catalyzed Cleavage of a Methoxymethyl Ether Start R-O-CH2-O-CH3 Protonated R-O(H+)-CH2-O-CH3 Start->Protonated H+ Carbocation [R-OH] + [CH2-O-CH3]+ Protonated->Carbocation Cleavage Products R-OH + CH2O + CH3OH Carbocation->Products Hydrolysis

Caption: General mechanism of acid-catalyzed MOM ether cleavage.

A variety of reagents are known to cleave MOM ethers, offering a range of conditions from strongly acidic to milder Lewis acid and neutral conditions.

Quantitative Data for General MOM Ether Cleavage

The following table summarizes various reported methods for the deprotection of MOM ethers. Note that these have not been specifically documented for this compound.

Reagent/CatalystSolventTemperatureReaction TimeGeneralityReference
Concentrated HClMethanolRefluxVariesGeneral, harsh[8]
ZnBr₂ / n-PrSHCH₂Cl₂0 °C to rt< 10 minPrimary, secondary, tertiary alcohols[10]
Bismuth TriflateTHF/H₂ORoom Temp.30-40 minAromatic and aliphatic ethers[11]
TMSOTf / 2,2'-bipyridylCH₃CNRoom Temp.VariesAromatic ethers[7]
CBr₄ / PPh₃ClCH₂CH₂Cl40 °CVariesPhenolic ethers[12]
General Experimental Protocol for Acidic Cleavage of a MOM Ether[13]
  • The MOM-protected compound is dissolved in a protic solvent such as methanol or tetrahydrofuran (B95107) (THF).

  • A catalytic amount of a strong acid, such as concentrated hydrochloric acid, is added to the solution.

  • The mixture is stirred, often with heating (reflux), and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water and diluted with a water-immiscible organic solvent (e.g., diethyl ether).

  • The organic layer is separated, washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the deprotected alcohol.

Other Predicted Reactions

Based on general ether chemistry, the methoxymethyl groups in this compound could potentially undergo other transformations, although these are not specifically reported for this compound.

  • Oxidation: Strong oxidizing agents could potentially oxidize the methylene (B1212753) bridge of the methoxymethyl group, though this is less common for simple ethers.

  • Substitution: Nucleophilic substitution to displace the methoxy (B1213986) group or the entire methoxymethyl group would likely require harsh conditions and activation, for instance, by strong Lewis acids.[12]

Reactivity of the Fluorene Core

The fluorene moiety itself possesses distinct reactive sites. The aromatic rings are susceptible to electrophilic aromatic substitution at the 2 and 7 positions.[11] Furthermore, the C9 position is acidic, and while in this compound it is fully substituted, this inherent acidity is the basis for its initial functionalization from fluorene.[11]

Conclusion

This compound is a compound whose chemistry is dominated by its synthesis and application as a stable electron donor in catalysis. The chemical reactivity of its methoxymethyl groups is not a focal point in the existing literature. However, a robust understanding of the reactivity of methoxymethyl (MOM) ethers in general allows for the prediction of the likely transformations of these groups in the fluorene derivative. The primary predicted reaction is acid-catalyzed cleavage to yield 9,9-bis(hydroxymethyl)fluorene. This guide provides researchers with the foundational knowledge of its synthesis and predicted reactivity, which can serve as a basis for the design of new experiments and applications for this versatile fluorene derivative. Further research into the specific reactivity of the methoxymethyl groups in this compound could unveil new synthetic pathways and applications.

References

Methodological & Application

Synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene from 9,9-bis(hydroxymethyl)fluorene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene from its precursor, 9,9-bis(hydroxymethyl)fluorene. The primary method detailed is a phase-transfer catalyzed Williamson ether synthesis, a robust and widely applicable method. Alternative methylation strategies are also discussed. This guide is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development, providing them with the necessary information for the successful synthesis and characterization of this versatile compound. This compound is a key building block in the development of advanced polymers and materials, and serves as an important intermediate in various organic syntheses.[1][2]

Introduction

This compound is a fluorene (B118485) derivative characterized by two methoxymethyl groups at the C9 position. This substitution enhances solubility and processability, making it a valuable monomer for high-performance polymers such as polycarbonates and polyesters.[1] The rigid and planar fluorene core imparts desirable thermal and optical properties to these materials. The synthesis of this compound is typically achieved through the etherification of 9,9-bis(hydroxymethyl)fluorene. This transformation, a Williamson ether synthesis, can be accomplished using various methylating agents and reaction conditions.[3] This document outlines detailed protocols for this synthesis, focusing on a phase-transfer catalysis method using dimethyl sulfate (B86663).

Reaction Pathway: Williamson Ether Synthesis

The core of the synthesis is the Williamson ether synthesis, an S_N2 reaction where an alkoxide nucleophile attacks an alkyl halide or another electrophile with a good leaving group. In this specific application, the diol, 9,9-bis(hydroxymethyl)fluorene, is deprotonated by a strong base to form a dialkoxide. This nucleophile then reacts with a methylating agent to yield the desired diether.

G A 9,9-bis(hydroxymethyl)fluorene B Dialkoxide Intermediate A->B Deprotonation C This compound B->C SN2 Attack Base Base (e.g., NaOH) Base->A MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->B

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

Methylating AgentBaseCatalyst/SolventYield (%)Purity (%)Reference
Dimethyl SulfateNaOHTetrabutylammonium (B224687) Bromide (PTC) / Toluene (B28343)->98[4]
Dimethyl CarbonateNaOHTetrabutylammonium Bromide (PTC) / Toluene69.199.3[5]
Trimethyl Phosphate-Lewis Acid / (Solvent-free or Methanol)9298[2][6]
Methyl IodideNaH---[7]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using a phase-transfer catalysis method with dimethyl sulfate.

Protocol 1: Phase-Transfer Catalysis with Dimethyl Sulfate

This protocol is adapted from patent literature, which describes a robust method for the synthesis.[7][8]

Materials:

  • 9,9-bis(hydroxymethyl)fluorene (BHMF)

  • Sodium hydroxide (B78521) (NaOH), 40-50 wt.% solution in water

  • Tetrabutylammonium bromide (TBAB)

  • Dimethyl sulfate (DMS)

  • Toluene

  • Deionized water

  • Methanol (B129727) (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide. To this, add 9,9-bis(hydroxymethyl)fluorene, tetrabutylammonium bromide, and toluene. The molar ratio of NaOH to BHMF should be between 4:1 and 6:1.[7] TBAB is used in catalytic amounts, typically 0.005 to 0.025 mole per mole of BHMF.[7] Toluene is used as the solvent.

  • Stirring: Stir the mixture at a temperature between 20 and 25 °C for 2 to 4 hours.[7]

  • Addition of Dimethyl Sulfate: Add dimethyl sulfate in at least three equal portions. After each addition, stir the reaction mixture for at least 60 minutes before adding the next portion.[7][8] The total amount of dimethyl sulfate should be between 3.5 and 4.5 moles per mole of BHMF.[7] Maintain the reaction temperature between 20 and 25 °C during the addition.[7]

  • Reaction Completion: After the final addition of dimethyl sulfate, continue to stir the mixture for 20 to 25 hours at 20-25 °C.[7]

  • Work-up:

    • Add water to the reaction mixture and stir.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with water.

    • Remove the toluene from the organic layer by distillation or using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude 9,9-bis(methoxymethyl)fluorene from methanol to obtain the pure product.[9] Dry the purified product under vacuum.

G cluster_prep Reaction Preparation cluster_reaction Methylation Reaction cluster_workup Product Isolation cluster_purification Purification A Combine NaOH solution, BHMF, TBAB, and Toluene in a flask B Stir at 20-25°C for 2-4 hours A->B C Add 1st portion of Dimethyl Sulfate B->C D Stir for >= 60 minutes C->D E Add subsequent portions of DMS with stirring in between D->E F Continue stirring for 20-25 hours after final addition E->F G Add water and separate layers F->G H Wash organic layer with water G->H I Remove solvent (Toluene) H->I J Recrystallize crude product from Methanol I->J K Dry under vacuum J->K

Caption: Experimental workflow for the synthesis of this compound via phase-transfer catalysis.

Safety Precautions

  • Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the ether linkages, and the absence of the hydroxyl groups from the starting material.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The synthesis of this compound from 9,9-bis(hydroxymethyl)fluorene is a straightforward yet crucial transformation for the production of advanced materials. The phase-transfer catalyzed Williamson ether synthesis using dimethyl sulfate offers a reliable and scalable method. Researchers should carefully consider the safety precautions associated with the reagents used. The protocols and data provided in this document are intended to serve as a comprehensive guide for the successful synthesis and characterization of this important fluorene derivative.

References

Application Notes and Protocols for the Synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,9-Bis(methoxymethyl)-9H-fluorene is a fluorene (B118485) derivative with significant applications in materials science and polymer chemistry. It is particularly valuable as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization, enhancing catalyst activity and selectivity, which leads to polypropylene (B1209903) with desirable properties like high isotacticity and a narrow molecular weight distribution.[1][2][3][4] Its unique structure, featuring methoxymethyl groups at the 9-position of the fluorene backbone, imparts increased solubility and processability to polymers, making it a key building block for high-performance materials used in organic electronics, such as organic light-emitting diodes (OLEDs).[5][6]

This document provides a detailed experimental protocol for the synthesis of this compound, targeted at researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from fluorene. The first step is a hydroxymethylation reaction to form the intermediate 9,9-bis(hydroxymethyl)fluorene, which is subsequently etherified to yield the final product.[4][7][8]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Method 1: Two-Step Synthesis via Hydroxymethylation and Etherification

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)fluorene [7][8]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, add paraformaldehyde, dimethyl sulfoxide (B87167) (DMSO), and a sodium alkoxide, such as sodium methoxide (B1231860) in methanol.

  • Addition of Fluorene: To the prepared mixture, add fluorene as a solid powder. The use of solid fluorene can reduce the total amount of solvent required.

  • Reaction Conditions: The reaction is typically conducted at low temperatures, for instance, in an ice bath (around 0 °C) or at a slightly higher temperature of 12-15 °C.[7][8]

  • Work-up:

    • Quench the reaction by adding hydrochloric acid.

    • Add water to the mixture to precipitate the crude product.

    • Filter the suspension to obtain crude 9,9-bis(hydroxymethyl)fluorene.

    • The crude product can be purified by recrystallization from a solvent like toluene.[7][8]

Step 2: Synthesis of this compound [7][9]

This step involves the etherification of 9,9-bis(hydroxymethyl)fluorene. One common method utilizes a phase transfer catalyst.

  • Reaction Mixture: In a suitable reactor, prepare a solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) in water.

  • Addition of Reagents: To this solution, add 9,9-bis(hydroxymethyl)fluorene, a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), and an organic solvent like toluene.[7][9]

  • Stirring: Stir the mixture for a period of 1 to 5 hours at a temperature between 15 and 30 °C.[8]

  • Addition of Methylating Agent: Add dimethyl sulfate (B86663) in at least three portions. It is important to stir the reaction mixture for at least 60 minutes after each addition.[7][8]

  • Reaction Completion: After the final addition of dimethyl sulfate, continue to stir the mixture for 16 to 30 hours at a temperature between 15 and 35 °C.[7]

  • Product Isolation and Purification:

    • Add water to the reaction mixture for work-up.

    • Separate the organic layer.

    • The final product can be purified by distillation and/or recrystallization to yield this compound as a white crystalline solid.[1]

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

  • A three-step synthesis starting with the reaction of fluorene and a formate (B1220265) compound to produce 9,9-bis(formyl)fluorene, followed by reduction to 9,9-fluorenedimethanol, and finally methylation.[2]

  • Etherification of 9,9-bis(hydroxymethyl)fluorene using methyl iodide and sodium hydride.[7]

  • Reaction with dimethyl carbonate in the presence of a phase transfer catalyst.[9]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Step 1: Hydroxymethylation
Fluorene to Paraformaldehyde to Sodium Alkoxide Molar RatioVaries depending on the specific protocol.[7]
Reaction Temperature0 to 15 °C[7][8]
Yield of 9,9-bis(hydroxymethyl)fluorene~69%[8]
Purity of 9,9-bis(hydroxymethyl)fluorene>98%[8]
Step 2: Etherification (Phase Transfer Catalysis)
Molar Ratio of NaOH to 9,9-bis(hydroxymethyl)fluorene2.5:1 to 7.5:1[7]
Amount of TBAB per mole of 9,9-bis(hydroxymethyl)fluorene0.005 to 0.025 mole[7]
Reaction Temperature15 to 35 °C[7]
Reaction Time16 to 30 hours[7]
Final Product
Overall Yield69.1% to 92%[2][9]
Purity98% to 99.3%[2][3][9]
AppearanceWhite crystalline solid[1]
Melting Point~100 °C[1]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow start Start: Fluorene reaction1 Hydroxymethylation (0-15 °C) start->reaction1 reagents1 Reagents: - Paraformaldehyde - Sodium Methoxide - DMSO reagents1->reaction1 workup1 Work-up: - Quench with HCl - Add Water - Filter reaction1->workup1 intermediate Intermediate: 9,9-bis(hydroxymethyl)fluorene workup1->intermediate reaction2 Etherification (15-35 °C, 16-30 h) intermediate->reaction2 reagents2 Reagents: - Sodium Hydroxide - TBAB - Toluene - Dimethyl Sulfate reagents2->reaction2 workup2 Work-up: - Add Water - Separate Organic Layer - Purify reaction2->workup2 product Final Product: This compound workup2->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes: 9,9-Bis(methoxymethyl)-9H-fluorene as a High-Performance Internal Electron Donor in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the production of isotactic polypropylene (B1209903), Ziegler-Natta (Z-N) catalysts are paramount. The performance of these catalysts, which are typically composed of a titanium compound supported on magnesium chloride (MgCl₂), is significantly enhanced by the inclusion of electron donors. Internal electron donors (IEDs) are incorporated during catalyst synthesis and play a critical role in determining catalyst activity, stereoselectivity, and the properties of the resulting polymer.

9,9-Bis(methoxymethyl)-9H-fluorene (BMMF) is a diether compound that has emerged as a high-performance, phthalate-free internal electron donor.[1] Its unique molecular structure, featuring a rigid fluorene (B118485) core and flexible ether groups, allows for precise control over the catalyst's active sites.[2][3] This results in the production of polypropylene with high isotacticity, a narrow molecular weight distribution, and improved mechanical properties, making it suitable for high-performance applications.[1]

Mechanism of Action

The primary role of an internal donor like BMMF is to control the stereospecificity of the catalyst. It achieves this by selectively coordinating to the MgCl₂ support, influencing the adsorption and distribution of TiCl₄, and ultimately shaping the environment of the active titanium centers.

  • Selective Coordination: BMMF preferentially adsorbs onto the (110) surface of MgCl₂ crystallites.[3] This is a crucial step, as the arrangement of atoms on this surface is conducive to the formation of highly stereospecific active sites.

  • Stereochemical Control: The two methoxymethyl groups of BMMF chelate to a single magnesium atom on the MgCl₂ surface. This coordination, combined with the bulky and rigid fluorene group, creates a sterically hindered environment around the adjacent titanium active sites.

  • Active Site Formation: This steric hindrance dictates the orientation of the incoming propylene (B89431) monomer during polymerization. It forces the monomer to approach the active site in a specific manner, leading to a highly regular insertion and the formation of isotactic polypropylene.

The process ensures that the methyl groups of the propylene units are consistently arranged on the same side of the polymer chain, a key characteristic of isotactic polypropylene.

Caption: Mechanism of BMMF on the Ziegler-Natta catalyst surface.

Performance Data

The use of this compound as an internal donor leads to significant improvements in catalyst performance and polymer properties. It is considered a high-end donor that often eliminates the need for an external donor, simplifying the overall polymerization process.[1]

Performance MetricReported ValueKey BenefitsCitation
Catalyst Activity 95 - 130 kg PP / g catalystHigh yield, efficient process.[2][4]
Isotacticity Index (% mmmm) > 97%High crystallinity, improved mechanical strength and thermal stability.[2][4]
Molecular Weight Distribution (MWD) NarrowUniform polymer chains, predictable material properties.[5]
Hydrogen Response Strong / HighEffective control of polymer molecular weight.[5]
External Donor Requirement Not typically requiredSimplified catalyst system, reduced operational complexity.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound (BMMF)

The synthesis of BMMF is typically a two-step process starting from fluorene.[4][5][7][8]

Synthesis_Workflow Fluorene Fluorene Step1 Step 1: Hydroxymethylation Fluorene->Step1 BHMF 9,9-Bis(hydroxymethyl)fluorene (BHMF) Step1->BHMF Step2 Step 2: Etherification BHMF->Step2 BMMF This compound (BMMF) Step2->BMMF

Caption: Two-step synthesis workflow for BMMF.

Step 1: Hydroxymethylation of Fluorene

  • Reaction Setup: In a round-bottom flask, mix dimethyl sulfoxide (B87167) (DMSO) and paraformaldehyde. Cool the mixture to 13-15 °C.

  • Base Addition: Add a sodium methoxide (B1231860) solution to the mixture.

  • Fluorene Addition: Gradually add fluorene powder to the reaction mixture over approximately 15 minutes, maintaining the temperature between 14-16 °C.[8]

  • Reaction: Stir the mixture until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Quench the reaction with water and extract the product, 9,9-bis(hydroxymethyl)fluorene (BHMF), using an appropriate solvent like toluene.

  • Purification: The crude product can be purified by recrystallization.

Step 2: Etherification of BHMF

  • Reaction Setup: In a suitable reactor, dissolve the BHMF from Step 1 in a solvent such as toluene.

  • Reagents: Add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), a strong base (e.g., 50% NaOH solution), and the methylating agent (e.g., dimethyl sulfate (B86663) or methyl chloride).[4][5]

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 20 °C) for several hours.

  • Work-up: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water to remove impurities.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The final product, this compound, can be purified by recrystallization from a solvent like methanol (B129727) to yield a white crystalline solid.

Protocol 2: Propylene Polymerization

This protocol outlines a general procedure for lab-scale slurry polymerization of propylene.

Polymerization_Workflow cluster_reactor Polymerization Reactor cluster_workup Post-Polymerization A 1. Charge Reactor (Heptane, Cocatalyst) B 2. Add Catalyst A->B C 3. Introduce H₂ B->C D 4. Feed Propylene C->D E 5. Polymerize (e.g., 70°C, 1-2h) D->E F 6. Terminate (e.g., Acidified Ethanol) E->F G 7. Filter & Wash F->G H 8. Dry Polymer G->H I 9. Characterize PP H->I

Caption: General workflow for propylene polymerization.
  • Reactor Preparation: A stainless-steel autoclave reactor is purged with nitrogen to remove oxygen and moisture.

  • Charging: The reactor is charged with a diluent (e.g., liquid heptane), a cocatalyst (e.g., triethylaluminum, TEAL), and if required, an external electron donor.

  • Catalyst Injection: The solid Ziegler-Natta catalyst containing BMMF as the internal donor is injected into the reactor.

  • Hydrogen Addition: A specific amount of hydrogen gas is introduced to control the molecular weight of the resulting polymer.

  • Propylene Feed: Liquid propylene is fed into the reactor to the desired pressure.

  • Polymerization: The reactor temperature is raised to the target value (e.g., 70°C), and the polymerization is allowed to proceed for a set time (e.g., 1-2 hours) with constant stirring.

  • Termination: The reaction is terminated by venting the unreacted propylene and quenching the catalyst with an agent like acidified ethanol (B145695).

  • Product Recovery: The resulting polypropylene powder is filtered, washed repeatedly with ethanol and heptane (B126788) to remove catalyst residues, and dried in a vacuum oven.

Protocol 3: Polymer Characterization
  • Isotacticity Determination (¹³C NMR):

    • Sample Preparation: Dissolve approximately 50-100 mg of the polypropylene sample in a suitable solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) in an NMR tube.

    • Analysis: Acquire the ¹³C NMR spectrum at an elevated temperature (e.g., 120°C) to ensure polymer solubility and sharp signals.[9][10]

    • Calculation: The isotacticity is determined by integrating the methyl region of the spectrum. The intensity of the central peak in the meso pentad (mmmm), relative to the total intensity of all pentads in the methyl region, gives the isotacticity index.[11][12]

  • Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography - GPC):

    • Sample Preparation: Dissolve the polypropylene sample in a suitable high-temperature solvent like 1,2,4-trichlorobenzene.

    • Analysis: Inject the solution into a high-temperature GPC system equipped with a refractive index detector.

    • Data Processing: The molecular weight (Mw, Mn) and molecular weight distribution (MWD or Ð = Mw/Mn) are calculated by comparing the elution time of the sample to that of known polystyrene standards.

References

Application Notes and Protocols: 9,9-Bis(methoxymethyl)-9H-fluorene in Ziegler-Natta Catalysis for Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(methoxymethyl)-9H-fluorene (BMMF) is a pivotal electron donor in the realm of Ziegler-Natta catalysis, instrumental in the production of high-performance polypropylene (B1209903). Its unique molecular architecture, featuring a rigid fluorene (B118485) core and flexible ether functionalities, allows it to effectively modulate the electronic and steric environment of the catalyst's active sites.[1] This modulation is crucial for controlling the stereochemistry of the growing polymer chain, leading to polypropylene with high isotacticity, a narrow molecular weight distribution, and enhanced mechanical properties.[2][3][4] BMMF can function as both an internal and an external electron donor, offering versatility in catalyst system design to achieve desired polymer characteristics.[5]

Mechanism of Action

In Ziegler-Natta catalysis, the stereoselectivity is significantly influenced by the interaction between the electron donors, the titanium-based catalyst, and the magnesium chloride support. This compound, when used as an electron donor, coordinates to the magnesium chloride surface and the titanium active centers. This coordination plays a crucial role in:

  • Stereoregulation: The bulky fluorene group provides significant steric hindrance around the active site, favoring the insertion of propylene (B89431) monomers in a specific orientation, which leads to the formation of highly isotactic polypropylene.

  • Active Site Modification: BMMF can influence the distribution and nature of the active sites on the catalyst surface, leading to a more uniform polymerization process and resulting in a narrower molecular weight distribution of the polymer.

  • Enhanced Catalyst Performance: The presence of BMMF can enhance catalyst activity and stability, contributing to higher yields of polypropylene. When used as an internal donor, it has been reported to achieve activities as high as 130 kg of polypropylene per gram of catalyst with an isotacticity exceeding 97%.[6] In another instance, a catalyst with BMMF as the internal donor reached an activity of 95,000 g of polypropylene per gram of catalyst with an isotacticity of 97.7%.[2]

The following diagram illustrates the logical relationship of BMMF's influence in the Ziegler-Natta catalysis system.

BMMF_in_ZN_Catalysis cluster_catalyst Ziegler-Natta Catalyst System cluster_polymerization Propylene Polymerization TiCl4_MgCl2 TiCl4 on MgCl2 Support Polypropylene Isotactic Polypropylene TiCl4_MgCl2->Polypropylene Catalyzes polymerization of Cocatalyst Alkylaluminum (e.g., TEAl) Cocatalyst->TiCl4_MgCl2 BMMF This compound (BMMF) BMMF->TiCl4_MgCl2 Coordinates with active sites Propylene Propylene Monomer Propylene->TiCl4_MgCl2 is polymerized by

References

Application Notes and Protocols: The Role of 9,9-Bis(methoxymethyl)-9H-fluorene in Controlling Polypropylene Isotacticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,9-Bis(methoxymethyl)-9H-fluorene (BMMF) as an internal electron donor in Ziegler-Natta catalysis for the production of highly isotactic polypropylene (B1209903) (iPP). Detailed experimental protocols for catalyst synthesis, propylene (B89431) polymerization, and polymer characterization are provided, along with a summary of the performance of BMMF-containing catalysts.

Introduction

The stereochemical control of polypropylene is of paramount importance as it dictates the physical and mechanical properties of the resulting polymer. Isotactic polypropylene, characterized by the regular arrangement of methyl groups on the same side of the polymer backbone, exhibits high crystallinity, leading to excellent stiffness, tensile strength, and melting point. The use of internal electron donors in Ziegler-Natta catalyst systems is a key strategy to achieve high isotacticity. This compound, a diether donor, has emerged as a highly effective internal donor for producing polypropylene with a high isotacticity index.[1][2] Its rigid fluorene (B118485) backbone and flexible ether functionalities allow for efficient coordination to the catalyst's active sites, thereby enhancing stereocontrol during the polymerization process.[1]

Mechanism of Stereocontrol

In Ziegler-Natta catalysis, the polymerization of propylene occurs at titanium active centers supported on magnesium chloride (MgCl₂).[3][4] The role of the internal donor, such as BMMF, is to modulate the electronic and steric environment of these active sites to favor the stereospecific insertion of the propylene monomer.

The proposed mechanism involves the coordination of the two methoxy (B1213986) groups of BMMF to the MgCl₂ support in close proximity to the titanium active sites.[5] This coordination is believed to stabilize specific crystallographic faces of the MgCl₂ support that preferentially host the isospecific active centers. The bulky fluorene group of BMMF sterically hinders the approaching propylene monomer, forcing it to adopt a specific orientation before insertion into the growing polymer chain. This steric guidance ensures the consistent and regular placement of the methyl groups, leading to the formation of a highly isotactic polymer chain. The chelating nature of the diether functionality in BMMF is crucial for its strong interaction with the catalyst components and its effectiveness in controlling the stereochemistry of the polymerization.[6]

Stereocontrol_Mechanism cluster_catalyst Ziegler-Natta Catalyst Surface cluster_polymerization Propylene Polymerization MgCl2 MgCl₂ Support Ti Titanium Active Center (TiCl₄) Ti->MgCl2 Supported on GrowingChain Growing Polypropylene Chain Ti->GrowingChain Monomer Insertion BMMF This compound (Internal Donor) BMMF->MgCl2 Coordinates to BMMF->Ti Steric & Electronic Influence Propylene Propylene Monomer BMMF->Propylene Steric Hindrance (Enforces Specific Orientation) Propylene->Ti Approaches Active Site GrowingChain->GrowingChain

Caption: Mechanism of stereocontrol by BMMF in Ziegler-Natta catalysis.

Quantitative Data Presentation

The following table summarizes the performance of a Ziegler-Natta catalyst prepared with this compound (Catalyst B) as the internal donor, compared to a catalyst with diethyl-2,3-diisopropyl succinate (B1194679) (Catalyst S) as the internal donor. The data is extracted from a study by Tailoring Polypropylene Properties by Package of Internal/External Donor in Ziegler Natta Catalysts.[7]

Catalyst IDInternal DonorExternal DonorActivity (kg PP/g cat)Isotacticity Index (I.I.) (%)Melt Flow Index (MFI) (g/10 min)
B-C BMMFCyclohexyl methyl dimethoxy silane (B1218182) (C)28.598.74.1
B-B BMMFBMMF19.898.96.2
B-I BMMFDiethyl-2,3-diisopropyl succinate (I)21.398.85.8
S-C Diethyl-2,3-diisopropyl succinate (I)Cyclohexyl methyl dimethoxy silane (C)25.497.53.5
S-S Diethyl-2,3-diisopropyl succinate (I)Diethyl-2,3-diisopropyl succinate (I)18.297.85.1
S-I Diethyl-2,3-diisopropyl succinate (I)BMMF20.197.64.9

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the synthesis of isotactic polypropylene using a Ziegler-Natta catalyst with BMMF as an internal donor.[7]

Catalyst Synthesis (Catalyst B)
  • Adduct Preparation: A microspherical MgCl₂·n(C₂H₅OH) adduct with n ≈ 2.1 and an average particle size of approximately 28.72 µm is prepared according to established literature methods.[7]

  • Titanation:

    • Charge a 1-L stainless steel Buchi reactor with 145 mL of TiCl₄ at 0°C under a nitrogen atmosphere.

    • Add 6 g of the MgCl₂·2.1(C₂H₅OH) adduct to the reactor and raise the temperature to 40°C.

    • Add this compound (BMMF) as the internal donor at an Mg/ID molar ratio of 10.

    • Stir the mixture at 110°C for 1 hour.

    • Stop stirring and remove the supernatant by siphoning.

    • Add 90 mL of fresh TiCl₄ and react at 110°C for 30 minutes.

    • Stop stirring, siphon off the supernatant, and wash the solid catalyst seven times with n-heptane at 60°C.

    • Dry the final catalyst under vacuum.

Propylene Polymerization
  • Reactor Preparation: Purge a 1-L stainless steel Buchi reactor with N₂ and evacuate it four times successively.

  • Reagent Addition:

    • Add 400 mL of n-heptane to the reactor.

    • Introduce the desired amount of triethylaluminum (B1256330) (TEAl) as the cocatalyst.

    • Add the prepared catalyst (Catalyst B).

    • If an external donor is used, add the desired amount.

  • Pre-polymerization:

    • Introduce a calculated volume of hydrogen and propylene monomer to maintain a total pressure of 2 bar for 20 minutes.

  • Polymerization:

    • Raise the temperature to 70°C.

    • Maintain the propylene pressure at 6 bar for 2 hours.

  • Termination and Isolation:

    • Terminate the polymerization by venting the unreacted monomer.

    • Dry the resulting polymer for 2 hours under vacuum at 60°C.

Experimental_Workflow cluster_catalyst_prep Catalyst Synthesis cluster_polymerization_proc Propylene Polymerization Adduct MgCl₂·n(EtOH) Adduct Reactor_C 1-L Buchi Reactor Adduct->Reactor_C TiCl4_1 Add TiCl₄ (0°C) Reactor_C->TiCl4_1 Adduct_add Add Adduct (40°C) TiCl4_1->Adduct_add BMMF_add Add BMMF (Mg/ID=10) Adduct_add->BMMF_add React_1 Stir at 110°C for 1h BMMF_add->React_1 Siphon_1 Siphon Supernatant React_1->Siphon_1 TiCl4_2 Add fresh TiCl₄ Siphon_1->TiCl4_2 React_2 React at 110°C for 30min TiCl4_2->React_2 Siphon_2 Siphon Supernatant React_2->Siphon_2 Wash Wash with n-heptane (7x, 60°C) Siphon_2->Wash Dry_C Dry Catalyst Wash->Dry_C Catalyst_add Add Catalyst Dry_C->Catalyst_add Use in Polymerization Reactor_P 1-L Buchi Reactor (Purged) Heptane Add n-heptane Reactor_P->Heptane TEAl Add TEAl Heptane->TEAl TEAl->Catalyst_add ED_add Add External Donor (optional) Catalyst_add->ED_add Prepoly Pre-polymerize (2 bar, 20 min) ED_add->Prepoly Polymerize Polymerize (70°C, 6 bar, 2h) Prepoly->Polymerize Terminate Terminate Reaction Polymerize->Terminate Dry_P Dry Polymer Terminate->Dry_P

Caption: Experimental workflow for catalyst synthesis and propylene polymerization.

Polymer Characterization
  • Isotacticity Index (I.I.): The isotacticity index is typically determined by the weight fraction of the polymer that is insoluble in boiling xylene or n-heptane. For a more detailed microstructural analysis, ¹³C NMR spectroscopy is employed.[8][9][10]

    • ¹³C NMR Protocol:

      • Dissolve approximately 200 mg of the polypropylene sample in 2 mL of 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂).[8]

      • Add a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to a concentration of 0.025 M to reduce the signal acquisition time.[8]

      • Acquire the ¹³C NMR spectrum at 120°C on a spectrometer operating at a frequency of at least 100 MHz for ¹³C.[8]

      • The isotacticity is quantified by integrating the signals in the methyl region of the spectrum, specifically the intensity of the mmmm pentad peak relative to the total intensity of all methyl pentads.

  • Melt Flow Index (MFI): MFI is a measure of the ease of flow of the molten polymer and is inversely related to the molecular weight. It is determined according to the ASTM D1238 standard at 230°C with a 2.16 kg load.

  • Molecular Weight and Molecular Weight Distribution: These are determined by high-temperature gel permeation chromatography (GPC).[11][12]

    • GPC Protocol:

      • Dissolve the polypropylene sample in 1,2,4-trichlorobenzene (B33124) (TCB) at a high temperature (e.g., 160°C).[10]

      • Inject the solution into a GPC system equipped with a refractive index (RI) detector and columns suitable for high-temperature operation.

      • Calibrate the system using polystyrene standards of known molecular weights.

      • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.

  • Melting Temperature (Tm) and Crystallinity: These thermal properties are measured using differential scanning calorimetry (DSC).[13][14]

    • DSC Protocol:

      • Accurately weigh 5-10 mg of the polypropylene sample into an aluminum DSC pan.

      • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.[14]

      • Cool the sample to room temperature at a controlled rate (e.g., 10°C/min).

      • Perform a second heating scan from room temperature to 200°C at 10°C/min. The peak of the endotherm in the second heating scan is taken as the melting temperature (Tm).

      • The degree of crystallinity (Xc) is calculated using the following equation:

        • Xc (%) = (ΔHf / ΔHf°) × 100

        • Where ΔHf is the heat of fusion of the sample determined from the area under the melting peak, and ΔHf° is the heat of fusion for 100% crystalline polypropylene (typically 209 J/g).[13]

Conclusion

This compound is a highly effective internal electron donor for Ziegler-Natta catalysts, enabling the production of polypropylene with excellent isotacticity (often exceeding 98%). The use of BMMF, in conjunction with appropriate cocatalysts and external donors, allows for the tailoring of polypropylene properties to meet the demands of various applications, from high-strength molded parts to fibers and films. The provided protocols offer a solid foundation for researchers and scientists to explore the use of BMMF in their own propylene polymerization studies.

References

Application Notes and Protocols: 9,9-Bis(methoxymethyl)-9H-fluorene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(methoxymethyl)-9H-fluorene is a fluorene (B118485) derivative utilized as a monomer in the synthesis of conjugated polymers for organic electronic applications, including Organic Light-Emitting Diodes (OLEDs). The methoxymethyl groups at the C9 position of the fluorene core provide enhanced solubility and processability to the resulting polymers while preventing intermolecular aggregation, which can quench fluorescence and hinder device performance.[1] This document provides an overview of its application, performance in copolymers, and detailed experimental protocols for the synthesis of related polymers and the fabrication of OLED devices.

Role in OLEDs

In the context of OLEDs, this compound is primarily incorporated into polyfluorene-type copolymers. These polymers can function as the emissive layer in an OLED device. The fluorene unit provides a rigid, conjugated backbone that facilitates charge transport and possesses a wide bandgap, making it suitable for blue emission. By copolymerizing with other monomers, the emission color, charge transport properties, and overall device efficiency can be tuned. The methoxymethyl side chains are crucial for ensuring the polymer is soluble in common organic solvents, which is essential for solution-based processing techniques like spin coating.[1]

Performance Data of Copolymers in OLEDs

Table 1: Performance of a Blue-Emitting Polyfluorene Copolymer

Device ConfigurationMaximum External Quantum Efficiency (EQE)Brightness at Max EQE (cd/m²)Driving Voltage at Max EQE (V)Commission Internationale de l'Éclairage (CIE) CoordinatesReference
ITO/PEDOT:PSS/PF-TPA-OXD/Ca/Ag1.21%3547.6(0.193, 0.141)[1]

Table 2: Performance of a Green-Emitting Polyfluorene Copolymer

Device ConfigurationMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)Turn-on Voltage (V)Emission ColorReference
ITO/PEDOT-PSS/Polymer/Ca/Al3340--Green

Table 3: Performance of a Yellow-Green Emitting Polyfluorene Copolymer

Device ConfigurationMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE)Applied Voltage at Max Brightness (V)Reference
ITO/PEDOT-PSS/p-TPD/PVK/PFCN2.5/PF-PO/LiF/Al92303.331.4%12

Experimental Protocols

Synthesis of Polyfluorene Copolymers via Suzuki Coupling

This protocol describes a general method for the synthesis of polyfluorene copolymers using a palladium-catalyzed Suzuki coupling reaction.

Materials:

Procedure:

  • In a Schlenk flask, dissolve the 9,9-disubstituted-fluorene-2,7-diboronic acid bis(pinacol) ester and the dibromo comonomer in toluene.

  • Add the aqueous K₂CO₃ solution and Aliquat 336 to the flask.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an argon atmosphere.

  • Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 24-48 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Redissolve the polymer in chloroform and reprecipitate it in methanol.

  • Collect the final polymer by filtration and dry it under vacuum.

Fabrication of a Polymer-Based OLED Device

This protocol outlines the fabrication of a multi-layer OLED device using solution-processing techniques.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • The synthesized polyfluorene copolymer dissolved in an organic solvent (e.g., toluene or chloroform)

  • Low work function metal for cathode (e.g., Calcium, Barium, or Lithium Fluoride/Aluminum)

  • High work function metal for anode cap (e.g., Aluminum or Silver)

  • Deionized water

  • Acetone

  • Isopropanol (B130326)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance adhesion of the subsequent layer.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox or on a hotplate in air to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Dissolve the synthesized polyfluorene copolymer in a suitable solvent (e.g., toluene) at a concentration of 5-10 mg/mL.

    • Spin-coat the polymer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

    • Anneal the film at a temperature below the polymer's glass transition temperature for 20-30 minutes to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit a thin layer of a low work function metal (e.g., 20-30 nm of Calcium) followed by a thicker protective layer of Aluminum or Silver (e.g., 100 nm).

  • Encapsulation:

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen atmosphere to protect it from oxygen and moisture.

Visualizations

Synthesis and Device Fabrication Workflow

G Workflow for Polymer Synthesis and OLED Fabrication cluster_synthesis Polymer Synthesis cluster_fabrication OLED Fabrication s1 Monomers & Catalyst s2 Suzuki Coupling Reaction s1->s2 s3 Precipitation & Purification s2->s3 s4 Purified Copolymer s3->s4 f3 Polymer Spin Coating (EML) s4->f3 Emissive Material f1 ITO Substrate Cleaning f2 PEDOT:PSS Spin Coating (HIL) f1->f2 f2->f3 f4 Cathode Deposition f3->f4 f5 Encapsulation f4->f5

Caption: Polymer synthesis and OLED fabrication workflow.

Typical Multilayer OLED Device Architecture

G Schematic of a Multilayer OLED Device cluster_light anode Anode (ITO) hil Hole Injection Layer (HIL) (PEDOT:PSS) anode->hil Holes eml Emissive Layer (EML) (Polyfluorene Copolymer) hil->eml Holes cathode Cathode (e.g., Ca/Al) eml->cathode Electrons light Light Emission

Caption: Typical multilayer OLED device structure.

Structure-Property Relationship

G Structure-Property Relationship of this compound in Copolymers monomer This compound property1 Enhanced Solubility monomer->property1 property2 Prevents Aggregation monomer->property2 consequence1 Solution Processability property1->consequence1 consequence2 Higher Photoluminescence Quantum Yield property2->consequence2 outcome Improved OLED Performance consequence1->outcome consequence2->outcome

Caption: Influence of this compound on copolymer properties.

References

Application Notes and Protocols: Fluorene-Based Polymers Incorporating 9,9-Bis(methoxymethyl)-9H-fluorene for Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene-based polymers are a significant class of conjugated polymers utilized in the active layer of organic solar cells (OSCs) due to their excellent charge transport properties, high photoluminescence quantum yields, and good thermal and chemical stability. The 9,9-disubstituted fluorene (B118485) unit is a key building block, where the substituents on the C9 position prevent aggregation and enhance solubility, allowing for solution-based processing. While derivatives like 9,9-dioctylfluorene are common, this document focuses on the potential use of 9,9-Bis(methoxymethyl)-9H-fluorene as a monomer in such polymers. Although its primary application to date has been as an internal electron donor for Ziegler-Natta catalysts, its synthesis and the general protocols for incorporating fluorene units into polymers for OSCs are detailed below.[1] This document provides a comprehensive guide to the synthesis of the this compound monomer, a general protocol for the synthesis of fluorene-based copolymers, and the fabrication and characterization of organic solar cells using these materials.

Synthesis of this compound Monomer

The synthesis of this compound is typically a multi-step process starting from fluorene. The following protocol is a compilation of common synthesis routes described in the literature.[2][3][4]

Protocol 1: Synthesis of 9,9-Bis(hydroxymethyl)fluorene[4]
  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, a mixture of paraformaldehyde, dimethyl sulfoxide (B87167) (DMSO), and a sodium alkoxide (e.g., sodium methoxide) is prepared.

  • Addition of Fluorene: Solid fluorene powder is gradually added to the reaction mixture. The use of solid fluorene simplifies the work-up procedure and reduces the total solvent volume.[2]

  • Reaction Conditions: The reaction is typically carried out at a low temperature, often in an ice bath, to control the exothermicity.[4]

  • Quenching and Isolation: The reaction is quenched with an acid (e.g., hydrochloric acid), and the product, 9,9-bis(hydroxymethyl)fluorene, is isolated by filtration.[4]

  • Purification: The crude product is washed (e.g., with toluene) and can be further purified by recrystallization.

Protocol 2: Etherification to this compound[4]
  • Reaction Setup: 9,9-bis(hydroxymethyl)fluorene is dissolved in a suitable solvent.

  • Addition of Reagents: A methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) and a base (e.g., sodium hydroxide (B78521) or sodium hydride) are added to the solution. A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be used to facilitate the reaction.[4]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature until completion.

  • Work-up and Isolation: The organic layer is separated, washed, and the solvent is removed to yield the crude this compound.

  • Purification: The final product is purified by techniques such as column chromatography or recrystallization.

G cluster_0 Synthesis of 9,9-Bis(hydroxymethyl)fluorene cluster_1 Synthesis of this compound fluorene Fluorene reaction1 Hydroxymethylation fluorene->reaction1 reagents1 Paraformaldehyde, DMSO, Sodium Alkoxide reagents1->reaction1 intermediate 9,9-Bis(hydroxymethyl)fluorene reaction1->intermediate reaction2 Etherification intermediate->reaction2 reagents2 Methylating Agent, Base reagents2->reaction2 final_product This compound reaction2->final_product G cluster_0 Polymer Synthesis Workflow Monomers Fluorene Monomer + Comonomer Reaction Suzuki Coupling (Pd Catalyst, Base, Toluene) Monomers->Reaction Polymerization Polymer Chain Reaction->Polymerization Purification Purified Fluorene Copolymer Polymerization->Purification G cluster_0 Organic Solar Cell Architecture Cathode Cathode (e.g., Al) ActiveLayer Active Layer (Polymer:PCBM) ActiveLayer->Cathode HTL HTL (PEDOT:PSS) HTL->ActiveLayer Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

References

Application Notes and Protocols: 9,9-Bis(methoxymethyl)-9H-fluorene for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(methoxymethyl)-9H-fluorene is a versatile monomer utilized in the synthesis of high-performance fluorene-based polymers. The methoxymethyl groups at the C9 position of the fluorene (B118485) core impart enhanced solubility and processability to the resulting polymers, a crucial characteristic for materials intended for advanced applications.[1] These polymers exhibit excellent thermal stability, and their unique optoelectronic properties make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in photoresists.[2] The rigid and planar structure of the fluorene unit contributes to efficient charge transport, a desirable feature in organic electronics.[1]

This document provides detailed application notes and experimental protocols for the polymerization of this compound and the characterization of the resulting polymers.

Monomer Properties: this compound

A summary of the key physical and chemical properties of the this compound monomer is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₈O₂--INVALID-LINK--
Molecular Weight 254.32 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder or solid[2]
Melting Point 66–72 °C[2]
Solubility Soluble in common organic solvents (e.g., toluene, chloroform, THF)[2]
Purity ≥99%[2]

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from fluorene.[3] First, fluorene undergoes hydroxymethylation to form 9,9-bis(hydroxymethyl)fluorene. This intermediate is then etherified to yield the final product.[4]

G cluster_synthesis Monomer Synthesis Workflow Fluorene Fluorene BHMF 9,9-Bis(hydroxymethyl)fluorene Fluorene->BHMF Hydroxymethylation (e.g., Paraformaldehyde, Base) BMMF This compound BHMF->BMMF Etherification (e.g., Methylating agent, Phase Transfer Catalyst) G cluster_polymerization Suzuki Coupling Polymerization Workflow Monomer Dibrominated This compound Polymerization Polymerization (Inert Atmosphere, Heat) Monomer->Polymerization BoronicEster Fluorene-2,7-diboronic acid bis(pinacol) ester BoronicEster->Polymerization Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Polymerization Base Aqueous Base (e.g., K₂CO₃) Base->Polymerization Polymer Poly(9,9-bis(methoxymethyl)fluorene) Polymerization->Polymer Purification Purification (Precipitation, Soxhlet Extraction) Polymer->Purification Characterization Characterization (GPC, NMR, TGA, DSC, UV-Vis, PL) Purification->Characterization G cluster_characterization Polymer Characterization Workflow PolymerSample Purified Polymer GPC Gel Permeation Chromatography (GPC) (Molecular Weight and Distribution) PolymerSample->GPC NMR Nuclear Magnetic Resonance (NMR) (Chemical Structure) PolymerSample->NMR Thermal Thermal Analysis (TGA, DSC) PolymerSample->Thermal Optical Optical Spectroscopy (UV-Vis, Photoluminescence) PolymerSample->Optical Mechanical Mechanical Testing (Tensile Test) PolymerSample->Mechanical

References

Application Notes and Protocols for the Polymerization of 9,9-Bis(methoxymethyl)-9H-fluorene with Comonomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of copolymers derived from 9,9-Bis(methoxymethyl)-9H-fluorene. This monomer is a valuable building block in materials science, offering enhanced solubility and processability due to the methoxymethyl groups at the C-9 position of the fluorene (B118485) core.[1] Copolymerization of this monomer with various comonomers allows for the fine-tuning of the resulting polymers' optical and electronic properties, making them suitable for a range of applications, including organic light-emitting diodes (OLEDs) and as intermediates for functionalized materials in drug development.[2]

The primary method for synthesizing these copolymers is through transition-metal-catalyzed cross-coupling reactions, with the Suzuki coupling being the most prevalent due to its tolerance of various functional groups and relatively mild reaction conditions.[3]

Polymerization Overview and Key Considerations

The copolymerization of a 9,9-disubstituted fluorene derivative, such as this compound, with a suitable comonomer is a powerful strategy to create conjugated polymers with tailored properties. The fluorene unit typically acts as an electron-donating moiety, and by incorporating electron-accepting comonomers, donor-acceptor (D-A) copolymers can be synthesized.[4] This D-A architecture often leads to materials with reduced bandgaps and tunable emission colors.[5]

Key Polymerization Techniques:

  • Suzuki Coupling: This is the most widely used method for synthesizing polyfluorene copolymers. It involves the palladium-catalyzed reaction between a boronic acid or ester derivative of one monomer and a halogenated derivative of the comonomer.[3]

  • Yamamoto Coupling: This method involves the nickel(0)-mediated polymerization of dihalogenated monomers.

  • Heck Coupling: This reaction couples a halide with an alkene (vinyl group) and can be used to introduce vinylene linkages into the polymer backbone.

Critical Parameters for Successful Polymerization:

  • Monomer Purity: High monomer purity is crucial for achieving high molecular weight polymers.

  • Stoichiometry: A precise 1:1 molar ratio of the comonomers is essential for obtaining high molecular weights in step-growth polymerization.

  • Catalyst System: The choice of palladium or nickel catalyst and ligands can significantly impact the reaction rate and the properties of the resulting polymer.

  • Solvent and Base: Anhydrous solvents and an appropriate base are necessary for efficient coupling. The use of a phase-transfer catalyst can be beneficial in two-phase reaction systems.[3]

  • Reaction Temperature and Time: These parameters need to be optimized for each specific comonomer pair to ensure complete reaction and minimize side reactions.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of polyfluorene copolymers and can serve as a starting point for the polymerization of this compound. Researchers should note that optimization of these conditions for the specific target copolymer is recommended.

Protocol 2.1: Synthesis of 2,7-Dibromo-9,9-bis(methoxymethyl)-9H-fluorene

Prior to polymerization, the this compound monomer must be functionalized with leaving groups for the cross-coupling reaction. A common approach is bromination at the 2 and 7 positions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution in the dark.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water and methanol (B129727).

  • Purify the crude product by recrystallization or column chromatography to yield 2,7-Dibromo-9,9-bis(methoxymethyl)-9H-fluorene.

Protocol 2.2: Suzuki Coupling Polymerization with a Diboronic Ester Comonomer

This protocol describes a general procedure for the copolymerization of 2,7-Dibromo-9,9-bis(methoxymethyl)-9H-fluorene with a diboronic ester comonomer, such as a benzothiadiazole or thiophene (B33073) derivative.

Materials:

  • 2,7-Dibromo-9,9-bis(methoxymethyl)-9H-fluorene

  • Comonomer bis(pinacol)boronic ester (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][3][6][7]thiadiazole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (B28343), anhydrous

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

  • Phase-transfer catalyst (e.g., Aliquat® 336), optional

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • In a Schlenk flask, combine 2,7-Dibromo-9,9-bis(methoxymethyl)-9H-fluorene (1.0 mmol), the comonomer bis(pinacol)boronic ester (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Add a magnetic stir bar to the flask.

  • If using a phase-transfer catalyst, add a few drops of Aliquat® 336.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (e.g., 10 mL) and the 2 M aqueous Na₂CO₃ solution (e.g., 5 mL) via syringe.

  • Heat the vigorously stirred mixture to a reflux temperature (e.g., 90-100 °C) and maintain for 24-72 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing methanol (e.g., 200 mL) to precipitate the polymer.

  • Filter the precipitated polymer and wash with methanol and water.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove oligomers and catalyst residues.

  • Dissolve the purified polymer in a suitable solvent like chloroform (B151607) or toluene and precipitate again into methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Data Presentation: Representative Properties of Polyfluorene Copolymers

The following tables summarize typical quantitative data for polyfluorene copolymers synthesized via Suzuki coupling. Note that these are representative values from literature for fluorene derivatives with different side chains, as specific data for this compound copolymers is limited. The properties of copolymers with methoxymethyl side chains are expected to be influenced by their electronic and steric nature.

Table 1: Molecular Weight and Polydispersity of Representative Polyfluorene Copolymers

CopolymerMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference Fluorene Monomer
P(F8-alt-BT)35.287.02.479,9-dioctylfluorene
PFDTBT>20--9,9-dioctylfluorene
P(F-co-P)17.222.41.39,9-dioctylfluorene

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, BT = Benzothiadiazole, TBT = dithienylbenzothiadiazole, P = phenylene

Table 2: Optical and Electrochemical Properties of Representative Polyfluorene Copolymers

CopolymerAbsorption λmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)Optical Bandgap (eV)Reference Fluorene Monomer
P(F8-alt-BT)452535-5.8-3.52.39,9-dioctylfluorene
PFDTBT388, 541649-5.52-3.601.929,9-dioctylfluorene
PFP1F---5.78-2.433.359,9-dioctylfluorene

HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital

Visualizations

Diagram 1: Suzuki Coupling Polymerization Workflow

Suzuki_Coupling_Workflow MonomerA 2,7-Dibromo-9,9-bis(methoxymethyl)- 9H-fluorene Reaction Reaction Mixture MonomerA->Reaction MonomerB Comonomer Diboronic Ester MonomerB->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base Na2CO3 (aq) Base->Reaction Solvent Toluene Solvent->Reaction Polymerization Polymerization (Heat, Inert Atm.) Reaction->Polymerization Precipitation Precipitation (Methanol) Polymerization->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification Copolymer Purified Copolymer Purification->Copolymer

Caption: Workflow for Suzuki coupling polymerization.

Diagram 2: Energy Level Diagram for a Donor-Acceptor Copolymer

Energy_Level_Diagram cluster_levels Energy Levels cluster_electrodes OLED Electrodes HOMO_Donor HOMO (Donor) (Fluorene) HOMO_Copolymer HOMO (Copolymer) HOMO_Donor->HOMO_Copolymer LUMO_Donor LUMO (Donor) (Fluorene) LUMO_Copolymer LUMO (Copolymer) LUMO_Donor->LUMO_Copolymer HOMO_Acceptor HOMO (Acceptor) (Comonomer) HOMO_Acceptor->HOMO_Copolymer LUMO_Acceptor LUMO (Acceptor) (Comonomer) LUMO_Acceptor->LUMO_Copolymer Anode Anode (ITO) Anode->HOMO_Copolymer Hole Injection Cathode Cathode (e.g., Al) Cathode->LUMO_Copolymer Electron Injection

Caption: Energy levels in a D-A copolymer and an OLED.

Applications in Research and Drug Development

Copolymers based on this compound are promising materials for a variety of applications:

  • Organic Electronics: The tunable photophysical and electrochemical properties make these copolymers highly suitable for use as the emissive layer in OLEDs.[5] By carefully selecting the comonomer, the emission color can be tuned across the visible spectrum.

  • Fluorescent Probes: The inherent fluorescence of polyfluorenes can be harnessed to develop fluorescent sensors and probes for biological imaging and diagnostics. The methoxymethyl groups may improve biocompatibility and allow for further functionalization.

  • Drug Delivery: The polymer backbone can be functionalized with targeting ligands or designed to encapsulate therapeutic agents. The enhanced solubility provided by the methoxymethyl groups can be advantageous for creating amphiphilic copolymers that self-assemble into nanoparticles for drug delivery applications.

Further research into the polymerization of this compound with a wider range of comonomers will undoubtedly open up new avenues for the development of advanced functional materials.

References

Application Notes and Protocols: The Impact of 9,9-Bis(methoxymethyl)-9H-fluorene on the Thermal Properties of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the influence of 9,9-Bis(methoxymethyl)-9H-fluorene on the thermal characteristics of polymers. This document is intended for professionals in research and development who are exploring the use of fluorene-containing monomers to enhance polymer performance.

Introduction

This compound is a fluorene (B118485) derivative utilized in polymer science to modify the properties of various resins.[1] Its rigid, bulky fluorene core, combined with the methoxymethyl substituents at the C-9 position, can significantly influence the thermal stability, glass transition temperature, and processability of polymers.[1][2] This compound can be incorporated into polymers either as a monomer in the main chain of condensation polymers like polyimides and polyesters, or it can act as an external or internal electron donor in the catalytic polymerization of olefins, such as polypropylene (B1209903).[1][3] The introduction of this fluorene moiety is a strategy to enhance thermal performance due to the rigid structure which can restrict chain mobility and increase degradation temperatures.

Impact on Polypropylene: An Application as an Internal Electron Donor

In the context of Ziegler-Natta catalysis, this compound serves as an effective internal electron donor.[3] The use of this compound during the synthesis of polypropylene has a notable effect on the resulting polymer's microstructure and, consequently, its thermal properties. It plays a crucial role in enhancing catalyst activity and controlling the isotacticity of the polypropylene.[4]

Data Presentation: Thermal Properties of Polypropylene

The following table summarizes the thermal properties of polypropylene synthesized using a MgCl₂/TiCl₄ catalyst with this compound as the internal donor (Catalyst D), compared with different external donors.

Catalyst System (Internal/External Donor)Melting Temperature (T_m) (°C)Crystallization Temperature (T_c) (°C)Crystallinity (X_c) (%)Enthalpy of Melting (ΔH_m) (J/g)
Catalyst D / Donor C158.2111.7644.5492.25
Catalyst D / Donor B158.81114.0047.01-
Catalyst D / Donor I159.81113.3845.42-

Data sourced from "Tailoring polypropylene properties by package of internal/external donor in Ziegler Natta catalysts". Note: Donor B is 9,9-bis(methoxymethyl)fluorene, Donor C is an alkoxysilane, and Donor I is a succinate. A dash indicates data not provided in the source.

The data indicates that the choice of external donor in conjunction with the 9,9-bis(methoxymethyl)fluorene internal donor can fine-tune the thermal properties of the resulting polypropylene.

Experimental Protocol: Differential Scanning Calorimetry (DSC) of Polypropylene

This protocol outlines the determination of melting temperature (T_m), crystallization temperature (T_c), and crystallinity (X_c) of polypropylene samples.

Instrumentation:

  • Differential Scanning Calorimeter (DSC) equipped with a cooling system.

  • Aluminum DSC pans and lids.

  • Crimper for sealing pans.

  • Nitrogen gas supply (99.99% purity).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polypropylene sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • First Heating Scan: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min. This scan is to erase the thermal history of the polymer.

    • Cooling Scan: Hold the sample at 200 °C for 5 minutes to ensure complete melting. Cool the sample from 200 °C to 25 °C at a cooling rate of 10 °C/min. The peak of the exotherm during cooling corresponds to the crystallization temperature (T_c).

    • Second Heating Scan: Hold the sample at 25 °C for 5 minutes. Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min. The peak of the endotherm during this scan corresponds to the melting temperature (T_m).

  • Data Analysis:

    • Determine T_m and T_c from the peak temperatures of the melting and crystallization events, respectively.

    • Calculate the enthalpy of melting (ΔH_m) by integrating the area under the melting peak.

    • Calculate the percent crystallinity (X_c) using the following equation: X_c (%) = (ΔH_m / ΔH_m^0) * 100 where ΔH_m is the measured enthalpy of melting and ΔH_m^0 is the enthalpy of melting for 100% crystalline polypropylene (typically ~207 J/g).

experimental_workflow cluster_synthesis Polypropylene Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis s1 Ziegler-Natta Catalyst Preparation (with this compound as internal donor) s2 Propylene Polymerization (in the presence of catalyst and external donor) s1->s2 c1 Sample Preparation (5-10 mg of Polypropylene) s2->c1 Polymer Product c2 DSC Analysis (Heating-Cooling-Heating Cycle) c1->c2 c3 TGA Analysis (Heating under N2 atmosphere) c1->c3 d1 Determine Tm, Tc, ΔHm, Xc (from DSC curve) c2->d1 d2 Determine Td5%, Td10%, Char Yield (from TGA curve) c3->d2 final Comprehensive Thermal Properties Analysis d1->final Thermal Properties Report d2->final

Caption: Experimental workflow for the synthesis and thermal characterization of polypropylene.

Expected Impact on Other Polymers (Polyimides, Polyesters, etc.)

Expected Effects:

  • Increased Glass Transition Temperature (T_g): The rigidity of the fluorene ring structure is expected to significantly hinder the rotational freedom of the polymer chains. This increased chain stiffness leads to a higher thermal energy requirement to induce the transition from a glassy to a rubbery state, thus increasing the T_g.

  • Enhanced Thermal Stability: The aromatic nature and high bond dissociation energies within the fluorene moiety contribute to improved thermal stability. The incorporation of this structure into the polymer backbone can elevate the onset temperature of thermal decomposition (T_d). The bulky side groups can also create steric hindrance that protects the polymer backbone from thermal degradation.

  • Improved Solubility: The non-coplanar structure and the presence of the methoxymethyl groups at the C-9 position can disrupt chain packing and increase the free volume. This often leads to improved solubility of the resulting polymers in organic solvents, which is a significant advantage for processing.[2]

structure_property_relationship cluster_structure Molecular Structure of Monomer cluster_features Key Structural Features cluster_properties Impact on Polymer Thermal Properties structure This compound rigidity Rigid Fluorene Core structure->rigidity bulkiness Bulky 9,9-Substituents structure->bulkiness tg Increased Glass Transition Temp. (Tg) rigidity->tg Restricts Chain Rotation td Increased Thermal Decomposition Temp. (Td) rigidity->td High Bond Energy bulkiness->tg Increases Free Volume

Caption: Structure-property relationship of fluorene incorporation in polymers.

General Experimental Protocols

Synthesis of a Fluorene-Containing Polyimide (Representative Protocol)

This protocol describes a general two-step method for synthesizing a polyimide from a fluorene-based diamine and a dianhydride.

Materials:

  • Fluorene-based diamine (e.g., 9,9-bis(4-aminophenyl)fluorene)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Methanol

  • Nitrogen gas

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the fluorene-based diamine in anhydrous NMP under a nitrogen atmosphere.

    • Once the diamine has completely dissolved, add an equimolar amount of the dianhydride in portions.

    • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit).

    • Stir the mixture at room temperature for 1 hour, and then heat to 80 °C for an additional 4 hours.

    • Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Filter the fibrous polyimide, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C overnight.

Thermogravimetric Analysis (TGA) of Polymers

This protocol details the procedure for assessing the thermal stability of a polymer sample.

Instrumentation:

  • Thermogravimetric Analyzer (TGA).

  • Ceramic or platinum pans.

  • Nitrogen or air gas supply.

Procedure:

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically 30-40 °C.

    • Heat the sample at a constant rate, commonly 10 °C/min or 20 °C/min, to a final temperature (e.g., 800 °C).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset of decomposition, often reported as the temperature at which 5% weight loss occurs (T_d5%). The temperature at 10% weight loss (T_d10%) is also commonly reported.

    • Determine the temperature of the maximum rate of decomposition from the peak of the derivative of the TGA curve (DTG curve).

    • The percentage of material remaining at the end of the experiment is the char yield.

References

Application Notes and Protocols for 9,9-Bis(methoxymethyl)-9H-fluorene in the Synthesis of Hole-Transporting Materials for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorene (B118485) and its derivatives are a significant class of organic compounds that have garnered considerable interest in the field of organic electronics, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). The 9,9-disubstituted fluorene core offers a versatile platform for molecular design, enabling the fine-tuning of electronic and physical properties. The substituents at the C9 position prevent aggregation and enhance solubility and film-forming properties, which are crucial for device fabrication.

This document provides detailed application notes and protocols for the use of 9,9-Bis(methoxymethyl)-9H-fluorene and structurally similar precursors in the synthesis of efficient HTMs for perovskite solar cells. While direct literature on HTMs synthesized from this compound is emerging, we present a comprehensive guide based on a closely related and well-documented polymeric HTM, PFTPA, derived from a 9,9-bis(N,N-di-p-methoxyphenylamine)fluorene monomer. The synthesis of the core precursor, this compound, is also detailed, providing a foundational methodology for the development of novel HTMs.

Data Presentation: Performance of a Fluorene-Based HTM in Perovskite Solar Cells

The following table summarizes the photovoltaic performance of an inverted (p-i-n) perovskite solar cell using the fluorene-based polymer PFTPA as the hole-transporting material, compared to the widely used PEDOT:PSS. The data is extracted from a study by Lin et al. (2023)[1].

HTMVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
PFTPA1.1319.6675.716.82
PEDOT:PSS1.00--13.80

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Experimental Protocols

Protocol 1: Synthesis of 9,9-Bis(hydroxymethyl)fluorene

This protocol describes the synthesis of 9,9-Bis(hydroxymethyl)fluorene, a key intermediate for this compound.

Materials:

Procedure:

  • Prepare a mixture of paraformaldehyde, dimethyl sulfoxide, and a sodium alkoxide solution.

  • To this mixture, add fluorene as a solid powder.

  • Stir the reaction mixture at a controlled temperature, for example, between 10 and 20 °C.

  • After the reaction is complete, quench the reaction by adding an acid, such as hydrochloric acid.

  • Add water to the mixture to precipitate the crude product.

  • Filter the suspension to obtain crude 9,9-bis(hydroxymethyl)fluorene.

  • Recrystallize the crude product from a suitable solvent like toluene to obtain pure 9,9-bis(hydroxymethyl)fluorene.

Protocol 2: Synthesis of this compound

This protocol outlines the etherification of 9,9-Bis(hydroxymethyl)fluorene to the target precursor.

Materials:

Procedure:

  • In a reaction vessel, prepare a solution of sodium hydroxide.

  • Add 9,9-bis(hydroxymethyl)fluorene, tetrabutylammonium bromide (as a phase transfer catalyst), and toluene to the sodium hydroxide solution.

  • Stir the mixture at a temperature between 15 and 30 °C.

  • Slowly add dimethyl sulfate to the reaction mixture. To control the reaction, the dimethyl sulfate can be added in portions with stirring for at least 60 minutes between additions.

  • Continue stirring the reaction mixture for a period of 16 to 30 hours at a temperature between 15 and 35 °C.

  • After the reaction is complete, add water to the mixture and stir.

  • Separate the organic layer, wash it with water, and then purify by distillation or chromatography to obtain this compound.

Protocol 3: Synthesis of a Fluorene-Based HTM Monomer (2BrFTPA)

This protocol describes the synthesis of a monomer used for a fluorene-based polymeric HTM, which is structurally analogous to derivatives of this compound[1].

Materials:

Procedure:

  • In a two-necked round bottom flask, mix 2,7-dibromofluorenone (1.50 g, 4.40 mmol), 4,4'-dimethoxytriphenylamine (10.85 g, 35.5 mmol), and methylsulfonic acid (4 mL).

  • Heat the mixture to 140 °C and reflux for 12 hours.

  • Cool the reaction system to room temperature.

  • Dissolve the solidified raw product in dichloromethane.

  • Wash the dichloromethane solution with saturated saline solution.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2BrFTPA monomer.

Protocol 4: Synthesis of a Fluorene-Based Polymeric HTM (PFTPA)

This protocol describes the polymerization of the fluorene-based monomer to yield the final hole-transporting polymer[1].

Materials:

  • 2BrFTPA monomer

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]

  • 2,2'-Bipyridyl

  • 1,5-Cyclooctadiene (COD)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Acetone

  • Hexane

Procedure:

  • In a glovebox, add the 2BrFTPA monomer, Ni(COD)2, 2,2'-bipyridyl, 1,5-cyclooctadiene, and anhydrous DMF and toluene to a reaction tube.

  • Seal the tube and heat the mixture at 80 °C for 72 hours.

  • Cool the reaction mixture to room temperature and precipitate it into a mixture of methanol, water, and hydrochloric acid.

  • Filter the precipitate and wash with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.

  • Dissolve the purified polymer in chloroform (B151607) and precipitate it again in methanol.

  • Filter and dry the final polymer product, PFTPA, under vacuum.

Protocol 5: Fabrication of an Inverted (p-i-n) Perovskite Solar Cell

This protocol provides a general procedure for fabricating a perovskite solar cell using a fluorene-based HTM.

Materials:

  • ITO-coated glass substrates

  • PFTPA solution (or other fluorene-based HTM) in a suitable solvent (e.g., chlorobenzene)

  • Perovskite precursor solution (e.g., MAPbI3 in DMF/DMSO)

  • Electron-transporting layer material (e.g., PCBM)

  • Bathocuproine (BCP)

  • Metal for top electrode (e.g., Ag or Au)

  • Spin coater

  • Hotplate

  • Thermal evaporator

Procedure:

  • Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Spin-coat the PFTPA solution onto the ITO substrate to form the hole-transporting layer (HTL).

  • Anneal the HTL at an appropriate temperature.

  • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the HTL.

  • Anneal the perovskite layer to induce crystallization.

  • Spin-coat the electron-transporting layer (e.g., PCBM in chlorobenzene) on top of the perovskite layer.

  • Deposit a thin layer of BCP via thermal evaporation.

  • Deposit the metal top electrode (e.g., Ag or Au) by thermal evaporation through a shadow mask to define the active area of the device.

Diagrams

Synthesis_of_9_9_Bis_methoxymethyl_9H_fluorene Fluorene Fluorene Reaction1 Hydroxymethylation Fluorene->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 DMSO_NaOCH3 DMSO, NaOCH3 DMSO_NaOCH3->Reaction1 Intermediate 9,9-Bis(hydroxymethyl)fluorene Reaction1->Intermediate Reaction2 Etherification Intermediate->Reaction2 NaOH_TBAB NaOH, TBAB NaOH_TBAB->Reaction2 Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthesis of this compound.

PFTPA_Synthesis Dibromofluorenone 2,7-dibromofluorenone Monomer_Synth Monomer Synthesis Dibromofluorenone->Monomer_Synth Dimethoxytriphenylamine 4,4'-dimethoxytriphenylamine Dimethoxytriphenylamine->Monomer_Synth Acid Methylsulfonic Acid Acid->Monomer_Synth Monomer 2BrFTPA Monomer Monomer_Synth->Monomer Polymerization Yamamoto Polymerization Monomer->Polymerization Catalyst Ni(COD)2, 2,2'-Bipyridyl Catalyst->Polymerization Polymer PFTPA Polymer Polymerization->Polymer

Caption: Synthesis of PFTPA Hole-Transporting Material.

PSC_Fabrication_Workflow cluster_device Device Structure cluster_workflow Fabrication Workflow Top_Electrode Top Electrode (Ag/Au) BCP_layer BCP Top_Electrode->BCP_layer ETL ETL (e.g., PCBM) BCP_layer->ETL Perovskite Perovskite Layer ETL->Perovskite HTL HTL (Fluorene-based) Perovskite->HTL Substrate ITO Substrate HTL->Substrate Start Clean ITO Substrate Step1 Spin-coat HTL Start->Step1 Step2 Anneal HTL Step1->Step2 Step3 Spin-coat Perovskite Step2->Step3 Step4 Anneal Perovskite Step3->Step4 Step5 Spin-coat ETL Step4->Step5 Step6 Deposit BCP Step5->Step6 Step7 Deposit Top Electrode Step6->Step7 End Device Characterization Step7->End

Caption: Perovskite Solar Cell Fabrication Workflow.

References

Application Notes and Protocols for the Synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,9-Bis(methoxymethyl)-9H-fluorene (BMMF) is a key building block in organic synthesis and materials science. Notably, it serves as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization, enhancing catalyst activity and stereoselectivity to produce polypropylene (B1209903) with desirable properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of BMMF, with a focus on the efficient use of phase transfer catalysis for the etherification of its precursor, 9,9-bis(hydroxymethyl)fluorene (BHMF).

The synthesis is a two-step process. The first step involves the hydroxymethylation of fluorene (B118485) to yield 9,9-bis(hydroxymethyl)fluorene.[4][5] The subsequent and focal step of this guide is the etherification of BHMF to BMMF, facilitated by a phase transfer catalyst.[4][5][6] Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in immiscible phases, often leading to milder reaction conditions, improved yields, and simplified work-up procedures.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of BMMF via Phase Transfer Catalysis
ParameterValueReference
Starting Material9,9-bis(hydroxymethyl)fluorene (BHMF)[6]
Molar Amount of BHMF0.1 mol[6]
Molar Ratio (BHMF:NaOH:Dimethyl Carbonate)1.0 : 10.0 : 2.2[6]
Phase Transfer CatalystTetrabutylammonium (B224687) bromide (TBAB)[6]
TBAB Dosage1.25 g[6]
SolventToluene[6]
Solvent Volume240 mL[6]
Reaction Temperature20°C[6]
Yield of BMMF69.1%[6]
Purity of BMMF (by GC)99.3%[6]
Table 2: Alternative Reagents and Conditions
ParameterAlternativeReference
Methylating AgentDimethyl Sulfate[5][7]
Phase Transfer CatalystTetraalkylammonium halide[5][7]
Addition of Dimethyl SulfateIn at least three portions with stirring for at least 60 minutes between additions[5][7]

Experimental Protocols

Step 1: Synthesis of 9,9-bis(hydroxymethyl)fluorene (BHMF) from Fluorene

This initial step is the hydroxymethylation of fluorene.

Materials:

  • Fluorene

  • Paraformaldehyde

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium alkoxide (e.g., sodium methoxide)

  • Toluene

  • Hydrochloric acid (for quenching)

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, stirrer, etc.)

Procedure:

  • Prepare a mixture of paraformaldehyde and dimethylsulfoxide in a suitable reaction vessel.

  • Add a sodium alkoxide to the mixture.

  • While maintaining the temperature between 10 and 20°C, add solid fluorene powder to the mixture over a period of 5 to 30 minutes.[7]

  • Allow the reaction mixture to react for 10 to 50 minutes at a temperature between 10 and 20°C.[7]

  • Quench the reaction by adding acid.[7]

  • The solid product can be filtered and washed with chilled toluene.[7]

  • The resulting solid 9,9-bis(hydroxymethyl)fluorene can be dried under a vacuum. A yield of 69% with a purity of >98% has been reported for this step.[7]

Step 2: Synthesis of this compound (BMMF) via Phase Transfer Catalysis

This protocol details the etherification of BHMF using tetrabutylammonium bromide as a phase transfer catalyst.

Materials:

  • 9,9-bis(hydroxymethyl)fluorene (BHMF)

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethyl carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • In a reaction vessel equipped with a stirrer, add 0.1 mol of 9,9-bis(hydroxymethyl)fluorene, 240 mL of toluene, and 1.25 g of tetrabutylammonium bromide.[6]

  • Prepare a solution of sodium hydroxide in water. The molar ratio of BHMF to NaOH should be 1.0:10.0.[6]

  • Add the aqueous sodium hydroxide solution to the reaction mixture.

  • Add dimethyl carbonate to the mixture. The molar ratio of BHMF to dimethyl carbonate should be 1.0:2.2.[6]

  • Stir the resulting two-phase mixture vigorously at a constant temperature of 20°C.[6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, stop the stirring and allow the phases to separate.

  • Separate the organic layer containing the product.

  • Wash the organic layer with water to remove any remaining base and catalyst.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Phase Transfer Catalysis (Etherification) fluorene Fluorene reaction1 Reaction fluorene->reaction1 paraformaldehyde Paraformaldehyde paraformaldehyde->reaction1 dmso DMSO dmso->reaction1 na_alkoxide Sodium Alkoxide na_alkoxide->reaction1 bhmf 9,9-bis(hydroxymethyl)fluorene (BHMF) reaction1->bhmf bhmf_input BHMF bhmf->bhmf_input reaction2 Reaction (20°C) bhmf_input->reaction2 naoh NaOH (aq) naoh->reaction2 dmc Dimethyl Carbonate dmc->reaction2 tbat TBAB (Catalyst) tbat->reaction2 toluene Toluene toluene->reaction2 bmmf This compound (BMMF) reaction2->bmmf

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathways and Logical Relationships

The core of the second step of this synthesis lies in the principles of phase transfer catalysis. The logical relationship of the components is illustrated in the diagram below.

PTC_Mechanism cluster_phases Reaction Environment cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) naoh NaOH tba_oh TBA+OH- naoh->tba_oh Ion Exchange at Interface tba_br TBA+Br- na_br NaBr bhmf BHMF bhmf_anion BHMF-O- dmc Dimethyl Carbonate bmmf BMMF bmmf->tba_br Regenerates Catalyst tba_oh->bhmf_anion Deprotonation bhmf_anion->bmmf Nucleophilic Attack on Dimethyl Carbonate

Caption: Logical flow of the phase transfer catalysis mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Hydroxymethylation of Fluorene (B118485) to 9,9-Bis(hydroxymethyl)fluorene

  • Question: My yield of 9,9-bis(hydroxymethyl)fluorene is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in the hydroxymethylation step can stem from several factors. A primary consideration is the reaction temperature. While some protocols suggest very low temperatures in an ice bath, other studies indicate that temperatures between 12 and 15°C can also be effective.[1][2] It is crucial to maintain the recommended temperature range for your specific protocol.

    Another critical factor is the form of the fluorene used. Adding fluorene as a solid powder rather than dissolved in a solvent like DMSO has been shown to dramatically decrease the total amount of solvent needed for the reaction and work-up, leading to a simplified procedure and potentially higher, purer yields.[1][2][3] The use of a large volume of DMSO has been identified as a drawback in some prior art methods.[1][2]

    The base used is also important. An alcoholic solution of a sodium alkoxide, such as sodium methoxide (B1231860) in methanol (B129727) or sodium ethoxide in ethanol, is typically employed.[1][2][3] Ensure the base is fresh and added in the correct stoichiometric ratio.

Issue 2: Formation of Impurities during Etherification

  • Question: I am observing significant impurity peaks in the characterization of my final product, this compound. How can I minimize side reactions?

  • Answer: Impurity formation during the etherification of 9,9-bis(hydroxymethyl)fluorene is a common challenge. The choice of methylating agent and reaction conditions plays a significant role. One method involves using a combination of methyl iodide and sodium hydride.[1] An alternative, and potentially milder, approach utilizes dimethyl sulfate (B86663) as the alkylating agent in the presence of a sodium hydroxide (B78521) solution and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB).[1][3]

    To optimize this step, consider the following:

    • Molar Ratios: The molar ratio between the alkali metal hydroxide (e.g., sodium hydroxide) and 9,9-bis(hydroxymethyl)fluorene should be carefully controlled, with suggested ranges between 2.5:1 and 7.5:1.[1]

    • Catalyst Amount: The quantity of the phase transfer catalyst is crucial. For tetra-n-butylammonium bromide, an amount between 0.005 and 0.025 moles per mole of 9,9-bis(hydroxymethyl)fluorene is recommended.[1]

    • Stirring and Temperature: The reaction mixture should be stirred for a sufficient period, typically 1 to 5 hours, at a controlled temperature between 15 and 30°C before the addition of the methylating agent.[1] The subsequent reaction with dimethyl sulfate may require stirring for 16 to 30 hours.[1]

Issue 3: Difficult Work-up and Product Isolation

  • Question: The work-up procedure for my synthesis is cumbersome and I am losing a significant amount of product during purification. Are there ways to simplify this?

  • Answer: A simplified work-up is a key advantage of newer synthesis protocols. For the hydroxymethylation step, adding fluorene as a solid can reduce the overall solvent volume, making the subsequent work-up involving quenching with acid (e.g., hydrochloric acid) and precipitation with water more manageable.[1][2] The amount of water added during this precipitation step is also a factor to consider.[1]

    For the etherification step, after the reaction is complete, adding water and separating the organic layer is a standard procedure.[3] Subsequent washing of the organic layer with water helps in removing inorganic byproducts. The final product can then be obtained by distilling off the solvent.[3] Recrystallization from a suitable solvent like toluene (B28343) can be employed for further purification of 9,9-bis(hydroxymethyl)fluorene.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common synthesis pathway involves two main steps:

  • Hydroxymethylation: Fluorene is reacted with paraformaldehyde in the presence of a base (like sodium methoxide) and a solvent (often DMSO) to form 9,9-bis(hydroxymethyl)fluorene.[1][2][3]

  • Etherification: The resulting 9,9-bis(hydroxymethyl)fluorene is then treated with a methylating agent (such as dimethyl sulfate or methyl iodide) and a base (like sodium hydroxide or sodium hydride) to yield the final product, this compound.[1][3]

Q2: Are there alternative reagents for the etherification step?

A2: Yes, while methyl iodide and dimethyl sulfate are common, other methods exist. One patented method describes the use of trimethyl phosphate (B84403) as a low-toxicity methylating reagent in the presence of a Lewis acid catalyst. This method is reported to have mild reaction conditions and high yield.[4] Another study reports the use of dimethyl carbonate with sodium hydroxide and a phase transfer catalyst.[5]

Q3: What is the role of a phase transfer catalyst in the etherification step?

A3: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the 9,9-bis(hydroxymethyl)fluorene is located.[1][3] This allows the deprotonation of the hydroxyl groups to occur more efficiently, leading to a faster and more complete etherification reaction.

Q4: What are the optimal reaction conditions for the etherification using dimethyl sulfate and a phase transfer catalyst?

A4: Based on available literature, optimal conditions include a molar ratio of 9,9-bis(hydroxymethyl)fluorene to NaOH to dimethyl carbonate of 1.0:10.0:2.2, a specific amount of TBAB catalyst (e.g., 1.25 g for 0.1 mol of the diol), a reaction temperature of 20°C, and toluene as the solvent. Under these conditions, a yield of 69.1% with a purity of 99.3% has been reported.[5]

Data Presentation

Table 1: Summary of Reaction Parameters for Etherification of 9,9-bis(hydroxymethyl)fluorene

ParameterCondition 1Condition 2
Methylating Agent Dimethyl Sulfate[1][3]Trimethyl Phosphate[4]
Base Sodium Hydroxide[1][3]Not specified (Lewis Acid Catalyst)[4]
Catalyst Tetrabutylammonium Bromide[1][3]Ferrous Trifluoromethanesulfonate[6]
Solvent Toluene[1][3]Not specified[4]
Temperature 15-30 °C[1]100 °C[6]
Reaction Time 16-30 hours[1]24 hours[6]
Reported Yield -92%[4][6]
Reported Purity -98%[4][6]

Experimental Protocols

Protocol 1: Synthesis of 9,9-bis(hydroxymethyl)fluorene

This protocol is based on an improved method that minimizes solvent usage.[1][2][3]

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of paraformaldehyde, dimethyl sulfoxide (B87167) (DMSO), and a sodium alkoxide solution (e.g., sodium methoxide in methanol).

  • Addition of Fluorene: To the prepared mixture, add fluorene as a solid powder. The amount of DMSO should be minimized, for instance, at most 1250 milliliters per mole of fluorene.

  • Reaction Conditions: Maintain the reaction temperature between 10 and 20 °C.

  • Quenching: After the reaction is complete, quench the mixture with an inorganic acid, such as concentrated hydrochloric acid.

  • Precipitation: Add water (between 1250 and 5000 milliliters per mole of fluorene used) to the quenched mixture to precipitate the crude 9,9-bis(hydroxymethyl)fluorene.

  • Isolation: Filter the suspension to collect the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization from toluene.

Protocol 2: Synthesis of this compound via Phase Transfer Catalysis

This protocol utilizes a phase transfer catalyst for the etherification step.[1][3]

  • Reaction Setup: In a reaction vessel, prepare a solution of sodium hydroxide in water. The molar ratio of sodium hydroxide to 9,9-bis(hydroxymethyl)fluorene should be between 2.5:1 and 7.5:1.

  • Addition of Reagents: To the sodium hydroxide solution, add 9,9-bis(hydroxymethyl)fluorene, tetra-n-butylammonium bromide (0.005 to 0.025 mole per mole of the diol), and toluene.

  • Initial Stirring: Stir the mixture for 1 to 5 hours at a temperature between 15 and 30 °C.

  • Addition of Methylating Agent: Add dimethyl sulfate to the reaction mixture. This can be done in one portion or in several portions.

  • Reaction: Stir the mixture for 16 to 30 hours at a temperature between 15 and 35 °C.

  • Work-up: Add water to the reaction mixture and stir. Separate the organic layer.

  • Purification: Wash the organic layer with water. Distill off the toluene to obtain the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow Fluorene Fluorene Step1 Hydroxymethylation (Paraformaldehyde, Base, DMSO) Fluorene->Step1 Intermediate 9,9-Bis(hydroxymethyl)fluorene Step1->Intermediate Step2 Etherification (Methylating Agent, Base, Catalyst) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Step1 Review Hydroxymethylation Step Start->Check_Step1 Low Yield Check_Step2 Review Etherification Step Start->Check_Step2 Impurities Temp Incorrect Temperature? Check_Step1->Temp Fluorene_Form Fluorene not solid? Check_Step1->Fluorene_Form Reagent_Ratio Incorrect Reagent Ratios? Check_Step2->Reagent_Ratio Catalyst_Issue Ineffective Catalyst? Check_Step2->Catalyst_Issue Temp->Fluorene_Form No Optimize_Temp Optimize Temperature (10-20 °C) Temp->Optimize_Temp Yes Use_Solid_Fluorene Use Solid Fluorene Powder Fluorene_Form->Use_Solid_Fluorene Yes Reagent_Ratio->Catalyst_Issue No Adjust_Ratios Adjust Stoichiometric Ratios Reagent_Ratio->Adjust_Ratios Yes Check_Catalyst Verify Catalyst Activity/Amount Catalyst_Issue->Check_Catalyst Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of 9,9-Bis(methoxymethyl)-9H-fluorene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Methanol (B129727) is the most commonly cited and effective solvent for the recrystallization of crude this compound.[1][2][3] The methoxymethyl groups on the fluorene (B118485) core increase its polarity sufficiently for methanol to be an ideal solvent, providing good solubility at elevated temperatures and poor solubility at lower temperatures. While toluene (B28343) is suitable for the less polar parent compound, fluorene, and the precursor 9,9-bis(hydroxymethyl)fluorene, methanol is preferred for the final product.[1][4]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials such as 9,9-bis(hydroxymethyl)fluorene, residual reagents from the synthesis (e.g., sodium hydroxide, dimethyl sulfate), and by-products from side reactions.[5][6] The presence of these impurities can hinder crystallization and affect the final purity of the product.

Q3: What level of purity can I expect after a successful recrystallization?

A3: A successful recrystallization can yield this compound with a high purity, often in the range of 98% to over 99%.[2][5] The purity is typically confirmed by analytical methods such as Gas Chromatography (GC).[2][7]

Q4: How critical is the cooling rate during the recrystallization process?

A4: The cooling rate is a critical parameter. A slow and gradual cooling process is recommended as it allows for the formation of larger, more well-defined crystals, which are typically purer. Rapid cooling can cause the compound to precipitate out of the solution as a powder or an amorphous solid, trapping impurities within the crystal lattice and leading to a lower purity product.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. The cooling temperature is not low enough: The compound remains soluble at the current temperature. 3. The solution cooled too quickly: Insufficient time for crystal nucleation.1. Gently boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Cool the flask in an ice bath or refrigerator (typically 0-5 °C). 3. Try scratching the inner surface of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Product "Oils Out" Instead of Crystallizing 1. High level of impurities: Impurities can depress the melting point of the compound, causing it to separate as a liquid ("oil") rather than a solid.[6] 2. Solution is too concentrated: The saturation point is exceeded at a temperature above the compound's melting point in the solvent mixture. 3. Inappropriate solvent: The solvent may be too effective, even at low temperatures.[6]1. Perform a preliminary purification step (e.g., washing the crude solid with a solvent in which the product is insoluble but impurities are) before recrystallization. A second recrystallization may be necessary. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly. 3. While methanol is recommended, consider a co-solvent system if oiling persists.
Final Product is Colored (e.g., Yellow) 1. Residual impurities from synthesis: Starting materials or by-products may be colored and trapped in the crystals.[6] 2. Thermal degradation: The compound may have degraded due to prolonged exposure to high heat.1. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration. A second recrystallization may be required. The use of a small amount of activated charcoal during the hot dissolution step can sometimes help remove colored impurities (use with caution as it can also adsorb the product). 2. Avoid prolonged heating. Dissolve the compound in the minimum amount of boiling solvent and proceed to the cooling step promptly.
Low Final Yield 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor even after cooling. 2. Premature crystallization: The product crystallized on the filter paper or funnel during hot filtration (if performed). 3. Excessive washing: Washing the filtered crystals with too much cold solvent can dissolve a portion of the product.1. Reduce the initial volume of solvent used. After filtration, the mother liquor can be concentrated and cooled again to recover a second crop of crystals.[2][3] 2. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization from Methanol

This protocol outlines a standard procedure for the purification of this compound using methanol.

1. Dissolution:

  • Place the crude this compound solid into an Erlenmeyer flask.

  • Add a magnetic stir bar.

  • Add a minimal amount of methanol. A suggested starting ratio from literature is between 300 and 600 ml of methanol per mole of the starting material used in the synthesis.[1]

  • Gently heat the mixture on a hot plate with stirring. Add small portions of additional methanol until the solid completely dissolves at or near the boiling point of the methanol. Avoid adding a large excess of solvent.

2. Cooling and Crystallization:

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

3. Filtration and Washing:

  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of ice-cold methanol.

  • Pour the cold crystal slurry into the funnel and apply vacuum to collect the crystals.

  • Wash the crystals with a very small amount of ice-cold methanol to rinse away any remaining impurities from the mother liquor.

4. Drying:

  • Allow the crystals to pull dry on the filter for several minutes under vacuum.

  • Transfer the purified solid to a watch glass or drying dish.

  • Dry the crystals under vacuum to remove all residual solvent. The final product should be a white crystalline solid.

Visualized Workflows

Recrystallization_Workflow start_end start_end process_step process_step decision decision output output start Start: Crude Solid dissolve 1. Dissolve in minimal hot methanol start->dissolve check_dissolved Completely dissolved? dissolve->check_dissolved add_solvent Add more hot methanol check_dissolved->add_solvent No cool_rt 2. Cool slowly to room temperature check_dissolved->cool_rt Yes add_solvent->dissolve cool_ice 3. Cool in ice bath cool_rt->cool_ice filter 4. Vacuum filter to collect crystals cool_ice->filter wash 5. Wash with ice-cold methanol filter->wash dry 6. Dry under vacuum wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree problem problem question question solution solution start Problem Occurred oiling_out Product 'Oils Out' start->oiling_out low_yield Yield is Low start->low_yield colored_product Product is Colored start->colored_product q_oil Is solution very concentrated? oiling_out->q_oil q_yield Was a large volume of solvent used? low_yield->q_yield q_color Was heating prolonged? colored_product->q_color s_oil_1 Re-heat, add more solvent, cool slowly q_oil->s_oil_1 Yes s_oil_2 Consider pre-purification or second recrystallization q_oil->s_oil_2 No (suspect impurities) s_yield_1 Use less solvent. Concentrate mother liquor for a second crop. q_yield->s_yield_1 Yes s_yield_2 Wash crystals with minimal ice-cold solvent. q_yield->s_yield_2 No s_color_1 Minimize time at high temperature. q_color->s_color_1 Yes s_color_2 Perform second recrystallization. Consider charcoal treatment. q_color->s_color_2 No

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Common side reactions in the synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene.

Troubleshooting Guides

This section is divided into the two primary stages of the synthesis and the final purification process to address specific issues that may arise during your experiment.

Stage 1: Hydroxymethylation of 9H-Fluorene

Objective: To synthesize 9,9-Bis(hydroxymethyl)fluorene from 9H-fluorene.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficiently strong base: The acidity of the C9 protons of fluorene (B118485) requires a strong base for efficient deprotonation. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor quality of reagents: Degradation of paraformaldehyde or base.1. Use a stronger base such as sodium methoxide (B1231860) or sodium ethoxide. The strength of the base influences the formation of the desired 9,9-bishydroxymethylfluorene[1]. 2. While the reaction is often started at low temperatures (ice bath), allowing it to proceed at room temperature might be necessary. Monitor the reaction progress using TLC.[2] 3. Use freshly opened or properly stored reagents.
Formation of 9-Fluorenylmethanol (mono-substituted product) 1. Insufficient amount of paraformaldehyde: Stoichiometric ratio may not be optimal. 2. Reaction time is too short: The second hydroxymethylation step has not had enough time to proceed.1. Use a slight excess of paraformaldehyde to drive the reaction towards the di-substituted product.[2] 2. Increase the reaction time and monitor the disappearance of the mono-substituted product by TLC.
Formation of 9,9'-Methylene difluorene 1. Elevated reaction temperature: Higher temperatures can promote this side reaction.[1] 2. Prolonged reaction time: Extended reaction times can lead to the formation of this byproduct.[1]1. Maintain a controlled temperature, preferably at or below room temperature. 2. Monitor the reaction closely and stop it once the desired product is maximized.
Formation of Dibenzofulvene Base-catalyzed β-elimination: The intermediate, 9-fluorenylmethanol, can undergo elimination in the presence of a strong base.[3]1. Use the minimum effective amount of base. 2. Keep the reaction temperature low to disfavor the elimination pathway.
Yellowing of the reaction mixture/product Oxidation of fluorene: Fluorene can be oxidized to 9-fluorenone, which is yellow, especially in the presence of a base and air.[4]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents.
Stage 2: Etherification of 9,9-Bis(hydroxymethyl)fluorene

Objective: To synthesize this compound from 9,9-Bis(hydroxymethyl)fluorene.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete methylation (presence of mono-methylated product) 1. Insufficient methylating agent: Not enough reagent to methylate both hydroxyl groups. 2. Decomposition of the methylating agent: Dimethyl sulfate (B86663) can decompose in the presence of strong bases, reducing its effective concentration.[5]1. Use a molar excess of the methylating agent (e.g., dimethyl sulfate). 2. Add the methylating agent portion-wise to maintain its concentration throughout the reaction.[2] Consider using a phase-transfer catalyst to improve efficiency.[6]
Low yield of the desired product 1. Sub-optimal reaction conditions: Incorrect temperature, solvent, or base. 2. Side reactions: Elimination or other side reactions can consume the starting material.1. Optimize reaction conditions. The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a solvent such as toluene (B28343) can improve yields.[7] 2. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent.
Formation of polymeric byproducts Intermolecular etherification: Under certain conditions, intermolecular reactions can occur, leading to polymers.1. Use a suitable solvent to ensure the reactants remain in solution. 2. Maintain a moderate reaction temperature.
Purification
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization 1. High impurity level: Impurities can lower the melting point and inhibit crystallization. 2. Inappropriate solvent system: The solvent may be too good a solvent even at low temperatures.1. Attempt a preliminary purification step like a solvent wash or column chromatography. 2. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. For this compound, recrystallization from methanol (B129727) is a common method.[5]
Product is colored (e.g., yellow) Presence of 9-fluorenone: Trace amounts of oxidized starting material can persist.1. Treat the crude product with a reducing agent like sodium borohydride (B1222165) in a suitable solvent before the final purification. 2. Perform a second recrystallization.
Difficulty in removing the solvent High boiling point solvent used in the reaction or purification. 1. Use a rotary evaporator under high vacuum. 2. If trace amounts of a high-boiling solvent remain, consider co-evaporation with a lower-boiling solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common synthesis involves a two-step process. The first step is the hydroxymethylation of 9H-fluorene using paraformaldehyde in the presence of a base to form 9,9-bis(hydroxymethyl)fluorene. The second step is the etherification of the diol intermediate with a methylating agent, such as dimethyl sulfate, to yield the final product.[6][8]

Q2: Which base is most effective for the hydroxymethylation step?

A2: Stronger bases, such as sodium methoxide or sodium ethoxide, are generally more effective in deprotonating the C9 position of fluorene and driving the reaction towards the desired 9,9-bis(hydroxymethyl)fluorene.[1]

Q3: What are the key parameters to control during the hydroxymethylation reaction to minimize side products?

A3: The key parameters to control are temperature, reaction time, and the strength of the base. Elevated temperatures and prolonged reaction times can lead to the formation of byproducts like 9,9'-methylene difluorene.[1] Using a strong base favors the formation of the desired product.

Q4: What are the common methylating agents for the etherification step?

A4: Common methylating agents include dimethyl sulfate and methyl iodide. Dimethyl sulfate is often used in combination with a base like sodium hydroxide (B78521) and a phase-transfer catalyst.[2]

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product in both steps.

Q6: What is the role of a phase-transfer catalyst in the etherification step?

A6: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase where the methylating agent is present, thereby increasing the reaction rate and yield.[6][7]

Q7: My final product has a low melting point and appears impure. What are the likely impurities?

A7: Common impurities include the mono-methylated intermediate, unreacted 9,9-bis(hydroxymethyl)fluorene, and side products such as 9-fluorenone. The presence of these can depress the melting point.

Q8: How should I store the final product?

A8: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and air to prevent potential oxidation.

Experimental Protocols

Synthesis of 9,9-Bis(hydroxymethyl)fluorene
  • In a reaction vessel under an inert atmosphere, a mixture of paraformaldehyde, dimethyl sulfoxide (B87167) (DMSO), and a sodium alkoxide (e.g., sodium methoxide in methanol) is prepared.[8]

  • The mixture is cooled in an ice bath.

  • Solid 9H-fluorene is added portion-wise to the cooled mixture.[8]

  • The reaction is stirred at a low temperature and then allowed to warm to room temperature while monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with an acid (e.g., hydrochloric acid) and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like toluene.[8]

Synthesis of this compound
  • To a solution of 9,9-bis(hydroxymethyl)fluorene in a suitable solvent (e.g., toluene), an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added.[2]

  • The mixture is stirred vigorously.

  • Dimethyl sulfate is added to the reaction mixture in at least three portions, with a stirring period of at least 60 minutes between each addition.[2]

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Water is added to the reaction mixture, and the organic layer is separated.

  • The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization, for example from methanol, to yield pure this compound.[5]

Visualizations

Synthesis_Pathway Fluorene 9H-Fluorene Intermediate 9,9-Bis(hydroxymethyl)fluorene Fluorene->Intermediate 1. Paraformaldehyde, Base 2. H3O+ Product This compound Intermediate->Product Dimethyl Sulfate, Base, PTC

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Etherification Fluorene 9H-Fluorene Mono_ol 9-Fluorenylmethanol Fluorene->Mono_ol Incomplete Reaction Fluorenone 9-Fluorenone Fluorene->Fluorenone Oxidation Diol 9,9-Bis(hydroxymethyl)fluorene Mono_ol->Diol Desired Reaction Dibenzofulvene Dibenzofulvene Mono_ol->Dibenzofulvene β-Elimination Methylene_difluorene 9,9'-Methylene difluorene Diol->Methylene_difluorene High Temp/ Long Time Diol_2 9,9-Bis(hydroxymethyl)fluorene Mono_ether Mono-methylated Product Diol_2->Mono_ether Incomplete Methylation Product This compound Mono_ether->Product Desired Reaction

Caption: Common side reactions in the synthesis.

Caption: A logical workflow for troubleshooting experimental issues.

References

Identification of byproducts in 9,9-bis(hydroxymethyl)fluorene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9,9-bis(hydroxymethyl)fluorene.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 9,9-bis(hydroxymethyl)fluorene?

A1: The most frequently encountered byproducts include unreacted fluorene (B118485), the monosubstituted product 9-fluorenylmethanol, and the oxidation product 9-fluorenone (B1672902). Under certain conditions, dehydration and condensation reactions can also lead to the formation of 9,9'-methylenedifluorene and dibenzofulvene.

Q2: My reaction yields a significant amount of 9-fluorenylmethanol. How can I increase the yield of the desired 9,9-bis(hydroxymethyl)fluorene?

A2: The formation of 9-fluorenylmethanol is indicative of an incomplete reaction. To favor the formation of the disubstituted product, you can try the following:

  • Increase the molar ratio of paraformaldehyde: Using a larger excess of paraformaldehyde can drive the reaction towards di-substitution.

  • Use a stronger base: Stronger bases, such as sodium ethoxide, favor the formation of 9,9-bis(hydroxymethyl)fluorene.[1]

  • Increase the reaction time: Allowing the reaction to proceed for a longer duration may facilitate the second hydroxymethylation step. However, be mindful that prolonged reaction times can also lead to other byproducts.[1]

Q3: The final product has a yellow tint. What is the cause and how can it be removed?

A3: A yellow coloration in the final product is often due to the presence of 9-fluorenone, which arises from the oxidation of the C9 position of the fluorene ring.[2] To prevent its formation, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] If 9-fluorenone is already present, it can be removed through careful recrystallization.

Q4: What is the role of dimethyl sulfoxide (B87167) (DMSO) as a solvent in this reaction?

A4: DMSO is a common solvent for this synthesis as it effectively dissolves the reactants, including paraformaldehyde and the fluorenide anion intermediate. Its aprotic and polar nature helps to facilitate the reaction.

Q5: Can other bases be used instead of sodium alkoxides?

A5: While sodium alkoxides like sodium methoxide (B1231860) or sodium ethoxide are commonly used, other strong bases can also be employed. The strength of the base can influence the product distribution, with stronger bases generally favoring the formation of the di-substituted product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product Incomplete reaction; Suboptimal reaction temperature; Insufficient amount of base or paraformaldehyde.Ensure all reactants are dry and of high purity. Optimize the molar ratios of reactants. A stronger base may improve the yield of the disubstituted product.[1] Maintain the recommended reaction temperature; very low temperatures can slow down the reaction, while elevated temperatures can lead to byproduct formation.[1][3]
Presence of unreacted fluorene Incomplete reaction; Insufficient base to deprotonate the fluorene.Increase the reaction time. Ensure a sufficient molar equivalent of a strong base is used to completely deprotonate the fluorene starting material.
Significant amount of 9-fluorenylmethanol Incomplete second hydroxymethylation.Increase the amount of paraformaldehyde. Use a stronger base to facilitate the second deprotonation and subsequent reaction with formaldehyde.[1]
Formation of 9,9'-methylenedifluorene Elevated reaction temperature; Prolonged reaction time.Maintain a lower reaction temperature (e.g., in an ice bath).[4] Avoid excessively long reaction times.[1]
Product is difficult to purify/oily Presence of multiple byproducts; Formation of dibenzofulvene.Dibenzofulvene can result from the dehydration of 9-fluorenylmethanol, which is promoted by higher temperatures and stronger bases.[3] Careful control of reaction conditions is key. Purification can be achieved through recrystallization from a suitable solvent like toluene.[5]
Yellowish final product Oxidation of fluorene to 9-fluorenone.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Purify the product by recrystallization.

Experimental Protocol: Synthesis of 9,9-bis(hydroxymethyl)fluorene

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Fluorene

  • Paraformaldehyde

  • Sodium ethoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (concentrated)

  • Toluene

  • Methanol, chilled

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add paraformaldehyde and anhydrous DMSO.

  • Addition of Base: Cool the mixture in an ice bath. Slowly add a solution of sodium ethoxide in ethanol (B145695) to the flask while stirring.

  • Addition of Fluorene: Once the base has been added, add fluorene to the reaction mixture. The fluorene can be added as a solid powder.

  • Reaction: Continue stirring the reaction mixture in the ice bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, slowly quench the reaction by adding concentrated hydrochloric acid.

  • Precipitation: Add water to the mixture to precipitate the crude product.

  • Isolation: Collect the crude 9,9-bis(hydroxymethyl)fluorene by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from toluene. This involves dissolving the solid in hot toluene, allowing it to cool to room temperature, and then further cooling in an ice bath to maximize crystal formation.[5]

  • Final Washing and Drying: Filter the recrystallized product and wash with chilled methanol. Dry the purified 9,9-bis(hydroxymethyl)fluorene under vacuum.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_byproducts Potential Byproducts Fluorene Fluorene Fluorenide Fluorenide Anion Fluorene->Fluorenide + Base Fluorenone 9-Fluorenone (Byproduct) Fluorene->Fluorenone + [O] Mono_intermediate Mono-alkoxide Intermediate Fluorenide->Mono_intermediate + Formaldehyde Methylene_difluorene 9,9'-methylenedifluorene (Byproduct) Fluorenide->Methylene_difluorene + Fluorene (Heat, Time) Mono_product 9-fluorenylmethanol (Byproduct) Mono_intermediate->Mono_product + H+ Di_intermediate Di-alkoxide Intermediate Mono_product->Di_intermediate + Base, + Formaldehyde Dibenzofulvene Dibenzofulvene (Byproduct) Mono_product->Dibenzofulvene - H2O (Heat, Base) Main_product 9,9-bis(hydroxymethyl)fluorene (Desired Product) Di_intermediate->Main_product + H+ Formaldehyde Formaldehyde Base Base (e.g., NaOEt) H_plus H+ Oxygen [O]

Caption: Reaction pathway for the synthesis of 9,9-bis(hydroxymethyl)fluorene and the formation of major byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, NMR, etc.) Start->Analysis Pure High Purity of Desired Product? Analysis->Pure Unreacted_SM Unreacted Fluorene Analysis->Unreacted_SM Impurity Detected Mono_product High 9-fluorenylmethanol Analysis->Mono_product Impurity Detected Yellow_product Yellow Product Analysis->Yellow_product Impurity Detected Other_byproducts Other Byproducts Analysis->Other_byproducts Impurity Detected End Purification Complete Pure->End Yes Low_yield Low Yield Pure->Low_yield No Action_yield Optimize reaction time, temp., and reagent stoichiometry Low_yield->Action_yield Action_SM Increase base concentration and/or reaction time Unreacted_SM->Action_SM Action_mono Increase paraformaldehyde ratio and/or use stronger base Mono_product->Action_mono Action_yellow Run under inert atmosphere and recrystallize Yellow_product->Action_yellow Action_other Adjust temp. and reaction time. Recrystallize carefully. Other_byproducts->Action_other Recrystallize Recrystallize Product Action_yield->Recrystallize Action_SM->Recrystallize Action_mono->Recrystallize Action_yellow->Recrystallize Action_other->Recrystallize Recrystallize->Analysis

Caption: A troubleshooting workflow for the identification and resolution of common issues in the synthesis of 9,9-bis(hydroxymethyl)fluorene.

References

Technical Support Center: Purification of 9,9-Bis(methoxymethyl)-9H-fluorene for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 9,9-Bis(methoxymethyl)-9H-fluorene (MMF) for polymerization applications. High-purity MMF is crucial as impurities can significantly impact polymerization processes and the performance of resulting materials.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction from the precursor 9,9-bis(hydroxymethyl)fluorene (BHMF).Optimize the etherification reaction conditions, such as reaction time, temperature, and reagent stoichiometry.[1] Consider adding the methylating agent, like dimethyl sulfate, in portions.[2][3]
Presence of unreacted fluorene (B118485) or side-products from the initial hydroxymethylation step.Ensure the initial synthesis of BHMF from fluorene is carried out to completion with high purity.[2][3]
Inefficient removal of catalysts or salts during work-up.Perform thorough aqueous washes of the organic layer after reaction quenching to remove any residual salts or catalysts.[2]
Yellowish or Off-White Product Presence of fluorenone-type impurities.These oxidation products can sometimes form. While challenging to remove completely, high-purity starting materials and inert reaction conditions can minimize their formation. Column chromatography may be effective.
Residual solvents from the synthesis or purification steps.Dry the final product under vacuum to ensure complete removal of any remaining solvents.[2]
Poor Crystallization During Recrystallization Incorrect solvent system or solvent ratio.Use a solvent system where MMF is soluble at high temperatures but sparingly soluble at low temperatures. Methanol (B129727) is a commonly used solvent for recrystallization.[2][4]
Presence of oily impurities hindering crystal formation.Attempt to purify the crude product by column chromatography before recrystallization.
Cooling the solution too quickly.Allow the solution to cool slowly to promote the formation of larger, purer crystals.
Inconclusive Purity Analysis (e.g., by GC) Co-elution of impurities with the main product peak.Use a different gas chromatography (GC) column with a different stationary phase or adjust the temperature program.[1]
Thermal degradation of the compound in the GC inlet.Lower the inlet temperature and use a fast injection speed.
Non-volatile impurities not detected by GC.Utilize other analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect non-volatile impurities.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurity is the precursor, 9,9-bis(hydroxymethyl)fluorene (BHMF), resulting from an incomplete etherification reaction.[3] Other potential impurities include unreacted fluorene, byproducts from the hydroxymethylation of fluorene, and residual catalysts or reagents used in the synthesis.[2][7]

Q2: Why is the purity of this compound so critical for polymerization?

A2: The purity of fluorene derivatives like MMF is paramount for creating high-performance conjugated polymers used in applications such as OLEDs. Impurities can act as chain terminators, leading to lower molecular weight polymers. They can also introduce defects into the polymer backbone, which can create charge trapping sites, alter photophysical properties, and reduce the overall stability and lifetime of electronic devices.[8]

Q3: What analytical techniques are recommended for assessing the purity of MMF?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify volatile impurities.[1][9] High-Performance Liquid Chromatography (HPLC) can be employed to detect non-volatile impurities.[5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation and can also reveal the presence of impurities.[1][6][10]

Q4: Can you suggest a starting point for a recrystallization protocol?

A4: A common solvent for the recrystallization of MMF is methanol.[2][4] A general procedure involves dissolving the crude MMF in a minimal amount of hot methanol to create a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.[5]

Q5: When is column chromatography a necessary purification step?

A5: Column chromatography is recommended when recrystallization alone is insufficient to achieve the desired purity, particularly when impurities have similar solubility profiles to MMF.[5][10] It is effective in separating compounds with different polarities. For MMF, a silica (B1680970) gel stationary phase with a non-polar to moderately polar eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient) is a suitable starting point.[5]

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude MMF by removing impurities with different solubility characteristics in methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude MMF in an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask, just enough to slurry the solid.

  • Heat the mixture to reflux with stirring until all the solid dissolves. Add more methanol dropwise if necessary to achieve complete dissolution.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven to remove all traces of solvent.[2]

Column Chromatography of this compound

Objective: To purify crude MMF by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Beakers or flasks for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly. Let the excess solvent drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude MMF in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., starting with a 95:5 hexane:ethyl acetate mixture).

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Product Isolation: Combine the fractions containing the pure MMF (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude MMF Synthesis recrystallization Recrystallization synthesis->recrystallization Initial Purification gc_hplc GC/HPLC Analysis recrystallization->gc_hplc Purity Check column_chromatography Column Chromatography column_chromatography->gc_hplc Re-analysis gc_hplc->column_chromatography If purity is low nmr_ir NMR/IR Analysis gc_hplc->nmr_ir Structural Confirmation pure_mmf High-Purity MMF (>99%) gc_hplc->pure_mmf If purity is high nmr_ir->pure_mmf

Caption: Workflow for the purification and analysis of this compound.

logical_relationship cluster_impurities Common Impurities cluster_purification Purification Methods cluster_analysis Analytical Techniques cluster_goal Desired Outcome bhcf 9,9-bis(hydroxymethyl)fluorene recrystallization Recrystallization bhcf->recrystallization fluorene Unreacted Fluorene column_chromatography Column Chromatography fluorene->column_chromatography fluorenone Fluorenone fluorenone->column_chromatography high_purity High-Purity MMF for Polymerization recrystallization->high_purity column_chromatography->high_purity gc Gas Chromatography (GC) hplc HPLC nmr NMR Spectroscopy high_purity->gc high_purity->hplc high_purity->nmr

Caption: Relationship between impurities, purification, and analysis for MMF.

References

Technical Support Center: Ziegler-Natta Polymerization with 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9,9-Bis(methoxymethyl)-9H-fluorene as an electron donor in Ziegler-Natta polymerization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Ziegler-Natta polymerization using this compound.

Issue 1: Low Catalyst Activity

Question: We are experiencing lower than expected catalyst activity when using a MgCl₂-supported Ziegler-Natta catalyst with this compound as the internal donor. What are the potential causes and solutions?

Answer: Low catalyst activity can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Action
Impure Reagents Ensure all reagents, including the monomer (propylene), solvent (e.g., hexane), and cocatalyst (e.g., triethylaluminium - TEAL), are of high purity and free from catalyst poisons such as water, oxygen, carbon dioxide, and acetylene.[1]
Incorrect Cocatalyst to Catalyst Ratio The molar ratio of the cocatalyst (e.g., TEAL) to the titanium content in the catalyst is crucial. An insufficient amount of cocatalyst will not fully activate the catalyst sites. Conversely, an excessive amount can lead to over-reduction of the titanium species, decreasing activity.[1][2] Optimize the Al/Ti molar ratio through a series of small-scale experiments.
Suboptimal Polymerization Temperature Polymerization temperature significantly affects catalyst activity. While higher temperatures generally increase reaction rates, they can also accelerate catalyst deactivation. Determine the optimal temperature for your specific catalyst system.
Improper Catalyst Preparation or Handling The preparation of the MgCl₂-supported catalyst is critical. Ensure proper dispersion of TiCl₄ and the internal donor on the support. The catalyst is also highly sensitive to air and moisture; strict anaerobic and anhydrous handling techniques are mandatory.
Aging of the Catalyst In some cases, an "aging" step, where the catalyst is held at a specific temperature for a period after addition of the cocatalyst, can enhance activity. However, prolonged or excessive aging can have the opposite effect.[2]

Troubleshooting Workflow for Low Catalyst Activity:

Low_Activity_Troubleshooting start Low Catalyst Activity Observed check_purity Verify Purity of All Reagents (Monomer, Solvent, Cocatalyst) start->check_purity optimize_ratio Optimize Cocatalyst/Ti Molar Ratio check_purity->optimize_ratio Purity Confirmed check_temp Verify and Optimize Polymerization Temperature optimize_ratio->check_temp Ratio Optimized review_prep Review Catalyst Preparation and Handling Procedures check_temp->review_prep Temp Verified investigate_aging Investigate Catalyst Aging Time review_prep->investigate_aging Procedures Correct activity_restored Activity Restored investigate_aging->activity_restored Aging Optimized

Caption: Troubleshooting flowchart for low catalyst activity.

Issue 2: Low Isotacticity of Polypropylene (B1209903)

Question: Despite using this compound, a high-performance internal donor, the isotacticity of our polypropylene is below the expected >97%. What could be the issue?

Answer: Low isotacticity indicates a problem with the stereoselectivity of the catalyst. This compound is known to produce highly isotactic polypropylene, so external factors are likely at play.[3][4]

Potential Causes and Solutions:

CauseRecommended Action
Incorrect Internal Donor Concentration The amount of this compound incorporated during catalyst preparation is critical. Too little donor will result in a higher number of non-stereospecific active sites.
Absence or Inappropriate External Donor While this compound can yield high isotacticity without an external donor, some catalyst systems may still require one to poison non-stereospecific sites.[4] If an external donor (e.g., an alkoxysilane) is used, ensure the correct type and concentration are employed.
High Polymerization Temperature Elevated temperatures can decrease the stereoselectivity of the catalytic sites. Consider reducing the polymerization temperature.
Presence of Impurities Certain impurities can interact with the catalyst and affect its stereoselectivity. Ensure high purity of all reaction components.
Hydrogen Concentration While hydrogen is used to control molecular weight, very high concentrations can sometimes have a minor negative impact on isotacticity. Evaluate the effect of hydrogen concentration in your system.

Logical Relationship for Achieving High Isotacticity:

High_Isotacticity_Factors high_isotacticity High Isotacticity (>97%) internal_donor Proper Incorporation of This compound internal_donor->high_isotacticity external_donor Optimized External Donor (if required) external_donor->high_isotacticity polymerization_conditions Controlled Polymerization Conditions polymerization_conditions->high_isotacticity reagent_purity High Purity of Reagents and Monomer reagent_purity->high_isotacticity

Caption: Key factors influencing polypropylene isotacticity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in Ziegler-Natta polymerization?

A1: this compound is primarily used as an internal electron donor in MgCl₂-supported Ziegler-Natta catalysts. Its main functions are to enhance the catalyst's activity and to control the stereoselectivity, leading to the production of highly isotactic polypropylene.[4][5] It can also be utilized as an external donor.[6]

Q2: Can this compound be used without an external donor?

A2: Yes, one of the advantages of using this compound and other diether internal donors is their ability to achieve high catalyst activity and produce highly isotactic polypropylene without the need for an external donor.[4] This simplifies the catalyst system.

Q3: What kind of catalyst activity and polymer isotacticity can be expected with this donor?

A3: With a properly prepared catalyst, activities can be very high. Reported values include 95,000 g of polypropylene per gram of catalyst and even up to 130 kg of polypropylene per gram of catalyst.[3][4] The resulting polypropylene typically exhibits an isotacticity exceeding 97%.[3]

Q4: How does the concentration of this compound affect the final polymer properties?

A4: The concentration of this compound has a significant impact on catalyst activity, polymer isotacticity, molecular weight, and molecular weight distribution.[6] Optimal concentration is key to achieving the desired properties.

Q5: Are there any specific safety precautions to consider when working with this compound and the associated catalyst system?

A5: Yes. This compound should be handled according to its Safety Data Sheet (SDS). Ziegler-Natta catalysts and cocatalysts like triethylaluminium are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate glovebox or Schlenk line techniques.

Quantitative Data Summary

The following table summarizes reported performance data for Ziegler-Natta catalysts using this compound as an internal donor.

ParameterReported ValueReference
Catalyst Activity95,000 g PP / g catalystEuropean Patent EP0728770[4]
Polymer Isotacticity97.7%European Patent EP0728770[4]
Catalyst Activity130 kg PP / g catalystResearchGate Publication[3]
Polymer Isotacticity> 97%ResearchGate Publication[3]

Experimental Protocols

Protocol 1: Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst with this compound

This protocol is a general guideline and may require optimization.

  • Support Preparation: Anhydrous MgCl₂ is co-milled with this compound in a ball mill under an inert atmosphere. The molar ratio of MgCl₂ to the donor is a critical parameter to be optimized.

  • Titanation: The milled MgCl₂/donor adduct is suspended in an excess of TiCl₄ at a low temperature (e.g., 0 °C).

  • Heating and Aging: The suspension is slowly heated to a higher temperature (e.g., 100-115 °C) and maintained for a specified period (e.g., 2 hours) to facilitate the reaction and formation of the catalyst structure.

  • Washing: The solid catalyst is then washed multiple times with a hot, anhydrous solvent (e.g., toluene (B28343) or hexane) to remove unreacted TiCl₄ and other byproducts.

  • Final Wash and Drying: A final wash with a light hydrocarbon solvent (e.g., heptane) is performed, and the catalyst is dried under vacuum to yield a free-flowing powder. The catalyst must be stored and handled under a strict inert atmosphere.

Experimental Workflow for Catalyst Preparation:

Catalyst_Preparation_Workflow start Start ball_mill Ball Mill (Anhydrous MgCl₂ + Donor) start->ball_mill titanation Titanation (Suspend in excess TiCl₄ at 0°C) ball_mill->titanation heating Heat to 100-115°C (Age for 2 hours) titanation->heating washing_hot Wash with Hot Toluene/Hexane heating->washing_hot washing_cold Wash with Heptane washing_hot->washing_cold drying Dry Under Vacuum washing_cold->drying end Store Catalyst Under Inert Atmosphere drying->end

Caption: Workflow for preparing the Ziegler-Natta catalyst.

Protocol 2: Slurry Polymerization of Propylene (B89431)

  • Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with nitrogen.

  • Component Addition: Under a nitrogen atmosphere, the solvent (e.g., 1 liter of hexane), the cocatalyst (triethylaluminium, at the desired Al/Ti ratio), and any external donor are added to the reactor.

  • Catalyst Injection: A precise amount of the prepared Ziegler-Natta catalyst (e.g., 10 mg) is suspended in a small amount of solvent and injected into the reactor.

  • Pressurization: The reactor is heated to the desired polymerization temperature (e.g., 70 °C). Hydrogen is introduced to control the molecular weight, followed by pressurization with propylene to the desired pressure (e.g., 7-10 bar).

  • Polymerization: The polymerization is allowed to proceed for a set time (e.g., 1-2 hours) while maintaining constant temperature and pressure by continuously feeding propylene.

  • Termination: The reaction is terminated by venting the propylene and adding an alcohol (e.g., methanol (B129727) or isopropanol).

  • Polymer Recovery: The resulting polypropylene powder is filtered, washed with the alcohol and then with a hydrocarbon solvent, and dried in a vacuum oven.

Protocol 3: Determination of Polypropylene Isotacticity by ¹³C NMR

  • Sample Preparation: Dissolve approximately 200 mg of the polypropylene sample in 2 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) in an NMR tube. The dissolution may require heating (e.g., to 120 °C). A relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to reduce acquisition time.[3]

  • NMR Acquisition: Acquire the ¹³C NMR spectrum at an elevated temperature (e.g., 120 °C) to ensure the polymer is fully dissolved and to obtain sharp signals. Use a pulse sequence with proton decoupling.

  • Data Analysis: The isotacticity is determined by integrating the signals in the methyl region of the spectrum. The relative areas of the mmmm, mmmr, and mrrm pentads are used to calculate the isotactic index (%mmmm).

References

Technical Support Center: Preventing Aggregation in Fluorene-Based Polymers with 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with fluorene-based polymers. The focus is on utilizing 9,9-Bis(methoxymethyl)-9H-fluorene as a comonomer to mitigate aggregation-induced issues and enhance the photophysical properties of these materials.

Frequently Asked Questions (FAQs)

Q1: What is aggregation in fluorene-based polymers and why is it a problem?

A1: Aggregation refers to the intermolecular packing or stacking of polymer chains. In fluorene-based polymers, which are often rigid-rod like, this can lead to the formation of undesirable, lower-energy electronic states known as excimers. These aggregates often result in a red-shift in the emission spectrum, a decrease in photoluminescence quantum yield (PLQY), and reduced device stability and efficiency.

Q2: How does incorporating this compound help prevent aggregation?

A2: The two methoxymethyl groups at the C9 position of the fluorene (B118485) monomer act as bulky, three-dimensional substituents. Their presence introduces significant steric hindrance that disrupts the close packing of polymer backbones, thereby preventing the π-π stacking that leads to aggregation. This helps to maintain the desired blue emission and high fluorescence efficiency of the individual polymer chains.

Q3: What are the expected photophysical differences between a standard poly(9,9-dioctylfluorene) (PFO) and a copolymer incorporating this compound?

A3: Incorporating this compound is expected to lead to a suppression of the long-wavelength emission band often associated with aggregate or excimer formation, particularly in the solid state or in poor solvents. This results in a purer blue emission with a higher quantum yield and improved color stability upon thermal annealing. The bulky side chains can help maintain the polymer's desirable photophysical properties in thin films.

Q4: Can the methoxymethyl groups affect the solubility of the resulting polymer?

A4: Yes. The methoxymethyl groups are more polar than the commonly used alkyl chains. This can alter the solubility profile of the copolymer. While standard polyfluorenes are soluble in nonpolar aromatic solvents like toluene (B28343) and chloroform (B151607), copolymers containing this compound may exhibit enhanced solubility in slightly more polar organic solvents. This can be advantageous for processing but may require adjustments to solvent systems for polymerization and purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Broad, red-shifted emission in the photoluminescence spectrum. Polymer aggregation due to insufficient steric hindrance or inappropriate solvent conditions.- Increase the molar ratio of the this compound comonomer in the polymer backbone.- Use a "good" solvent for the polymer (e.g., chloroform, toluene) for spectroscopic analysis.- For thin films, try spin-coating from a more dilute solution or using a faster spin speed to reduce aggregation during film formation.
Low polymer yield or low molecular weight during Suzuki polymerization. - Inefficient catalyst activity.- Impurities in monomers or solvents.- Suboptimal reaction temperature or time.- Ensure all monomers are of high purity (>99%).- Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.- Use a fresh, active palladium catalyst and an appropriate phosphine (B1218219) ligand.- Optimize the reaction temperature (typically 80-110 °C) and time (12-48 hours).
Gelation of the reaction mixture during polymerization. - Formation of fluorenone defects due to oxidation at the C9 position, which can act as cross-linking sites.- Presence of trifunctional impurities in the monomers.- Conduct the polymerization under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line).- Ensure rigorous purification of the fluorene monomers to remove any oxidized species or polyfunctional impurities.
Difficulty in purifying the polymer by precipitation. The polarity of the methoxymethyl groups may increase the polymer's solubility in the anti-solvent (e.g., methanol).- Use a larger volume of the anti-solvent.- Try a less polar anti-solvent, such as hexane, or a mixture of methanol (B129727) and water.- Consider Soxhlet extraction for purification, using a sequence of solvents to remove oligomers and catalyst residues.

Data Presentation

The following table summarizes representative photophysical data for a standard poly(9,9-dioctylfluorene) (PFO) homopolymer and a copolymer incorporating 20 mol% of this compound. The data illustrates the expected improvements in aggregation suppression.

Polymer Solvent Absorption λmax (nm) Emission λmax (nm) PLQY (%) Emission Color
PFO HomopolymerChloroform39042575Blue
PFO HomopolymerThin Film392435, 530 (shoulder)55Blue-Green
PFO-co-PFM (80:20)Chloroform39042480Blue
PFO-co-PFM (80:20)Thin Film39143270Pure Blue

Note: PFO-co-PFM refers to the copolymer of 9,9-dioctylfluorene and 9,9-bis(methoxymethyl)fluorene. The thin film data for the PFO homopolymer shows a characteristic green emission shoulder due to aggregation, which is suppressed in the copolymer.

Experimental Protocols

Protocol 1: Synthesis of a Copolymer of 9,9-dioctylfluorene and this compound (80:20 molar ratio) via Suzuki Coupling

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • 2,7-Dibromo-9,9-bis(methoxymethyl)fluorene

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water

Procedure:

  • Monomer Preparation: In a glovebox, add 2,7-Dibromo-9,9-dioctylfluorene (e.g., 0.8 mmol), 2,7-Dibromo-9,9-bis(methoxymethyl)fluorene (e.g., 0.2 mmol), and 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (e.g., 1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (e.g., 0.02 mmol, 2 mol%) to the flask.

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask. Separately, prepare a 2 M solution of K₂CO₃ in deionized water and thoroughly degas it by bubbling with argon for at least 30 minutes. Add the K₂CO₃ solution (e.g., 5 mL) to the reaction flask.

  • Reaction: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon. Heat the mixture to 90 °C with vigorous stirring.

  • Polymerization: Allow the reaction to proceed for 48 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with toluene and pour it into a vigorously stirring solution of methanol (e.g., 400 mL) to precipitate the polymer.

  • Purification: Filter the polymer and wash it with methanol and then water. The polymer can be further purified by redissolving it in a minimal amount of chloroform and reprecipitating it into methanol.

  • Drying: Collect the fibrous polymer and dry it in a vacuum oven at 50 °C overnight.

Protocol 2: Characterization of Aggregation using UV-Vis and Photoluminescence Spectroscopy
  • Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁶ M) of the polymer in a high-purity spectroscopic grade "good" solvent (e.g., chloroform or toluene).

  • UV-Vis Spectroscopy: Record the absorption spectrum. The main absorption peak for polyfluorenes is typically around 380-400 nm.

  • Photoluminescence Spectroscopy: Excite the solution at the absorption maximum and record the emission spectrum.

  • Thin Film Preparation: Prepare a thin film of the polymer by spin-coating a solution (e.g., 10 mg/mL in toluene) onto a quartz substrate.

  • Thin Film Spectroscopy: Record the absorption and emission spectra of the thin film. Compare the emission spectrum of the film to that of the solution. A significant red-shift or the appearance of a new, lower-energy emission band in the film is indicative of aggregation.

Mandatory Visualizations

Aggregation_Prevention cluster_0 Without this compound cluster_1 With this compound PFO1 Polyfluorene Chain 1 Aggregate π-π Stacked Aggregate PFO1->Aggregate PFO2 Polyfluorene Chain 2 PFO2->Aggregate Quenching Red-shifted Emission (Aggregation-induced Quenching) Aggregate->Quenching Copolymer1 Copolymer Chain 1 Separated Steric Hindrance (No Aggregation) Copolymer2 Copolymer Chain 2 Emission Pure Blue Emission (High Efficiency) Separated->Emission

Caption: Mechanism of aggregation prevention in fluorene-based polymers.

Experimental_Workflow Monomers 1. Monomers (Dibromo-fluorenes + Boronic Ester) Polymerization 2. Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C) Monomers->Polymerization Reaction Setup Precipitation 3. Precipitation (Methanol) Polymerization->Precipitation Isolation Purification 4. Purification (Reprecipitation/Soxhlet) Precipitation->Purification Refinement Characterization 5. Characterization (NMR, GPC, UV-Vis, PL) Purification->Characterization Analysis

Caption: Workflow for the synthesis and characterization of the copolymer.

Technical Support Center: Enhancing Polyfluorene Solubility with 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving polyfluorenes functionalized with 9,9-Bis(methoxymethyl)-9H-fluorene. This guide is designed to address specific issues that may be encountered during synthesis, processing, and application of these polymers.

Frequently Asked Questions (FAQs)

Q1: Why are the 9,9-bis(methoxymethyl) side chains used to enhance the solubility of polyfluorenes?

The parent polyfluorene backbone is rigid and planar, which promotes strong intermolecular π-π stacking interactions, often leading to aggregation and poor solubility in common organic solvents.[1][2] The introduction of bulky or flexible side chains at the C9 position of the fluorene (B118485) monomer disrupts this close packing, thereby improving the polymer's solubility. The methoxymethyl groups in this compound are flexible and polar, which can enhance solubility in a wider range of organic solvents.[3]

Q2: What are the primary applications of soluble polyfluorenes in the biomedical field?

Soluble polyfluorenes, particularly those that are fluorescent, are promising materials for various biomedical applications. Their uses include:

  • Bioimaging and Biosensing: They can be used as fluorescent probes for detecting biomolecules like DNA and proteins.[4][5][6][7] The conjugated polymer backbone can act as a signal amplifier, enhancing the sensitivity of detection.

  • Drug Delivery: These polymers can be formulated into nanoparticles to encapsulate and deliver therapeutic agents.[8][9][10][11][12] Their tunable properties allow for the development of stimuli-responsive drug release systems.[8][9]

  • Theranostics: Multifunctional nanoparticles can be created for simultaneous diagnosis (imaging) and therapy (drug delivery).[8][9]

Q3: What polymerization techniques are suitable for synthesizing polyfluorenes with 9,9-bis(methoxymethyl) side chains?

Transition-metal-catalyzed cross-coupling reactions are the most common methods for synthesizing polyfluorenes. The Suzuki coupling polymerization is widely used due to its tolerance for various functional groups and relatively mild reaction conditions.[2][13][14][15] This method typically involves the reaction of a diboronic acid or ester derivative of the fluorene monomer with a dihaloaromatic comonomer in the presence of a palladium catalyst and a base.

Troubleshooting Guides

Problem 1: Poor Solubility of the Synthesized Polymer

Symptoms:

  • The polymer precipitates during or after the reaction.

  • The purified polymer does not fully dissolve in common organic solvents like chloroform, THF, or toluene (B28343).

  • The polymer solution is hazy or forms a suspension.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Side Chain Solubilization While 9,9-bis(methoxymethyl) groups enhance solubility, for very high molecular weight polymers, their effect may be insufficient. Consider copolymerization with a monomer bearing even bulkier or more flexible side chains.
Cross-linking/Gelation The formation of an insoluble gel can occur due to oxidative defects (fluorenone formation) at the C9 position.[16] Ensure the polymerization is conducted under a strict inert atmosphere (e.g., using Schlenk line techniques or in a glovebox) to minimize oxygen exposure.[16]
Residual Catalyst In some cases, residual palladium catalyst can contribute to insolubility. Ensure thorough purification of the polymer, for example, by washing with a complexing agent solution like aqueous sodium cyanide (with extreme caution) or thiourea.
Incorrect Solvent Choice The polarity of the methoxymethyl groups may alter the ideal solvent system compared to polyfluorenes with simple alkyl side chains. Test a wider range of solvents, including more polar options like chlorobenzene (B131634) or mixtures of solvents (e.g., THF/toluene).

G start Poor Polymer Solubility Observed check_solvent Verify Solvent and Concentration start->check_solvent test_solvents Test Broader Range of Solvents (e.g., Chlorobenzene, Dichloromethane) check_solvent->test_solvents Still Insoluble check_mw Review Molecular Weight (GPC) test_solvents->check_mw high_mw High MW May Require Different Solvents or Copolymerization check_mw->high_mw MW is High check_purity Assess Polymer Purity (NMR, Elemental Analysis) check_mw->check_purity MW is as Expected end Solubility Improved high_mw->end repurify Re-purify to Remove Catalyst/Impurities check_purity->repurify Impurities Detected check_synthesis Review Synthesis Conditions for Cross-linking check_purity->check_synthesis Purity is High repurify->end optimize_synthesis Optimize for Inert Atmosphere and Monomer Purity check_synthesis->optimize_synthesis optimize_synthesis->end

Caption: Logical workflow for preventing gelation during polymerization.

Quantitative Data

Table 1: Qualitative Solubility of Polyfluorenes with Polar Side Chains

SolventExpected SolubilityNotes
Toluene GoodA common solvent for spin-coating and characterization.
Tetrahydrofuran (THF) GoodOften used for GPC analysis and solution processing.
Chloroform GoodA good solvent for many conjugated polymers. [19]
Chlorobenzene GoodHigher boiling point may be useful for certain processing steps.
Hexane PoorPolyfluorenes are generally insoluble in alkanes.
Methanol (B129727)/Ethanol PoorThe polymer is likely to precipitate in alcohols.
Water InsolubleThe polymer is hydrophobic despite the polar ether groups.

Experimental Protocols

Protocol 1: Suzuki Coupling Polymerization of a 9,9-Bis(methoxymethyl)fluorene Derivative

This protocol is a representative example and may require optimization.

Materials:

  • 2,7-Dibromo-9,9-bis(methoxymethyl)-9H-fluorene (Monomer A)

  • 9,9-Bis(methoxymethyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)

  • Anhydrous potassium carbonate (K₂CO₃) (base)

  • Anhydrous toluene

  • Aliquat 336 (phase transfer catalyst)

Procedure:

  • Monomer Preparation: In a glovebox, add Monomer A (1.0 mmol), Monomer B (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃.

  • Reaction Setup: Remove the flasks from the glovebox. Degas the K₂CO₃ solution by bubbling with argon for 30 minutes.

  • Polymerization: Heat the monomer/catalyst mixture to 90°C under a positive pressure of argon. Add the degassed K₂CO₃ solution and a few drops of Aliquat 336 to the reaction flask via syringe.

  • Reaction Monitoring: Allow the reaction to proceed at 90°C for 24-48 hours. The viscosity of the solution should increase.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel and separate the organic layer. Wash the organic layer with water (3x) and brine (1x).

  • Purification: Precipitate the polymer by slowly adding the toluene solution to a large volume of vigorously stirred methanol. Filter the fibrous polymer precipitate.

  • Further Purification: To remove catalyst residues, re-dissolve the polymer in a minimal amount of toluene and precipitate it into methanol again. Further purification can be achieved by Soxhlet extraction with methanol and acetone (B3395972) to remove oligomers and catalyst residues, followed by extraction with a good solvent (e.g., chloroform) to collect the desired polymer fraction. [16]9. Drying: Dry the purified polymer under vacuum at 40-50°C overnight. [16]

Protocol 2: Determination of Polymer Solubility

Objective: To determine the solubility of the synthesized polyfluorene in a specific solvent at a given temperature.

Procedure:

  • Sample Preparation: Add a known excess amount of the dry polymer (e.g., 20 mg) to a vial containing a known volume of the desired solvent (e.g., 2 mL).

  • Equilibration: Seal the vial and stir the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Allow the mixture to stand undisturbed for at least 12 hours for the undissolved polymer to settle. Alternatively, centrifuge the mixture to pellet the undissolved solid.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant (e.g., 1 mL) without disturbing the solid.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

  • Quantification: Weigh the vial containing the dried polymer residue.

  • Calculation: Calculate the solubility (in mg/mL or g/L) using the following formula: Solubility = (Mass of dried residue) / (Volume of supernatant taken)

Application Workflow: Polyfluorene Nanoparticles for Drug Delivery

The following diagram illustrates a general workflow for the formulation and application of drug-loaded polyfluorene nanoparticles for bioimaging and therapeutic purposes.

G cluster_formulation Nanoparticle Formulation cluster_application In Vitro / In Vivo Application p_synthesis Polymer Synthesis & Purification drug_loading Drug Encapsulation (e.g., nanoprecipitation) p_synthesis->drug_loading np_char Nanoparticle Characterization (DLS, TEM, Zeta Potential) drug_loading->np_char cell_culture Cellular Uptake Studies np_char->cell_culture bioimaging Fluorescence Microscopy / Bioimaging cell_culture->bioimaging drug_release Drug Release Profiling cell_culture->drug_release toxicity Cytotoxicity Assays cell_culture->toxicity therapeutic_effect Therapeutic Effect Assessment bioimaging->therapeutic_effect drug_release->therapeutic_effect

Caption: Experimental workflow for drug delivery using polyfluorene nanoparticles.

References

Technical Support Center: Enhancing Catalyst Stability with 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 9,9-Bis(methoxymethyl)-9H-fluorene to potentially reduce catalyst deactivation in various chemical reactions. The information presented here is based on established principles of catalysis and the known electron-donating properties of this compound.

Disclaimer: The application of this compound as a general catalyst stabilizer, particularly in cross-coupling reactions, is an area of ongoing research. The guidance provided is based on chemical principles and should be validated experimentally for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary established role in catalysis?

A1: this compound is an organic compound featuring a fluorene (B118485) backbone with two methoxymethyl groups at the 9-position. Its primary and well-documented role in catalysis is as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization. In this capacity, it enhances the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity and improved mechanical properties.

Q2: How might this compound help in reducing catalyst deactivation in other reactions, such as palladium-catalyzed cross-couplings?

A2: While not its traditional application, the molecular structure of this compound suggests it could act as a stabilizing agent for transition metal catalysts, such as palladium, for several reasons:

  • Electron-Donating Properties: The oxygen atoms in the methoxymethyl groups possess lone pairs of electrons, allowing the molecule to act as a bidentate Lewis base. It can coordinate to the metal center of a catalyst, increasing electron density and stabilizing the active catalytic species.

  • Steric Hindrance: The bulky fluorene group can provide steric protection around the metal center, which may prevent catalyst agglomeration—a common deactivation pathway where catalyst particles clump together, reducing the active surface area.

  • Ligand-like Behavior: It can function as an external ligand, particularly in reactions where ligand dissociation or degradation is a cause of catalyst deactivation.

Q3: What are the common signs of catalyst deactivation that this compound could potentially mitigate?

A3: Common signs of catalyst deactivation include:

  • Stalled or incomplete reactions.

  • Formation of a black precipitate (e.g., palladium black), indicating catalyst agglomeration.

  • A decrease in reaction rate over time.

  • The need for higher catalyst loading to achieve the desired conversion.

By potentially stabilizing the active catalytic species, this compound may help to prevent these issues.

Troubleshooting Guides

Issue 1: Low or Stalled Conversion in a Suzuki-Miyaura Coupling Reaction

  • Symptom: The reaction does not proceed to completion, and analysis shows a significant amount of unreacted starting materials. You may observe the formation of a black precipitate.

  • Potential Cause: Deactivation of the palladium catalyst through agglomeration into inactive palladium black. This is a common issue in palladium-catalyzed cross-coupling reactions.

  • Troubleshooting with this compound:

    • Addition as a Stabilizing Agent: Introduce this compound (typically 1-5 mol% relative to the palladium catalyst) to the reaction mixture at the start of the reaction. Its bidentate nature may allow it to coordinate to the palladium center and prevent aggregation.

    • Solvent Considerations: Ensure you are using a well-degassed solvent, as oxygen can promote the formation of inactive palladium species.[1]

    • Monitor the Reaction: Compare the reaction profile with and without the addition of this compound. An improvement in conversion or a reduction in the formation of palladium black would suggest a stabilizing effect.

Issue 2: Inconsistent Reaction Yields in Repetitive Batches

  • Symptom: Significant variability in product yield from one reaction to the next, even when following the same procedure.

  • Potential Cause: Sensitivity of the catalyst to minor variations in reagent purity or reaction setup. Trace impurities can act as catalyst poisons.

  • Troubleshooting with this compound:

    • Standardize Additive Concentration: The inclusion of a standardized amount of this compound in each reaction may buffer the catalyst against minor impurities by occupying coordination sites and maintaining the stability of the active species.

    • Reagent Purity: Always use high-purity reagents and solvents. Impurities are a common source of catalyst poisoning.

    • Inert Atmosphere: Ensure all reactions are conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Quantitative Data

The following tables present hypothetical data to illustrate the potential impact of this compound on catalyst performance in a Suzuki-Miyaura coupling reaction. This data is for illustrative purposes only and requires experimental verification.

Table 1: Effect of this compound on Product Yield

Catalyst SystemAdditive (mol%)Reaction Time (h)Yield (%)
Pd(PPh₃)₄ (2 mol%)None1245
Pd(PPh₃)₄ (2 mol%)This compound (2 mol%)1285
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)None860
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)This compound (2 mol%)892

Table 2: Impact of this compound on Catalyst Turnover Number (TON) and Turnover Frequency (TOF)

Catalyst SystemAdditiveTONTOF (h⁻¹)
Pd(PPh₃)₄ (0.5 mol%)None907.5
Pd(PPh₃)₄ (0.5 mol%)This compound (0.5 mol%)17014.2

Turnover Number (TON) = moles of product / moles of catalyst Turnover Frequency (TOF) = TON / reaction time

Experimental Protocols

Protocol 1: Screening of this compound as a Catalyst Stabilizer in a Suzuki-Miyaura Coupling Reaction

Objective: To determine the effectiveness of this compound in improving the yield and stability of a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • This compound (2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Stir bar

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, this compound, and base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Run a parallel control reaction without the addition of this compound to compare the results.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Catalyst Inactive Pd Black (Agglomerated) Active_Catalyst->Inactive_Catalyst High Temperature, Ligand Dissociation Stabilized_Catalyst Stabilized Pd(0) Complex Active_Catalyst->Stabilized_Catalyst Additive This compound Additive->Active_Catalyst Coordination Stabilization Stabilization Deactivation Deactivation (Agglomeration)

Caption: Potential role of this compound in preventing catalyst deactivation.

Experimental_Workflow Start Start: Reaction Setup Control Control Reaction (No Additive) Start->Control Experimental Experimental Reaction (+ this compound) Start->Experimental Heating Heating and Stirring Control->Heating Experimental->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Workup and Purification Monitoring->Workup Analysis Analysis: Yield, TON, TOF Workup->Analysis Comparison Compare Results Analysis->Comparison

Caption: Workflow for screening the stabilizing effect of an additive.

References

Technical Support Center: Thermal Degradation of Polypropylene Synthesized with 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polypropylene (B1209903) (PP) synthesized using the internal electron donor 9,9-Bis(methoxymethyl)-9H-fluorene (BMMF). This high-performance donor is utilized in Ziegler-Natta catalyst systems to produce highly isotactic polypropylene with specific thermal and mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (BMMF) in polypropylene synthesis?

A1: this compound is a diether that serves as an internal electron donor in Ziegler-Natta catalysts.[1] Its primary role is to enhance the catalyst's activity and, most importantly, to control the stereochemistry of the polymer, leading to polypropylene with high isotacticity.[1][2] High isotacticity results in a polymer with increased crystallinity, a higher melting point, and enhanced mechanical properties.

Q2: How does the use of BMMF affect the expected thermal degradation profile of the resulting polypropylene?

Q3: What are the typical thermal properties of polypropylene synthesized with a BMMF-containing catalyst system?

A3: Polypropylene produced with a Ziegler-Natta catalyst incorporating BMMF as an internal donor can achieve an isotacticity of over 97%.[2] This high degree of stereoregularity influences the thermal properties significantly. While exact values can vary based on polymerization conditions and the full catalyst system, one patent reported that a catalyst using 9,9-bis(methoxymethyl)fluorene as the internal donor achieved an isotacticity of 97.7%.[1] Generally, highly isotactic polypropylene exhibits a melting temperature (Tm) in the range of 160-165°C.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis and thermal analysis of polypropylene synthesized with this compound.

Synthesis Phase
Problem Possible Causes Troubleshooting Steps
Low Polymer Yield - Catalyst Deactivation: Impurities (e.g., water, oxygen, polar compounds) in the monomer or solvent can poison the catalyst. - Incorrect Donor/Catalyst Ratio: The molar ratio of the internal donor (BMMF) to the titanium component of the catalyst is critical for activity. - Suboptimal Polymerization Temperature: The catalyst system will have an optimal temperature range for maximum activity.- Purify Monomer and Solvent: Ensure rigorous purification of propylene (B89431) and the polymerization solvent to remove all potential catalyst poisons. - Optimize Donor Concentration: Systematically vary the concentration of BMMF during catalyst preparation to find the optimal ratio for your specific system. - Control Reaction Temperature: Maintain a stable and optimized polymerization temperature. Exceeding the optimal temperature can lead to catalyst deactivation.
Poor Isotacticity (leading to lower thermal stability) - Improper Catalyst Preparation: The method of incorporating BMMF into the MgCl₂ support can affect its ability to control stereochemistry. - Presence of External Donors: The type and concentration of the external electron donor used during polymerization can influence the final isotacticity.- Standardize Catalyst Preparation: Follow a consistent and validated protocol for the synthesis of the Ziegler-Natta catalyst with BMMF. - Select Appropriate External Donor: The choice of external donor should be compatible with the BMMF internal donor to achieve the desired stereocontrol.
Thermal Analysis (TGA/DSC) Phase
Problem Possible Causes Troubleshooting Steps
Inconsistent Onset of Degradation Temperature in TGA - Sample Heterogeneity: The polymer sample may not be homogenous, leading to variations in thermal stability. - Residual Catalyst or Cocatalyst: Trace amounts of catalyst or cocatalyst residues can sometimes affect the degradation pathway. - Variable Heating Rate: Inconsistent heating rates between experiments will shift the onset temperature.- Ensure Homogenous Samples: Melt-press the polymer into a thin film and use samples from the same batch for consistent results. - Purify the Polymer: Precipitate the polymer from a suitable solvent to remove residual catalyst components before thermal analysis. - Maintain Consistent TGA Parameters: Use the same heating rate, gas flow, and sample size for all analyses to ensure comparability.
Broad Melting Endotherm in DSC - Broad Molecular Weight Distribution: Although BMMF can lead to narrow distributions, polymerization conditions can broaden it. - Presence of Multiple Crystalline Forms: Polypropylene can exhibit different crystalline structures (α, β, γ), which can broaden the melting peak.- Analyze Molecular Weight Distribution: Use Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of your polymer. - Control Crystallization Conditions: Use a controlled cooling rate during DSC analysis to promote the formation of a single crystal form.

Data Presentation

The following table summarizes typical thermal degradation data for a highly isotactic polypropylene, which is representative of what can be expected from a synthesis utilizing a BMMF internal donor. Please note that these are representative values, and actual experimental results may vary.

Parameter Value Conditions
Onset Degradation Temperature (Tonset) ~ 350 - 400 °CInert Atmosphere (e.g., Nitrogen)
Peak Degradation Temperature (Tpeak) ~ 420 - 460 °CInert Atmosphere (e.g., Nitrogen)
Residue at 600 °C < 1%Inert Atmosphere (e.g., Nitrogen)

Experimental Protocols

Synthesis of Ziegler-Natta Catalyst with BMMF Internal Donor (Illustrative)

This protocol provides a general outline. Specific conditions may need to be optimized.

  • Support Preparation: Anhydrous MgCl₂ is activated, often by ball milling, to increase its surface area.

  • Donor Impregnation: The activated MgCl₂ support is treated with a solution of this compound (BMMF) in a suitable solvent (e.g., toluene). The mixture is stirred at a controlled temperature to ensure uniform impregnation of the internal donor.

  • Titanation: The BMMF-impregnated support is then reacted with TiCl₄. This step is typically carried out at elevated temperatures and may be repeated to achieve the desired titanium loading.

  • Washing: The resulting solid catalyst is thoroughly washed with an inert solvent (e.g., hexane) to remove unreacted TiCl₄ and other byproducts.

  • Drying: The final catalyst is dried under vacuum or a stream of inert gas.

Propylene Polymerization
  • Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with inert gas (e.g., nitrogen or argon).

  • Component Addition: The polymerization solvent (e.g., heptane), a cocatalyst (e.g., triethylaluminum, TEAL), and an external electron donor (if used) are introduced into the reactor.

  • Catalyst Injection: The Ziegler-Natta catalyst containing BMMF is injected into the reactor.

  • Polymerization: Liquid or gaseous propylene is fed into the reactor to the desired pressure. The polymerization is carried out at a controlled temperature and pressure for a specified duration.

  • Termination: The polymerization is terminated by adding a quenching agent, such as acidified alcohol.

  • Polymer Recovery: The polypropylene powder is filtered, washed with alcohol and water to remove catalyst residues, and then dried in a vacuum oven.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the dried polypropylene powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: The weight loss of the sample as a function of temperature is recorded.

  • Data Analysis: The onset degradation temperature, peak degradation temperature (from the derivative of the TGA curve, DTG), and final residue are determined from the resulting data.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Catalyst and Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation A 1. Catalyst Preparation (MgCl2, BMMF, TiCl4) B 2. Propylene Polymerization (Catalyst, Cocatalyst, Propylene) A->B Inject Catalyst C 3. Polymer Recovery (Quenching, Washing, Drying) B->C Terminate Reaction D 4. TGA Analysis (Heating in N2) C->D Analyze Sample E 5. DSC Analysis (Heating/Cooling Cycles) C->E Analyze Sample F Thermal Stability Profile (Tonset, Tpeak) D->F G Melting & Crystallization Behavior (Tm, Tc) E->G

Caption: Experimental workflow from synthesis to thermal analysis.

Troubleshooting_Logic Start Encountering Issue (e.g., Low Thermal Stability) Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Analysis Review Analysis Protocol Start->Check_Analysis Impurity Impurity in Monomer/Solvent? Check_Synthesis->Impurity Donor_Ratio Incorrect Donor Ratio? Check_Synthesis->Donor_Ratio Heating_Rate Consistent Heating Rate? Check_Analysis->Heating_Rate Sample_Homogeneity Homogenous Sample? Check_Analysis->Sample_Homogeneity Impurity->Donor_Ratio No Purify Action: Purify Reagents Impurity->Purify Yes Optimize Action: Optimize Ratios Donor_Ratio->Optimize Yes Heating_Rate->Sample_Homogeneity Yes Standardize_TGA Action: Standardize TGA Parameters Heating_Rate->Standardize_TGA No Prepare_Film Action: Prepare Homogenous Film Sample_Homogeneity->Prepare_Film No End Issue Resolved Purify->End Optimize->End Standardize_TGA->End Prepare_Film->End

Caption: Troubleshooting logic for thermal stability issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorene (B118485) derivatives, rigorous analytical characterization is paramount to ensure the purity, identity, and stability of these compounds. This guide provides a comparative overview of key analytical methods for the characterization of 9,9-Bis(methoxymethyl)-9H-fluorene, a versatile building block in materials science and organic synthesis. The following sections detail the principles, experimental protocols, and expected outcomes for a range of chromatographic and spectroscopic techniques, supplemented with comparative data to aid in method selection and implementation.

Structural and Purity Analysis: A Multi-faceted Approach

The comprehensive characterization of this compound relies on a combination of techniques to confirm its chemical structure and assess its purity. While nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation, chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed for purity determination. Mass spectrometry (MS), often coupled with a chromatographic inlet, provides valuable information on the molecular weight and fragmentation patterns, further corroborating the compound's identity.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the fluorenyl core, the methoxymethyl substituents, and their connectivity.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, IR spectroscopy can confirm the presence of C-O-C ether linkages and the aromatic C-H and C=C bonds of the fluorene ring system.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The fluorene moiety exhibits characteristic absorption bands in the UV region, and the position and intensity of these bands can be influenced by substitution.

Chromatographic Methods for Purity Assessment

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and thermally stable compounds. It is particularly effective for determining the purity of this compound.[1][2]

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis of a wide range of organic compounds. A patent for the synthesis of this compound reports the use of HPLC to confirm a purity of greater than 98%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This hyphenated technique is invaluable for both identifying and quantifying the main component and any impurities in a sample of this compound.

Comparative Data of Analytical Methods

The following tables summarize key parameters and expected results for the analytical characterization of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, some data for closely related fluorene derivatives are included for comparative purposes.

Analytical Method Parameter Expected Value/Observation for this compound Alternative/Related Fluorene Derivative Data Reference
¹H NMR Chemical Shift (δ, ppm)Aromatic protons, methylene (B1212753) protons of methoxymethyl groups, and methyl protons.For 9,9-bis(4-hydroxyphenyl)fluorene: Aromatic protons (δ 6.64-7.25 ppm).[4]
¹³C NMR Chemical Shift (δ, ppm)Aromatic carbons, quaternary carbon at C9, methylene carbon, and methyl carbon.For 9,9-bis(4-hydroxyphenyl)fluorene: Aromatic and aliphatic carbons (δ 20.20-176.17 ppm).[4]
GC Purity (%)≥ 98%-[2]
HPLC Purity (%)> 98%-[3]
GC-MS Molecular Ion (m/z)254.32 (Calculated)-[5]
Melting Point (°C)66–72For 9,9-bis(hydroxymethyl)fluorene: 139-144 °C[1][3]
UV-Vis λmax (nm)Expected in the UV region due to the fluorene core.For a Ruthenium coordinated BIAN-Fluorene polymer, absorption bands at 303 nm and 314 nm are observed.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. Note that where specific protocols for this compound are not available, general procedures for fluorene derivatives are described and should be optimized for the specific compound and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (General):

  • Pulse Program: Standard single pulse.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (General):

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Gas Chromatography (GC)

Objective: To determine the purity of the compound.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

GC Conditions (General for Fluorene Derivatives):

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Detector Temperature: 280-300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100-150 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Injection Volume: 1 µL of a dilute solution in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Instrumentation: HPLC system with a UV detector.

HPLC Conditions (General for Fluorene Derivatives):

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40 °C.

  • Detection: UV at a wavelength of maximum absorbance for the fluorene chromophore (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL of a sample solution (e.g., 1 mg/mL in mobile phase).

Data Analysis: Purity is calculated based on the peak area percentage of the main component.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the characterization of this compound.

experimental_workflow_purity cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation prep Dissolve sample in appropriate solvent hplc HPLC Analysis (Reversed-Phase C18) prep->hplc Inject gc GC Analysis (Non-polar column) prep->gc Inject integrate Integrate peak areas hplc->integrate gc->integrate calculate Calculate area % of main peak integrate->calculate experimental_workflow_structure cluster_sample Sample cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_conclusion Conclusion sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., GC-MS) sample->ms ir FTIR Spectroscopy sample->ir nmr_info Carbon-Hydrogen Framework nmr->nmr_info ms_info Molecular Weight & Fragmentation Pattern ms->ms_info ir_info Functional Groups ir->ir_info structure Structural Confirmation nmr_info->structure ms_info->structure ir_info->structure

References

A Comparative Guide to HPLC and GC Methods for Purity Determination of 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 9,9-Bis(methoxymethyl)-9H-fluorene. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a key building block in the synthesis of advanced materials, including polymers for organic light-emitting diodes (OLEDs) and as an internal electron donor in Ziegler-Natta catalysts. Ensuring the purity of this compound is critical for the performance and reproducibility of these applications. Both HPLC and GC are powerful chromatographic techniques capable of assessing the purity of this compound. The choice between these methods depends on factors such as the nature of potential impurities, required sensitivity, and available instrumentation. This guide outlines established methodologies for both techniques, offering a direct comparison of their performance.

HPLC Method for Purity Determination

High-Performance Liquid Chromatography is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method is highly effective.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

GC Method for Purity Determination

Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound exhibits good thermal stability, GC offers a high-resolution alternative for purity assessment.[1] Several sources indicate that purity is often determined by GC.[2]

Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for aromatic compounds (e.g., 5%-phenyl-95%-dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Chromatographic Conditions:

ParameterValue
Carrier Gas Helium
Injector Temperature 280°C
Detector Temperature 300°C
Oven Temperature Program Initial 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to obtain a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method Comparison

The following table summarizes the key performance characteristics of the HPLC and GC methods for the purity determination of this compound.

ParameterHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Analysis Time Typically 10-30 minutes.Often faster, with run times of 15-25 minutes.
Resolution Good resolution for a wide range of impurities.Excellent resolution, especially for volatile impurities.
Sensitivity (Typical) ng to µg level, depending on the detector.pg to ng level with FID. A limit of quantification of approximately 50 μg/kg has been reported for GC-MS.[3]
Potential Impurities Detected Starting materials (fluorene, paraformaldehyde), intermediates (9,9-bis(hydroxymethyl)fluorene), and by-products from synthesis.Volatile impurities, residual solvents, and thermally stable by-products.
Advantages - Wide applicability- Room temperature operation prevents degradation of thermally sensitive impurities- Robust and reproducible- High resolution and efficiency- High sensitivity with FID- Lower cost of carrier gas compared to HPLC solvents
Disadvantages - Longer analysis times- Higher cost of solvents- Requires analyte to be thermally stable and volatile- Potential for degradation of thermally labile impurities in the injector

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for purity determination using HPLC and GC, and the logical relationship between the analytical techniques.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample & Reference dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Purity Determination Workflow.

gc_workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing sample_gc Weigh Sample & Reference dissolve_gc Dissolve in Dichloromethane sample_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc chromatogram_gc Obtain Chromatogram detect_gc->chromatogram_gc integrate_gc Integrate Peaks chromatogram_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc

GC Purity Determination Workflow.

logical_relationship compound This compound Purity Assessment hplc HPLC Analysis compound->hplc gc GC Analysis compound->gc hplc_adv Advantages: - Analyzes non-volatile & thermally labile impurities - Robust methodology hplc->hplc_adv gc_adv Advantages: - High resolution for volatile impurities - High sensitivity (FID) - Faster analysis gc->gc_adv

Choice of Analytical Method.

Conclusion

Both HPLC and GC are suitable and effective methods for determining the purity of this compound. The choice between the two techniques will be guided by the specific requirements of the analysis.

  • HPLC is recommended when a broad range of potential impurities, including non-volatile or thermally sensitive compounds, is expected. Its operation at ambient temperature ensures the integrity of the sample.

  • GC is the preferred method for achieving high resolution of volatile impurities and offers excellent sensitivity, particularly with an FID. Its faster analysis time can be advantageous for high-throughput screening. A purity of >98% has been reported using this method.[4]

For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound, leveraging the strengths of each method to detect a wider range of potential impurities.

References

A Comparative Performance Analysis: 9,9-Bis(methoxymethyl)-9H-fluorene versus Phthalate Electron Donors in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of Ziegler-Natta catalysis for polypropylene (B1209903) (PP) production, the choice of internal electron donor is a critical determinant of catalyst performance and the final polymer properties. For decades, phthalates, such as diisobutyl phthalate (B1215562) (DIBP), have been the industry standard. However, mounting regulatory pressures and the demand for higher-performance polymers have spurred the development of phthalate-free alternatives. Among these, 9,9-Bis(methoxymethyl)-9H-fluorene (BMMF) has emerged as a leading candidate, offering significant advantages in terms of thermal stability, catalyst activity, and the production of specialized polypropylene grades.

This guide provides an objective comparison of the performance of BMMF and traditional phthalate electron donors, supported by representative experimental data and detailed methodologies.

Executive Summary of Performance Comparison

The primary role of an internal electron donor in Ziegler-Natta catalysis is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity. Both BMMF and phthalates are effective in this regard, but their impact on other critical performance parameters differs significantly. BMMF is recognized as a high-performance, phthalate-free donor with superior thermal stability, making it ideal for producing high-performance PP with characteristics like high transparency, rigidity, and high melt flow.[1] A key advantage of BMMF-based catalysts is that they can often be utilized without an external electron donor, which simplifies the overall catalyst system.[1]

Conversely, phthalate-based systems are a mature technology but are facing increasing regulatory scrutiny due to health and environmental concerns.[1] While effective, they typically require the use of an external donor to achieve optimal performance.

Quantitative Performance Data

The following tables summarize typical performance data for Ziegler-Natta catalysts using BMMF and a common phthalate donor, Diisobutyl Phthalate (DIBP), in propylene (B89431) polymerization. The data is compiled from various studies to provide a representative comparison.

Table 1: Catalyst Activity and Polymer Properties

ParameterBMMF Internal DonorDIBP Internal Donor
Catalyst Activity (kg PP/g cat·h) 40 - 6025 - 40
Isotacticity Index (%) > 9895 - 98
Melt Flow Rate (MFR) (g/10 min) High (Controllable with H₂)Moderate (Controllable with H₂)
Polymer Crystallinity (%) 60 - 7055 - 65
Melting Temperature (Tm) (°C) 160 - 165158 - 163

Table 2: Molecular Weight Characteristics of Polypropylene

ParameterBMMF Internal DonorDIBP Internal Donor
Weight-Average Molecular Weight (Mw) ( g/mol ) 300,000 - 500,000400,000 - 600,000
Number-Average Molecular Weight (Mn) ( g/mol ) 80,000 - 120,000100,000 - 150,000
Polydispersity Index (PDI = Mw/Mn) 3.5 - 4.5 (Narrower)4.0 - 5.5 (Broader)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Preparation of MgCl₂-Supported Ziegler-Natta Catalyst

a) With this compound (BMMF) Internal Donor:

  • Anhydrous MgCl₂ (10 g) is ball-milled for 100 hours.

  • The milled MgCl₂ is suspended in 100 mL of anhydrous heptane (B126788) in a 250 mL glass reactor equipped with a mechanical stirrer and a reflux condenser, under a nitrogen atmosphere.

  • The suspension is cooled to 0°C, and 25 mL of TiCl₄ is added dropwise over 30 minutes.

  • The mixture is slowly heated to 65°C and stirred for 1 hour.

  • A solution of BMMF (0.8 g) in 20 mL of anhydrous heptane is added to the reactor.

  • The temperature is raised to 100°C and maintained for 2 hours.

  • The solid catalyst is collected by filtration, washed five times with 100 mL portions of anhydrous heptane at 60°C, and dried under vacuum.

b) With Diisobutyl Phthalate (DIBP) Internal Donor:

  • Follow steps 1-4 as described for the BMMF catalyst.

  • A solution of DIBP (1.2 mL) in 20 mL of anhydrous heptane is added to the reactor.

  • Follow steps 6-7 as described for the BMMF catalyst.

Propylene Polymerization
  • A 2 L stainless steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • The reactor is charged with 1 L of anhydrous heptane.

  • Triethylaluminum (TEAL) (2.0 mmol) as a co-catalyst is added. For the DIBP-based catalyst, an external donor such as cyclohexyl(methyl)dimethoxysilane (0.2 mmol) is also added.

  • The prepared solid catalyst (10 mg) is introduced into the reactor.

  • The reactor is pressurized with propylene to a total pressure of 7 atm.

  • The polymerization is carried out at 70°C for 2 hours with continuous stirring.

  • The reaction is terminated by venting the propylene and adding 10 mL of acidified ethanol (B145695).

  • The polymer is collected by filtration, washed with ethanol and acetone, and dried in a vacuum oven at 60°C.

Characterization of Polypropylene
  • Molecular Weight and Molecular Weight Distribution (GPC): Determined by high-temperature gel permeation chromatography (GPC) using 1,2,4-trichlorobenzene (B33124) as the solvent at 150°C. The system is calibrated with polystyrene standards.

  • Isotacticity (¹³C NMR): Measured by ¹³C Nuclear Magnetic Resonance spectroscopy on a 10% (w/v) solution of the polymer in 1,1,2,2-tetrachloroethane-d₂ at 120°C. The isotacticity is determined from the intensity of the mmmm pentad peak.

  • Thermal Properties (DSC): Analyzed using Differential Scanning Calorimetry (DSC). Samples are heated from 25°C to 200°C at a rate of 10°C/min, held for 5 minutes to erase thermal history, cooled to 25°C at the same rate, and then reheated to 200°C at 10°C/min. The melting temperature (Tm) and crystallinity are determined from the second heating scan.

Visualizing the Process and Logic

The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the context of this comparison.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Propylene Polymerization cluster_characterization Polymer Characterization MgCl2 Anhydrous MgCl₂ TiCl4 TiCl₄ MgCl2->TiCl4 Ball Mill & Suspend BMMF BMMF Solution TiCl4->BMMF Add Donor DIBP DIBP Solution TiCl4->DIBP Add Donor Cat_BMMF BMMF-based Catalyst BMMF->Cat_BMMF Heat & Wash Cat_DIBP DIBP-based Catalyst DIBP->Cat_DIBP Heat & Wash Heptane Heptane Cat_BMMF->Heptane Cat_DIBP->Heptane TEAL TEAL Heptane->TEAL + Co-catalyst Propylene Propylene TEAL->Propylene + Monomer PP_BMMF Polypropylene (from BMMF) Propylene->PP_BMMF PP_DIBP Polypropylene (from DIBP) Propylene->PP_DIBP GPC GPC Analysis PP_BMMF->GPC NMR ¹³C NMR Analysis PP_BMMF->NMR DSC DSC Analysis PP_BMMF->DSC PP_DIBP->GPC PP_DIBP->NMR PP_DIBP->DSC Data Performance Data GPC->Data NMR->Data DSC->Data

Caption: Experimental workflow for catalyst synthesis, polymerization, and characterization.

Performance_Comparison cluster_advantages Performance Advantages cluster_disadvantages Considerations BMMF This compound (BMMF) High_Activity Higher Catalyst Activity BMMF->High_Activity High_Isotacticity Higher Isotacticity BMMF->High_Isotacticity Narrow_PDI Narrower MWD (PDI) BMMF->Narrow_PDI High_Thermal_Stability Superior Thermal Stability BMMF->High_Thermal_Stability No_External_Donor Often No External Donor Needed BMMF->No_External_Donor High_Performance_PP High-Performance PP (Transparent, Rigid, High Flow) BMMF->High_Performance_PP Phthalate Phthalate Donors (e.g., DIBP) Mature_Tech Mature Technology Phthalate->Mature_Tech Regulatory_Concerns Regulatory Scrutiny (REACH, RoHS) Phthalate->Regulatory_Concerns Requires_External_Donor Requires External Donor Phthalate->Requires_External_Donor Broader_PDI Broader MWD (PDI) Phthalate->Broader_PDI

Caption: Logical relationship of performance characteristics for BMMF vs. Phthalates.

Conclusion

The transition from phthalate-based internal electron donors to phthalate-free alternatives like this compound represents a significant advancement in Ziegler-Natta catalysis. BMMF not only addresses the regulatory concerns associated with phthalates but also offers superior performance in terms of catalyst activity, thermal stability, and the ability to produce polypropylene with a narrower molecular weight distribution and specialized properties. While phthalates remain a viable and mature technology for general-purpose polypropylene, BMMF provides a compelling alternative for the production of high-performance grades and simplifies the overall catalyst system by often eliminating the need for an external donor. The choice between these donors will ultimately depend on the specific application requirements, regulatory landscape, and desired polymer characteristics.

References

A Comparative Guide to Diether Electron Donors in Catalysis: 9,9-Bis(methoxymethyl)-9H-fluorene vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electron donor is a critical step in optimizing Ziegler-Natta catalysis for the production of stereoregular polymers like isotactic polypropylene (B1209903). This guide provides an objective comparison of the high-performance diether electron donor, 9,9-Bis(methoxymethyl)-9H-fluorene (BMMF), against other conventional diether electron donors.

The role of an internal electron donor in Ziegler-Natta catalysis is pivotal. It directly influences the catalyst's activity, stereoselectivity, and the resulting polymer's properties, such as isotacticity, molecular weight, and molecular weight distribution. Historically, phthalates were the dominant choice, but regulatory pressures have spurred the development of phthalate-free alternatives, with diethers emerging as a prominent class.

Among the diethers, this compound distinguishes itself through its rigid fluorene (B118485) core and flexible ether functionalities. This unique structure imparts superior performance characteristics compared to more conventional 1,3-diether compounds.

Performance Comparison: BMMF vs. Other Diether Donors

The following table summarizes the key performance indicators of Ziegler-Natta catalysts prepared with BMMF compared to a representative conventional 1,3-diether internal electron donor. The data presented is compiled from various studies and patents to provide a comparative overview.

Performance MetricThis compound (BMMF)Conventional 1,3-Diethers (e.g., 2-isopropyl-2-isopentyl-1,3-dimethoxypropane)
Catalyst Activity (kg PP/g cat) High (up to 130)[1]Moderate to High
Isotacticity Index (%) Very High (>97)[1]High
Polymer Properties Produces polypropylene with a narrow molecular weight distribution and good mechanical properties.[2]Can produce polypropylene with a narrow molecular weight distribution and high isotacticity.[3]
Hydrogen Response GoodStrong
External Donor Requirement Often not required, simplifying catalyst formulation.Often not required.
Key Features High thermal stability, results in highly transparent polypropylene, phthalate-free.Phthalate-free, suitable for high melt flow rate applications.

The Role of Internal Donors in Ziegler-Natta Catalysis

The internal electron donor plays a crucial role in determining the stereospecificity of the Ziegler-Natta catalyst. The donor molecule adsorbs onto the MgCl₂ support, influencing the coordination of TiCl₄ and, consequently, the structure of the active sites. The rigidity and steric hindrance provided by the donor are key to controlling the stereoregular insertion of the propylene (B89431) monomer.

G cluster_polymerization Polymerization Process MgCl2_Support MgCl2 Support TiCl4 TiCl4 (Active Site Precursor) TiCl4->MgCl2_Support Coordinates to form active sites Polymerization Stereospecific Polymerization TiCl4->Polymerization Catalyzes Internal_Donor Internal Electron Donor (e.g., BMMF) Internal_Donor->MgCl2_Support Adsorbs & modifies surface Internal_Donor->TiCl4 Influences stereospecificity Propylene Propylene Monomer Propylene->Polymerization Polypropylene Isotactic Polypropylene Polymerization->Polypropylene

Caption: Logical workflow of a Ziegler-Natta catalyst system.

Experimental Protocols

The following are generalized experimental protocols for the preparation of a MgCl₂-supported Ziegler-Natta catalyst with a diether internal donor and subsequent propylene polymerization.

Catalyst Preparation
  • Support Preparation : A spherical MgCl₂·nEtOH adduct is prepared by reacting magnesium metal with ethanol.

  • Titanation : The MgCl₂·nEtOH support is dispersed in an excess of TiCl₄ at a low temperature (e.g., -15 °C).

  • Internal Donor Addition : The desired internal electron donor (e.g., this compound) is added to the suspension.

  • Heating and Aging : The temperature is gradually raised to 90-110 °C and maintained for a specified period (e.g., 1-2.5 hours) to facilitate the reaction and catalyst formation.

  • Washing : The resulting solid catalyst is thoroughly washed with a hydrocarbon solvent (e.g., toluene (B28343) and n-hexane) to remove unreacted TiCl₄ and other byproducts.

  • Drying : The final catalyst is dried under vacuum to yield a free-flowing powder.

Propylene Polymerization
  • Reactor Preparation : A stainless-steel reactor is purged with nitrogen and evacuated to remove moisture and oxygen.

  • Component Addition : A specified amount of a hydrocarbon solvent (e.g., n-heptane), a co-catalyst (e.g., triethylaluminum, TEAl), and the prepared Ziegler-Natta catalyst are introduced into the reactor. An external electron donor may be added at this stage if required.

  • Pre-polymerization : A small amount of propylene and hydrogen (as a chain transfer agent) are introduced to the reactor at a controlled pressure for a short duration (e.g., 20 minutes).

  • Polymerization : The main polymerization is carried out by feeding propylene monomer to the reactor at a set temperature and pressure for the desired reaction time.

  • Termination and Product Recovery : The polymerization is terminated by adding an alcohol (e.g., ethanol). The resulting polypropylene powder is filtered, washed, and dried.

Structural Influence on Performance

The superior performance of BMMF can be attributed to its molecular structure. The rigid fluorene group provides a well-defined and sterically hindered environment around the active titanium centers. This rigidity is crucial for enforcing the stereospecific insertion of propylene monomers, leading to high isotacticity. The methoxymethyl groups, with their ether linkages, provide the necessary electron-donating capability to stabilize the active sites.

G Donor_Structure Internal Donor Structure Rigidity Molecular Rigidity (e.g., Fluorene Core) Donor_Structure->Rigidity Flexibility Conformational Flexibility (e.g., 1,3-Diethers) Donor_Structure->Flexibility Steric_Hindrance Steric Hindrance Donor_Structure->Steric_Hindrance Electronic_Effects Electronic Effects (Ether Groups) Donor_Structure->Electronic_Effects Stereoselectivity Stereoselectivity Rigidity->Stereoselectivity enhances Flexibility->Stereoselectivity can decrease Steric_Hindrance->Stereoselectivity improves Activity Activity Electronic_Effects->Activity modulates Catalyst_Performance Catalyst Performance Polymer_Properties Polymer Properties Activity->Polymer_Properties Isotacticity Isotacticity Stereoselectivity->Isotacticity determines MWD Molecular Weight Distribution Stereoselectivity->MWD influences

References

Comparative Study of Fluorene Derivatives as Internal Electron Donors in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance and mechanisms of fluorene-based internal electron donors reveals their potential to enhance stereoselectivity and activity in polypropylene (B1209903) production.

Researchers in the field of polymer science are continually seeking to optimize Ziegler-Natta (Z-N) catalyst systems to achieve greater control over polypropylene's properties. Internal electron donors (IEDs) play a pivotal role in these systems, directly influencing catalyst activity, stereospecificity, and the resulting polymer's molecular weight distribution. Among the various classes of IEDs, fluorene (B118485) derivatives have emerged as a promising alternative to traditional phthalates, offering high performance and improved thermal stability. This guide provides a comparative analysis of different fluorene derivatives, presenting key performance data, detailed experimental protocols, and insights into their mechanism of action.

Performance Comparison of Fluorene Derivatives

The performance of a Ziegler-Natta catalyst is critically dependent on the choice of the internal electron donor. Fluorene derivatives, particularly 9,9-bis(alkoxymethyl)fluorenes, have demonstrated exceptional capabilities in enhancing catalyst performance. A comparative study of various internal donors highlights the efficacy of fluorene-based compounds.

Internal DonorCatalyst Activity (kg PP/g cat)Isotacticity Index (%)Melt Flow Index (g/10 min)
9,9-bis(methoxymethyl)fluorene (BMMF)35.898.58.5
Diethyl 2,3-diisopropylsuccinate30.297.86.2
Diisobutyl phthalate (B1215562) (DIBP)28.596.55.8

Table 1: Comparative performance of a Ziegler-Natta catalyst with different internal electron donors in propylene (B89431) polymerization. Data is illustrative and compiled from various sources; direct comparison may vary based on specific experimental conditions.

Studies have shown that catalysts employing 9-alkoxymethyl-fluorencarbonsaeure-(9)-esters as internal donors exhibit equivalent or even higher activity and better stereospecificity compared to those using 9,9-bis(methoxymethyl)fluorene (BMMF) or other conventional donors like dibutyl phthalate and diisopropyl succinate (B1194679) under similar preparation and polymerization conditions.[1] This suggests that modifications to the fluorene structure can further tune the catalyst's performance.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the comparative assessment of catalyst performance. Below are representative protocols for the synthesis of a fluorene-based internal donor, the preparation of the Ziegler-Natta catalyst, and the subsequent propylene polymerization.

Synthesis of 9,9-bis(hydroxymethyl)fluorene

A foundational precursor for many fluorene-based internal donors is 9,9-bis(hydroxymethyl)fluorene. A common synthesis route involves the following steps:

  • A mixture of paraformaldehyde in an alcoholic solvent is prepared.

  • A sodium alkoxide solution is added to this mixture.

  • Solid fluorene is then added to the reaction mixture.

  • The reaction is allowed to proceed, followed by quenching with an acid.

  • The resulting mixture is combined with water to precipitate crude 9,9-bis(hydroxymethyl)fluorene.

  • The crude product is filtered and can be further purified by recrystallization.[2]

Ziegler-Natta Catalyst Preparation

The preparation of the solid catalyst component involves the deposition of a titanium compound and the internal electron donor onto a magnesium chloride support:

  • A stainless steel reactor is purged with nitrogen.

  • Titanium tetrachloride (TiCl₄) is introduced into the reactor at 0°C.

  • A magnesium chloride-ethanol adduct (MgCl₂·xEtOH) is added, and the temperature is raised to 40°C.

  • The fluorene-based internal electron donor is added at a specific molar ratio relative to magnesium.

  • The mixture is stirred at 110°C for 1 hour.

  • Stirring is stopped, the supernatant is removed, and fresh TiCl₄ is added.

  • The reaction continues at 110°C for 30 minutes, followed by washing and drying to obtain the final catalyst.[3]

Propylene Polymerization

The evaluation of the catalyst's performance is conducted through propylene polymerization:

  • A stainless steel Buchi reactor is purged with nitrogen.

  • n-heptane, the cocatalyst (e.g., triethylaluminum), the solid catalyst, and an external donor (if required) are added in order.

  • In a pre-polymerization step, a calculated amount of hydrogen and propylene monomer are introduced, and the pressure is maintained at 2 bar for 20 minutes.

  • For the main polymerization, the temperature and pressure are raised to the desired conditions (e.g., 70°C and 7 bar), and the reaction is allowed to proceed for a set duration (e.g., 1 hour).

  • The reaction is then terminated, and the resulting polymer is collected, dried, and characterized.[3]

Mechanism of Action and Stereoregulation

The effectiveness of fluorene derivatives as internal electron donors is rooted in their specific interactions with the components of the Ziegler-Natta catalyst. Computational studies have provided valuable insights into the mechanism at a molecular level.

Fluorene-based donors, which are a type of diether, are believed to coordinate to the magnesium chloride support in a "zip" or chelating fashion.[4] This coordination is thought to preferentially occur on the (110) surfaces of the MgCl₂ crystals.[5][6] This selective binding plays a crucial role in the formation and stabilization of the active sites for polymerization.

The proposed mechanism for stereoregulation by fluorene-based internal donors can be visualized as a multi-step process:

G cluster_0 Catalyst Formation cluster_1 Polymerization cluster_2 Stereocontrol Mechanism MgCl2 MgCl2 Support (110) surface Fluorene Fluorene Donor MgCl2->Fluorene Coordination ActiveSite Stereospecific Active Site MgCl2->ActiveSite TiCl4 TiCl4 Fluorene->TiCl4 Interaction Fluorene->ActiveSite TiCl4->MgCl2 Adsorption TiCl4->ActiveSite Propylene Propylene Monomer ActiveSite->Propylene Coordination & Insertion StericHindrance Steric Hindrance from Fluorene Polymer Isotactic Polypropylene Propylene->Polymer Chain Growth MonomerOrientation Controlled Monomer Orientation StericHindrance->MonomerOrientation IsotacticInsertion Isotactic Insertion MonomerOrientation->IsotacticInsertion IsotacticInsertion->Polymer

Figure 1: Proposed mechanism of stereoregulation by fluorene donors.

The bulky fluorene moiety, positioned in proximity to the titanium active center, creates significant steric hindrance. This steric environment dictates a specific orientation for the incoming propylene monomer, favoring a consistent insertion that leads to the formation of highly isotactic polypropylene. The rigidity of the fluorene structure is believed to be a key factor in maintaining this stereocontrol throughout the polymerization process.

References

The Influence of 9,9-Bis(methoxymethyl)-9H-fluorene on Polypropylene's Molecular Weight Distribution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular weight distribution (MWD) of polypropylene (B1209903) is a critical parameter that dictates its physical properties and, consequently, its suitability for various applications. The choice of internal electron donor in the Ziegler-Natta catalyst system plays a pivotal role in controlling this distribution. This guide provides an objective comparison of the performance of 9,9-Bis(methoxymethyl)-9H-fluorene (BMMF), a high-performance, phthalate-free internal donor, with other common alternatives, supported by experimental data.

Performance Comparison of Internal Electron Donors

This compound is a diether-based internal electron donor that has gained prominence for its ability to produce polypropylene with high isotacticity and a narrow molecular weight distribution.[1][2] This contrasts with other classes of internal donors, such as phthalates and succinates, which tend to yield broader MWDs. The table below summarizes the quantitative impact of different internal donors on the polydispersity index (PDI) of polypropylene, a measure of the breadth of the molecular weight distribution. A lower PDI value indicates a narrower MWD.

Internal Electron DonorExternal DonorMw/Mn (PDI)Reference
9,9-Bis(methoxymethyl)-fluorene (BMMF)Cyclohexyl methyl dimethoxy silane (B1218182) (C)5.7[3]
9,9-Bis(methoxymethyl)-fluorene (BMMF)9,9-Bis(methoxymethyl)-fluorene (B)6.5[3]
9,9-Bis(methoxymethyl)-fluorene (BMMF)Diethyl-2,3-diisopropyl succinate (B1194679) (I)6.9[3]
Diethyl-2,3-diisopropyl succinateCyclohexyl methyl dimethoxy silane (C)7.5[3]
Diethyl-2,3-diisopropyl succinate9,9-Bis(methoxymethyl)-fluorene (B)6.9[3]
Diethyl-2,3-diisopropyl succinateDiethyl-2,3-diisopropyl succinate (I)7.8[3]

Table 1: Comparison of the Polydispersity Index (Mw/Mn) of Polypropylene Synthesized with Different Internal and External Donors.[3]

The data clearly indicates that the use of this compound as an internal donor, particularly in combination with a conventional alkoxysilane external donor, results in a narrower molecular weight distribution compared to the succinate-based internal donor.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of polypropylene with different internal electron donors.

Propylene (B89431) Polymerization with Ziegler-Natta Catalyst

This protocol is a representative example of slurry polymerization of propylene.

Materials:

  • Propylene (polymerization grade)

  • n-Heptane (solvent, dried and deoxygenated)

  • Triethylaluminum (TEAl) (cocatalyst)

  • Ziegler-Natta catalyst precursor (e.g., MgCl₂-supported TiCl₄ with an internal donor)

  • External electron donor (e.g., Cyclohexyl methyl dimethoxy silane)

  • Hydrogen (for molecular weight control)

  • Nitrogen (for inert atmosphere)

Procedure:

  • A 1-liter stainless steel autoclave reactor is thoroughly dried and purged with nitrogen.[3][4]

  • 400 mL of n-heptane is introduced into the reactor.[3]

  • The desired amount of TEAl, the external donor, and the Ziegler-Natta catalyst are added to the reactor in that order.[3][4]

  • The reactor is pressurized with propylene to a specific pressure (e.g., 2 bar) and a pre-polymerization step is carried out for a short duration (e.g., 20 minutes) to allow for controlled catalyst activation and morphology development.[3]

  • The reactor temperature and pressure are then raised to the desired polymerization conditions (e.g., 70°C and 8 bar).[4]

  • Propylene is continuously fed to the reactor to maintain a constant pressure.

  • After the desired polymerization time, the reaction is terminated by venting the propylene and adding a quenching agent (e.g., acidified ethanol).

  • The resulting polypropylene powder is filtered, washed with ethanol (B145695) and n-hexane, and dried in a vacuum oven.

Determination of Molecular Weight Distribution by High-Temperature Gel Permeation Chromatography (HT-GPC)

HT-GPC is the standard method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polypropylene.[5][6]

Instrumentation:

  • High-Temperature Gel Permeation Chromatograph (HT-GPC) system equipped with a refractive index (RI) detector.[5][6]

  • GPC columns suitable for high-temperature polyolefin analysis.

Procedure:

  • Sample Preparation: A small amount of the polypropylene sample (typically 5-10 mg) is dissolved in a suitable solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), at an elevated temperature (e.g., 135-150°C).[7] The concentration is typically in the range of 2-10 mg/mL.[7]

  • Filtration: The hot polymer solution is filtered through a high-temperature resistant filter (e.g., 0.2-0.45 µm PTFE) to remove any insoluble particles.[7]

  • Injection: The filtered sample solution is injected into the HT-GPC system.

  • Separation: The polymer molecules are separated based on their hydrodynamic volume as they pass through the GPC columns. Larger molecules elute first, followed by smaller molecules.

  • Detection: The concentration of the eluting polymer is monitored by the RI detector.

  • Calibration and Analysis: The system is calibrated using narrow MWD polystyrene standards. The molecular weight of the polypropylene is then calculated using the universal calibration principle and Mark-Houwink parameters. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined from the resulting chromatogram.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Experimental_Workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_polymerization Propylene Polymerization cluster_analysis GPC Analysis MgCl2 MgCl₂ Support Catalyst_Precursor Ziegler-Natta Catalyst Precursor MgCl2->Catalyst_Precursor TiCl4 TiCl₄ TiCl4->Catalyst_Precursor Internal_Donor Internal Donor (e.g., BMMF) Internal_Donor->Catalyst_Precursor Catalyst_Precursor_Poly Catalyst Precursor Polypropylene Polypropylene Product Catalyst_Precursor_Poly->Polypropylene TEAl TEAl (Cocatalyst) TEAl->Polypropylene External_Donor External Donor External_Donor->Polypropylene Propylene Propylene Monomer Propylene->Polypropylene PP_Sample Polypropylene Sample Dissolution Dissolution in TCB PP_Sample->Dissolution Filtration Filtration Dissolution->Filtration HT_GPC HT-GPC System Filtration->HT_GPC MWD_Data Mn, Mw, PDI Data HT_GPC->MWD_Data

Caption: Experimental workflow from catalyst synthesis to MWD analysis.

Signaling_Pathway cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs BMMF This compound (BMMF) ZN_Catalyst Ziegler-Natta Catalyst System BMMF->ZN_Catalyst Alternatives Alternative Internal Donors (Phthalates, Succinates) Alternatives->ZN_Catalyst Polymerization Propylene Polymerization ZN_Catalyst->Polymerization Narrow_MWD Polypropylene with Narrow MWD (Lower PDI) Polymerization->Narrow_MWD with BMMF Broad_MWD Polypropylene with Broad MWD (Higher PDI) Polymerization->Broad_MWD with Alternatives

Caption: Logical relationship of internal donors to polypropylene MWD.

References

A Comparative Performance Analysis of Fluorene-Based Host Materials in OLED Devices

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Organic Electronics

The development of efficient and stable host materials is paramount for advancing Organic Light-Emitting Diode (OLED) technology. Fluorene (B118485) derivatives, characterized by a wide energy gap, high thermal stability, and a high triplet energy state, are a prominent class of materials investigated for this purpose. This guide provides a comparative benchmark of a representative high-performance fluorene-based host material against established, non-fluorene alternatives.

While this report aims to benchmark the performance of 9,9-Bis(methoxymethyl)-9H-fluorene (BMMF), a comprehensive review of published literature reveals that its primary application lies in its use as an internal electron donor for Ziegler-Natta catalysts and as a chemical intermediate. There is a notable absence of experimental data pertaining to its use and performance within the active layers of an OLED device.

Therefore, to provide a valuable comparison for researchers, this guide will benchmark the performance of a well-documented, high-efficiency spirofluorene-based host, spiro[fluorene-9,9'-xanthene] (SFX-PF) , against the widely-used host material 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) . This comparison will offer insights into the relative advantages of advanced fluorene architectures in phosphorescent OLEDs (PhOLEDs).

Comparative Performance Data

The performance of a host material is critically evaluated by fabricating it into a device and measuring its key electroluminescent metrics. The following tables summarize the performance of the spirofluorene host SFX-PF in both green and blue PhOLEDs and compares the green device performance to a standard CBP-hosted device.

Table 1: Performance of Spirofluorene Host (SFX-PF) in Green and Blue PhOLEDs

Performance Metric Green PhOLED (Ir(ppy)₃ dopant) Blue PhOLED (FIrpic dopant)
Maximum External Quantum Efficiency (EQE) 13.2% 7.5%
Maximum Current Efficiency 47.9 cd/A 12.8 cd/A
Maximum Power Efficiency 45.4 lm/W 11.3 lm/W

| Turn-on Voltage | 3.0 V | 2.8 V |

Data sourced from a study on spiro[fluorene-9,9'-xanthene]-based host materials.

Table 2: Comparative Performance in Green PhOLEDs: Spirofluorene (SFX-PF) vs. CBP

Performance Metric SFX-PF Host CBP Host (Reference)
Maximum External Quantum Efficiency (EQE) 13.2% ~19-23% (Typical)
Maximum Current Efficiency 47.9 cd/A ~60-80 cd/A (Typical)
Maximum Power Efficiency 45.4 lm/W ~45-70 lm/W (Typical)

| Turn-on Voltage | 3.0 V | ~3.5 V (Typical) |

Note: CBP performance data is aggregated from typical literature values for green PhOLEDs to provide a general benchmark. Direct side-by-side comparisons under identical fabrication conditions are ideal for precise evaluation.[1]

The data indicates that while advanced fluorene hosts like SFX-PF are highly effective, particularly for achieving low turn-on voltages, benchmark materials like CBP and its derivatives often demonstrate higher overall efficiencies in optimized device structures.[1] The performance of fluorene hosts is significantly influenced by the specific substituents at the C-9 position, which affect the material's thermal stability, charge transport characteristics, and triplet energy.

Experimental Protocols

The following is a generalized protocol for the fabrication of a multilayer phosphorescent OLED, which is essential for benchmarking the performance of host materials like fluorene derivatives and CBP.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are used as the anode.

  • The substrates are sequentially cleaned in an ultrasonic bath using deionized water, acetone, and isopropanol, each for 15 minutes.

  • After sonication, the substrates are dried using a high-purity nitrogen stream.

  • Immediately before loading into the deposition chamber, the ITO surface is treated with UV-ozone for 10-15 minutes to remove organic residues and increase its work function, which facilitates efficient hole injection.[2]

2. Organic Layer and Cathode Deposition:

  • All organic layers and the metal cathode are deposited sequentially in a high-vacuum chamber (pressure < 10⁻⁶ Torr) via thermal evaporation without breaking the vacuum.

  • Hole Injection Layer (HIL): A ~30 nm layer of a material like 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA) is deposited onto the ITO anode.[2]

  • Hole Transport Layer (HTL): A ~40 nm layer of 4,4'-bis(N-(1-naphthyl)-N-phenylamino)biphenyl (NPB) is deposited on the HIL.[2]

  • Emissive Layer (EML): The host material (e.g., SFX-PF or CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃ for green) are co-evaporated from separate sources. The doping concentration is precisely controlled (typically 6-10%) by monitoring the deposition rates with quartz crystal microbalances. The EML thickness is typically 20-30 nm.[2]

  • Electron Transport Layer (ETL): A ~30 nm layer of an electron-transporting material like 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) or Tris(8-hydroxyquinoline)aluminum (Alq₃) is deposited on the EML.[2][3]

  • Electron Injection Layer (EIL): A thin (~1 nm) layer of lithium fluoride (B91410) (LiF) is deposited to lower the electron injection barrier.[2]

  • Cathode: A ~100 nm layer of aluminum (Al) is deposited through a shadow mask to define the device's active area (typically 2-4 mm²).[2]

3. Encapsulation:

  • To prevent degradation from atmospheric moisture and oxygen, the completed device is immediately transferred to a nitrogen-filled glovebox.

  • The device is encapsulated using a glass lid and a UV-curable epoxy resin.

Visualizations

OLED Device Architecture

The diagram below illustrates the typical multilayer structure of a phosphorescent OLED used for testing host materials.

OLED_Structure cluster_layers OLED Device Layers cluster_charge Charge Carrier Flow Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (e.g., TmPyPB) EIL->ETL EML Emissive Layer (Host + Dopant) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL light Light Emission EML->light HIL Hole Injection Layer (e.g., 2-TNATA) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate h Holes Anode->h e Electrons e->Cathode

Caption: A typical multilayer PhOLED device structure.

Benchmarking Workflow

This diagram outlines the logical workflow for comparing the performance of a new fluorene-based host material against an established standard.

Benchmarking_Workflow Start Select Host Materials: - Representative Fluorene (e.g., SFX-PF) - Standard (e.g., CBP) Fabrication Fabricate OLED Devices (Identical Architecture) Start->Fabrication DeviceA Device A: Fluorene Host Fabrication->DeviceA DeviceB Device B: Standard Host Fabrication->DeviceB Measurement Electroluminescence Characterization DeviceA->Measurement DeviceB->Measurement JVL Current Density- Voltage-Luminance (J-V-L) Measurement->JVL EQE External Quantum Efficiency (EQE) Measurement->EQE Lifetime Operational Lifetime Measurement->Lifetime Analysis Comparative Analysis JVL->Analysis EQE->Analysis Lifetime->Analysis Conclusion Performance Conclusion Analysis->Conclusion

Caption: Workflow for benchmarking OLED host materials.

Energy Level Diagram and Exciton Confinement

Effective host materials must have a higher triplet energy than the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer, a process that quenches luminescence.

Energy_Levels cluster_host Host Material (e.g., Fluorene Derivative) cluster_dopant Phosphorescent Dopant (e.g., Ir(ppy)₃) Host_S1 Singlet (S1) Dopant_S1 Singlet (S1) Host_S1->Dopant_S1 Förster Transfer (Singlets) Host_T1 Triplet (T1) Dopant_T1 Triplet (T1) Host_T1->Dopant_T1 Dexter Transfer (Triplets) Dopant_T1->ground Phosphorescence (Light Emission)

Caption: Energy transfer in a host-dopant system.

References

A Spectroscopic Comparison of 9,9-Bis(methoxymethyl)-9H-fluorene and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 9,9-Bis(methoxymethyl)-9H-fluorene and its synthetic precursors, 9H-fluorene and 9,9-bis(hydroxymethyl)-9H-fluorene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate the identification and characterization of these compounds. The spectroscopic data presented includes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Chemical Structures and Synthesis Pathway

The synthesis of this compound typically begins with the functionalization of 9H-fluorene. The process involves a hydroxymethylation step to form 9,9-bis(hydroxymethyl)-9H-fluorene, followed by an etherification reaction to yield the final product. This synthetic route allows for the modification of the fluorene (B118485) core at the C-9 position, a key feature for its application in various fields, including as an internal electron donor in Ziegler-Natta catalysts.

Synthesis_Pathway Synthesis of this compound 9H-fluorene 9H-fluorene 9,9-bis(hydroxymethyl)-9H-fluorene 9,9-bis(hydroxymethyl)-9H-fluorene 9H-fluorene->9,9-bis(hydroxymethyl)-9H-fluorene Hydroxymethylation This compound This compound 9,9-bis(hydroxymethyl)-9H-fluorene->this compound Etherification

Synthetic pathway from 9H-fluorene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectroscopy Data
CompoundProton TypeChemical Shift (δ, ppm)
9H-fluorene Aromatic (H1, H4, H5, H8)~7.8
Aromatic (H2, H3, H6, H7)~7.3 - 7.4
Methylene (CH ₂)~3.9
9,9-bis(hydroxymethyl)-9H-fluorene Aromatic7.75 - 7.30 (m)
Methylene (CH ₂OH)3.90 (d)
Hydroxyl (OH )2.55 (t)
This compound Aromatic7.68 - 7.29 (m)
Methylene (CH ₂OCH₃)3.65 (s)
Methoxy (OCH ₃)3.25 (s)
¹³C NMR Spectroscopy Data
CompoundCarbon TypeChemical Shift (δ, ppm)
9H-fluorene Aromatic (C4a, C4b)~143.5
Aromatic (C8a, C9a)~141.5
Aromatic (C2, C3, C6, C7)~126.7
Aromatic (C1, C4, C5, C8)~119.8
Methylene (C H₂)~36.7
9,9-bis(hydroxymethyl)-9H-fluorene Aromatic (C4a, C4b)147.0
Aromatic (C8a, C9a)140.5
Aromatic (C2, C3, C6, C7)127.5
Aromatic (C1, C4, C5, C8)120.0
Quaternary (C 9)58.0
Methylene (C H₂OH)68.0
This compound Aromatic (C4a, C4b)147.5
Aromatic (C8a, C9a)140.2
Aromatic (C2, C3, C6, C7)127.2
Aromatic (C1, C4, C5, C8)119.8
Quaternary (C 9)54.5
Methylene (C H₂OCH₃)75.8
Methoxy (OC H₃)59.1
FT-IR Spectroscopy Data
CompoundFunctional GroupAbsorption Band (cm⁻¹)
9H-fluorene C-H stretch (aromatic)3060 - 3020
C-H stretch (aliphatic, CH₂)2920
C=C stretch (aromatic)1610, 1450
C-H bend (aromatic)740
9,9-bis(hydroxymethyl)-9H-fluorene O-H stretch (broad)~3350
C-H stretch (aromatic)3060 - 3030
C-H stretch (aliphatic, CH₂)2880
C=C stretch (aromatic)1600, 1450
C-O stretch1020
C-H bend (aromatic)740
This compound C-H stretch (aromatic)3060 - 3030
C-H stretch (aliphatic, CH₂)2920
C-H stretch (aliphatic, OCH₃)2820
C=C stretch (aromatic)1600, 1450
C-O-C stretch (ether)1100
C-H bend (aromatic)740
UV-Vis Spectroscopy Data
CompoundSolventλmax (nm)
9H-fluorene Ethanol266, 289, 301
9,9-bis(hydroxymethyl)-9H-fluorene Ethanol~265, 290, 300
This compound Ethanol~265, 290, 300

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the analyte (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg of sample in 0.5-0.7 mL deuterated solvent Transfer to Tube Transfer solution to NMR tube Dissolve Sample->Transfer to Tube Acquire Spectra Record 1H and 13C spectra on NMR spectrometer Transfer to Tube->Acquire Spectra Process Data Process raw data (FT, phasing, baseline correction) Acquire Spectra->Process Data Reference Spectra Reference chemical shifts to TMS Process Data->Reference Spectra

A typical workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are typically recorded using the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are obtained by dissolving a small amount of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) to a known concentration. The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is reported.

A Comparative Guide to the Quantitative Analysis of 9,9-Bis(methoxymethyl)-9H-fluorene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and materials science, the precise quantification of chemical compounds is paramount to ensuring safety, efficacy, and quality. For 9,9-Bis(methoxymethyl)-9H-fluorene, a key building block in polymer chemistry and organic electronics, accurate assay determination is critical. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. We will delve into the experimental protocols, present a comparative analysis of their performance, and provide visualizations to clarify the workflows.

Methodology Comparison

The choice of analytical technique for the assay of this compound is contingent on several factors, including the required accuracy, precision, sample throughput, and the availability of a specific reference standard for the analyte.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of atomic nuclei.Separation based on polarity and interaction with a stationary phase, followed by UV detection.Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection (FID).
Quantification Absolute quantification using a certified internal standard. Does not require a this compound standard.Relative quantification against a specific reference standard of this compound.Relative quantification against a specific reference standard of this compound.
Accuracy High (typically >99%)High (typically 98-102% recovery)High (typically 98-102% recovery)
Precision (%RSD) High (<1%)High (<2%)High (<2%)
Linearity (R²) Excellent (>0.999)Excellent (>0.999)Excellent (>0.999)
Limit of Detection (LOD) ~0.1-1 mg/mL~1-10 µg/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~0.5-5 mg/mL~5-50 µg/mL~5-50 ng/mL
Sample Throughput ModerateHighHigh
Destructive NoYesYes
Structural Info YesNoNo

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Quantitative NMR (qNMR) Protocol

qNMR offers the distinct advantage of being a primary ratio method, allowing for quantification without a specific reference standard of the analyte. An internal standard of known purity and concentration is used for the determination of the assay of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions:

      • Use a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value).

      • Employ a 90° pulse angle.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxymethyl protons, -OCH₃) and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum under quantitative conditions transfer->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity integrate->calculate

Workflow for quantitative analysis by ¹H qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for purity determination, relying on the separation of components in a mixture followed by their detection. For quantitative analysis, a reference standard of this compound is required. A patent for the synthesis of this compound mentions the use of HPLC for purity determination, indicating its suitability[1].

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 265 nm)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution. Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the calibration standards and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution and record the peak area of the this compound peak.

    • Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare calibration standards inject_standards Inject standards prep_standards->inject_standards prep_sample Prepare sample solution inject_sample Inject sample prep_sample->inject_sample calibration_curve Generate calibration curve inject_standards->calibration_curve calculate Calculate purity inject_sample->calculate calibration_curve->calculate

Workflow for quantitative analysis by HPLC.
Gas Chromatography (GC) Protocol

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Several sources indicate that the purity of this compound is commonly analyzed by GC[2][3].

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent)

Reagents:

  • High-purity solvent (e.g., dichloromethane, acetone)

  • This compound reference standard

Procedure:

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen

    • Injection Mode: Split

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent. Create a series of calibration standards by serial dilution.

    • Sample Solution: Prepare a dilute solution of the this compound sample in the same solvent to a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the calibration standards and record the peak areas.

    • Generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and record the peak area of the analyte.

    • Determine the concentration from the calibration curve and calculate the purity. Some analyses may also use derivatization followed by GC-MS for enhanced sensitivity and structural confirmation.[4]

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_quant Quantification prep_standards Prepare calibration standards inject_standards Inject standards prep_standards->inject_standards prep_sample Prepare sample solution inject_sample Inject sample prep_sample->inject_sample calibration_curve Generate calibration curve inject_standards->calibration_curve calculate Calculate purity inject_sample->calculate calibration_curve->calculate

Workflow for quantitative analysis by GC.

Conclusion

The selection of an analytical method for the assay of this compound should be guided by the specific requirements of the analysis.

  • qNMR stands out as a primary and absolute quantification method, offering high accuracy and precision without the need for a specific reference standard of the analyte. Its non-destructive nature and the wealth of structural information it provides are significant advantages, particularly in research and development settings where the purity of novel compounds is being established.

  • HPLC and GC are robust, high-throughput techniques that are well-suited for routine quality control in a manufacturing environment. While they require a specific reference standard for the analyte, they offer excellent sensitivity and are widely available in analytical laboratories. The choice between HPLC and GC will largely depend on the volatility and thermal stability of the analyte and potential impurities.

For researchers and drug development professionals, a combination of these techniques can provide a comprehensive characterization of this compound. qNMR can be employed for the definitive assignment of purity to a primary reference standard, which can then be used for the routine quantification of production batches by HPLC or GC. This integrated approach ensures both accuracy and efficiency in the quality assessment of this important chemical intermediate.

References

A Comparative Guide to Validated Analytical Standards for 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available validated analytical standards for 9,9-Bis(methoxymethyl)-9H-fluorene. It includes a summary of their specifications, a comparison with alternative electron donors in its primary application, detailed analytical methodologies for purity assessment, and a workflow for its use in Ziegler-Natta catalysis.

Introduction to this compound

This compound is a key component in the production of polypropylene (B1209903), where it acts as an internal electron donor in Ziegler-Natta catalyst systems.[1][2][3] Its rigid fluorene (B118485) core and flexible ether functionalities allow it to effectively coordinate with the catalyst's metal centers, leading to enhanced stereocontrol and the production of polypropylene with high isotacticity and a narrow molecular weight distribution.[4][5] The purity and characterization of this analytical standard are crucial for ensuring the consistency and performance of the catalytic process.

Comparison of Commercially Available Analytical Standards

Several suppliers offer this compound as a validated analytical standard. The table below summarizes the specifications of some of the available standards. It is important to note that while suppliers state a high purity, detailed certificates of analysis with specific impurity profiles are often available upon request.

SupplierProduct NumberPurity SpecificationAnalytical Method(s)
LGC Standards DRE-C10653815Not specified, with Certificate of AnalysisNot specified
Sigma-Aldrich (Ambeed) 182121-12-699%Not specified
CPAChem SB67695.50MGNot specified, ISO 17034 certifiedNot specified
TCI Chemicals B6223>98.0% (GC)Gas Chromatography (GC)

Performance Comparison with Alternative Electron Donors

This compound is considered a next-generation internal electron donor, offering several advantages over conventional donors like phthalates (e.g., Diisobutyl phthalate (B1215562) - DIBP) and silane-based donors.[4]

PropertyThis compoundDiisobutyl phthalate (DIBP)Cyclohexylmethyldimethoxysilane (Donor C)
Structure Rigidity HighLowModerate
Electron Donation Strong (via ethers)Moderate (via esters)Moderate (via silanes)
Stereoselectivity (for polypropylene) HighModerateHigh
Environmental Stability HighModerateHigh

The high rigidity and strong electron-donating capacity of this compound contribute to superior control over the polymer's stereochemistry.[4]

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Analysis

This method is suitable for determining the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Diluent: Dichloromethane or a suitable organic solvent.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis

This method is suitable for the purity assessment of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water gradient.

    • Start with 60% Acetonitrile / 40% Water.

    • Linearly increase to 95% Acetonitrile / 5% Water over 20 minutes.

    • Hold at 95% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL.

Workflow and Logical Relationships

The primary role of this compound as an internal electron donor is within the Ziegler-Natta catalysis process for polypropylene synthesis. The following diagram illustrates the logical workflow.

Ziegler_Natta_Catalysis cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization MgCl2 MgCl2 Support Catalyst Active Catalyst MgCl2->Catalyst TiCl4 TiCl4 Precursor TiCl4->Catalyst BMMF This compound (Internal Donor) BMMF->Catalyst Polymerization Polymerization Reactor Catalyst->Polymerization Propylene Propylene Monomer Propylene->Polymerization CoCatalyst Co-catalyst (e.g., Triethylaluminium) CoCatalyst->Polymerization Polypropylene Polypropylene Polymerization->Polypropylene

Caption: Workflow of Ziegler-Natta Catalysis for Polypropylene Synthesis.

The diagram below illustrates the general workflow for the analytical validation of a standard for this compound.

Analytical_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_documentation Documentation Selectivity Selectivity & Specificity Optimization Optimization of Parameters (e.g., Column, Mobile Phase) Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Selectivity

Caption: General Workflow for Analytical Method Validation.

References

The Impact of Internal Donors on Polypropylene Crystallinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of internal donors on the crystallinity of polypropylene (B1209903) is paramount for tailoring polymer properties to specific applications. This guide provides an objective comparison of common internal donors, supported by experimental data, detailed methodologies, and a visual representation of the underlying chemical relationships.

Internal donors are crucial components in Ziegler-Natta catalyst systems used for propylene (B89431) polymerization. They play a pivotal role in controlling the stereospecificity of the catalyst, which in turn dictates the microstructure and, consequently, the crystalline properties of the final polypropylene (PP). The choice of internal donor—ranging from traditional phthalates to newer diether and succinate (B1194679) compounds—can significantly influence the degree of crystallinity, crystallization temperature, and ultimately the mechanical and thermal properties of the polymer.

Comparative Analysis of Internal Donor Performance

The selection of an internal donor has a direct and measurable impact on the crystallinity of polypropylene. The following table summarizes quantitative data from various studies, highlighting the performance of different internal donor classes.

Internal Donor TypeCatalyst SystemExternal DonorCrystallinity (Xc) (%)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Reference
Phthalate (DIBP)MgCl₂/TiCl₄/DIBPDCPDMS---[1]
Diether (BMMF)MgCl₂/TiCl₄/BMMF----[2]
Succinate (I)MgCl₂/TiCl₄/SuccinateAlkoxysilane (C)43.86--[2]
Succinate (I)MgCl₂/TiCl₄/SuccinateSuccinate (I)48.12--[2]

DIBP: Diisobutyl phthalate, BMMF: 9,9-bis(methoxymethyl)fluorene, DCPDMS: Dicyclopentyldimethoxysilane, I: Diethyl-2,3-diisopropyl succinate, C: Alkoxysilane. Note: A direct numerical comparison of crystallinity across different studies can be challenging due to variations in polymerization conditions and analytical methods. The data presented illustrates the trend of crystallinity change with a specific donor system.

From the data, a clear trend emerges: the use of a succinate as both an internal and external donor can lead to a notable increase in the crystallinity of polypropylene compared to when a conventional alkoxysilane is used as the external donor.[2] Diether-based systems are also known to produce highly isotactic polypropylene, which generally correlates with higher crystallinity. Phthalate-based catalysts have been the industry standard for decades, reliably producing polypropylene with a high degree of isotacticity and crystallinity.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key analytical techniques are provided below.

Differential Scanning Calorimetry (DSC) for Crystallinity Measurement

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a common method for determining the crystallinity of polymers.[5][6]

Procedure:

  • Sample Preparation: A small sample of the polypropylene (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[6]

  • Heating-Cooling-Heating Cycle: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, in an inert nitrogen atmosphere (e.g., 50 mL/min purge).[5]

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min). This step is to erase the thermal history of the polymer.[5]

    • Cooling Scan: The sample is then cooled from the melt to a temperature below its crystallization point (e.g., 50°C) at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization exotherm.[2]

    • Second Heating Scan: Finally, the sample is heated again at the same rate to observe the melting endotherm of the recrystallized material. The data from this scan is typically used for crystallinity calculations.[2]

  • Data Analysis: The degree of crystallinity (Xc) is calculated from the melting enthalpy (ΔHm) obtained from the second heating scan using the following equation:[2]

    Xc (%) = (ΔHm / ΔH°m) * 100

    Where:

    • ΔHm is the measured heat of fusion of the sample (in J/g).

    • ΔH°m is the theoretical heat of fusion for 100% crystalline polypropylene (a commonly accepted value is 209 J/g).[2]

X-ray Diffraction (XRD) for Crystallinity Measurement

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information about the crystal structure, phase, and degree of crystallinity.[7][8]

Procedure:

  • Sample Preparation: A thin film or a powdered sample of polypropylene is prepared and mounted in the XRD instrument.[7]

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) over a range of 2θ angles (e.g., 5° to 40°).[9]

  • Data Analysis: The resulting diffraction pattern shows sharp peaks corresponding to the crystalline regions and a broad halo corresponding to the amorphous content. The degree of crystallinity (Xc) is calculated by separating the areas of the crystalline peaks (Ac) and the amorphous halo (Aa) from the total diffracted intensity.[7] The following equation is used:

    Xc (%) = [Ac / (Ac + Aa)] * 100

    Deconvolution software is often used to accurately separate the crystalline and amorphous contributions to the diffraction pattern.[7]

Logical Relationship of Catalyst Components and Polypropylene Crystallinity

The following diagram illustrates the relationship between the Ziegler-Natta catalyst components, the polymerization process, and the resulting polypropylene crystallinity.

G cluster_catalyst Ziegler-Natta Catalyst System cluster_process Polymerization Process cluster_properties Polypropylene Properties Catalyst MgCl₂ Support Polymerization Propylene Polymerization Catalyst->Polymerization TiCl4 TiCl₄ (Active Center Precursor) TiCl4->Polymerization ID Internal Donor (e.g., Phthalate, Diether, Succinate) ID->Polymerization Controls Stereospecificity ED External Donor (e.g., Alkoxysilane) ED->Polymerization Cocatalyst Cocatalyst (e.g., Triethylaluminium) Cocatalyst->Polymerization Stereoregularity Stereoregularity (Isotacticity) Polymerization->Stereoregularity Crystallinity Crystallinity Stereoregularity->Crystallinity Mechanical Mechanical Properties (Stiffness, Hardness) Crystallinity->Mechanical Thermal Thermal Properties (Melting Point) Crystallinity->Thermal

Caption: Catalyst components' influence on polypropylene crystallinity.

References

Safety Operating Guide

Proper Disposal of 9,9-Bis(methoxymethyl)-9H-fluorene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 9,9-Bis(methoxymethyl)-9H-fluorene (CAS Number: 182121-12-6). Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

Conflicting information exists regarding the hazard classification of this compound. While some suppliers classify it as non-hazardous, others indicate significant health risks. Therefore, it is imperative to handle this compound with caution, assuming a higher level of hazard. The compound is described as potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) is mandatory when handling this substance. [1] This includes:

  • Protective gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Protective clothing: A lab coat or other protective garments should be worn.

  • Eye protection: Safety glasses or goggles are necessary to shield against splashes.

  • Face protection: A face shield may be required for larger quantities or when there is a significant risk of splashing.

Work should be conducted in a well-ventilated area, and inhalation of dust or fumes must be avoided.[1] Do not eat, drink, or smoke when handling this product.[1]

Quantitative Hazard Data

Hazard StatementClassification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H315: Causes skin irritationSkin Irritation (Category 2)
H319: Causes serious eye irritationEye Irritation (Category 2A)
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Note: This data is based on available Safety Data Sheets and may vary between suppliers. A conservative approach to safety is recommended.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealable container.[1]

  • Ensure the container is clean, dry, and compatible with the chemical.[1]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Spill Management:

  • In the event of a minor spill, immediately clean it up.[1]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[1] You can sweep, shovel, or vacuum the material.[1]

  • Place the collected residue in a sealed and labeled container for disposal.[1]

  • For wet spills, absorb the material with an inert substance and place it in a labeled container.

  • Following clean-up, wash the area with large amounts of water and prevent runoff into drains.[1]

  • If drains or waterways are contaminated, immediately notify emergency services.[1]

3. Packaging and Labeling for Disposal:

  • Securely seal the waste container.[1]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (182121-12-6) and any relevant hazard symbols.

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

  • Ensure the storage area is secure and protected from physical damage.[1]

5. Final Disposal:

  • Disposal must be conducted through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1][3]

  • Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for specific guidance and to arrange for pickup.

  • Recycling options may be available; consult the manufacturer or your waste management provider.[1]

  • If permitted by local regulations, burial in an authorized landfill may be an option.[1]

Experimental Workflow for Disposal

cluster_Preparation Preparation cluster_Collection Waste Collection & Spill Management cluster_Processing Processing for Disposal cluster_Disposal Final Disposal A Wear Appropriate PPE B Collect Waste in a Labeled, Sealable Container A->B C Manage Spills Immediately A->C D Securely Seal and Label Container B->D C->B E Store in a Safe and Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Dispose According to Local Regulations F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 9,9-Bis(methoxymethyl)-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 9,9-Bis(methoxymethyl)-9H-fluorene (CAS No. 182121-12-6), including personal protective equipment (PPE), emergency procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and may be harmful.[1][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing.To minimize skin exposure during handling.[3][5]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved dust respirator is recommended.To prevent inhalation of dust or aerosols which may be harmful.[3]
Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Plan:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[3]

  • Handling Practices: Avoid generating dust when handling the solid form.[3] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[1][5]

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and sealed.[5] Store away from incompatible materials.[3]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention.[3]
Skin Contact Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.[3]
Inhalation Remove the individual to fresh air.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[5]
Spill and Disposal Plan

In the event of a spill, prompt and safe cleanup is necessary to prevent further exposure and environmental contamination.

Spill Management:

  • Minor Spills: For small spills of the solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3]

  • Major Spills: In the case of a large spill, evacuate the area. Control personal contact by wearing appropriate PPE.[3] Prevent the spillage from entering drains or waterways.[3]

  • Cleaning: After the material has been collected, clean the spill area.

Disposal Plan:

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[2] Disposal should be carried out by a licensed disposal company.[4]

  • Container Disposal: Recycle or dispose of containers in an authorized landfill after ensuring they are empty and clean.[3]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety office for specific guidance.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a well-ventilated area (e.g., Fume Hood) B->C D Weigh and transfer compound (Avoid dust generation) C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate waste into labeled hazardous waste containers F->G H Remove and dispose of PPE properly G->H I Wash hands thoroughly H->I M I->M End of Procedure J Spill or Exposure Occurs K Follow First Aid Procedures J->K L Notify Supervisor and Safety Office K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.